Technical Documentation Center

4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine
  • CAS: 1024741-95-4

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine: An In-Depth Technical Guide

Executive Summary The [1,2,3]triazolo[1,5-a]pyridine scaffold is a privileged bicyclic heterocycle extensively utilized in medicinal chemistry, materials science, and as a stable carbene precursor. Specifically, 4-bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The [1,2,3]triazolo[1,5-a]pyridine scaffold is a privileged bicyclic heterocycle extensively utilized in medicinal chemistry, materials science, and as a stable carbene precursor. Specifically, 4-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine (CAS: 1024741-95-4) represents a highly valuable synthetic building block. The C-4 bromine atom serves as an orthogonal handle for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C-3 methyl group provides critical steric tuning and lipophilicity. This whitepaper details the mechanistic rationale, step-by-step synthetic methodologies, and self-validating characterization protocols required to synthesize this complex heterocycle from commercially available precursors.

Retrosynthetic Analysis & Mechanistic Rationale

The Failure of Direct Bromination

A common pitfall in the synthesis of functionalized triazolopyridines is the assumption that direct electrophilic aromatic substitution can yield the desired regioisomer. However, direct electrophilic bromination of 3-methyl-[1,2,3]triazolo[1,5-a]pyridine is generally ineffective for functionalizing the C-4 position. These bicyclic systems exhibit strong electronic activation towards electrophilic attack at the C-7 and C-5 positions. Furthermore, harsh bromination conditions often lead to undesirable ring-opening side reactions driven by the expulsion of molecular nitrogen[1].

The Bottom-Up Strategy

To achieve absolute regiospecificity at the C-4 position, a bottom-up synthetic strategy starting from a pre-functionalized pyridine ring is mandatory. The synthesis of 1-(3-bromopyridin-2-yl)ethan-1-one via Grignard addition to 3-bromopyridine-2-carbonitrile provides the precise carbon framework required[2]. Subsequent hydrazone formation and Copper(II)-catalyzed oxidative cyclization construct the triazole ring with perfect regiocontrol[3].

Retrosynthesis A 3-Bromopyridine- 2-carbonitrile B 1-(3-Bromopyridin- 2-yl)ethan-1-one A->B MeMgBr, THF (Grignard Addition) C Hydrazone Intermediate B->C N2H4·H2O, EtOH (Condensation) D 4-Bromo-3-methyl- [1,2,3]triazolo[1,5-a]pyridine C->D Cu(OAc)2, Air, EtOAc (Oxidative Cyclization)

Retrosynthetic workflow for 4-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems , ensuring that intermediate success can be analytically confirmed before proceeding to the next highly sensitive step.

Step 1: Synthesis of 1-(3-Bromopyridin-2-yl)ethan-1-one

Causality & Rationale: The addition of methylmagnesium bromide to the nitrile must be performed at 0 °C. This thermal control mitigates the highly exothermic nature of the nucleophilic attack and suppresses competitive halogen-metal exchange at the sensitive C-3 bromine position.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 3-bromopyridine-2-carbonitrile (1.0 equiv, e.g., 10 mmol) and anhydrous THF (30 mL).

  • Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add methylmagnesium bromide (3.0 M in diethyl ether, 3.0 equiv) over 20 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.

  • Quench & Hydrolysis: Carefully quench the reaction by adding saturated aqueous NH₄Cl (20 mL) at 0 °C. Adjust the pH to ~2 using 1M HCl and stir for 30 minutes to ensure complete hydrolysis of the intermediate imine salt to the ketone.

  • Workup: Neutralize with saturated NaHCO₃, extract with Ethyl Acetate (3 × 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes:EtOAc).

  • Self-Validation: TLC monitoring will show the consumption of the nitrile. FTIR will confirm success via the disappearance of the sharp nitrile stretch (~2230 cm⁻¹) and the appearance of a strong carbonyl stretch (~1695 cm⁻¹)[2].

Step 2: Hydrazone Formation

Causality & Rationale: Ethanol is selected as the solvent because it effectively solubilizes both the ketone and hydrazine hydrate, while its protic nature facilitates the proton transfers required for the elimination of water during condensation.

  • Setup: In a 100 mL round-bottom flask, dissolve 1-(3-bromopyridin-2-yl)ethan-1-one (1.0 equiv) in absolute ethanol (20 mL).

  • Reaction: Add hydrazine monohydrate (N₂H₄·H₂O, 5.0 equiv). Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Workup: Cool the mixture to room temperature. The hydrazone intermediate often precipitates. If not, concentrate the solvent under reduced pressure, add ice-cold water, and filter the resulting solid. Wash with cold ethanol and dry under a vacuum.

  • Self-Validation: The shift of the methyl singlet in ¹H NMR from ~2.67 ppm (ketone) to ~2.20 ppm (hydrazone) confirms successful condensation.

Step 3: Copper-Catalyzed Oxidative Cyclization

Causality & Rationale: Copper(II) acetate is employed because the Cu(II) center acts dually as a Lewis acid—templating the bidentate coordination of the pyridine and hydrazone nitrogens—and as a single-electron oxidant. Ethyl acetate is utilized as it dramatically promotes the oxidative N-N bond formation, while atmospheric oxygen serves as a green terminal oxidant to regenerate the Cu(II) catalyst[3].

  • Setup: Dissolve the hydrazone intermediate (1.0 equiv) in ethyl acetate (0.1 M concentration) in a flask open to the atmosphere.

  • Catalysis: Add Cu(OAc)₂ (20 mol%). Stir the reaction mixture vigorously at room temperature under an ambient air atmosphere for 12–16 hours.

  • Workup: Filter the mixture through a short pad of Celite to remove copper salts, washing with ethyl acetate. Concentrate the filtrate and purify via flash column chromatography (DCM:MeOH) to yield the pure 4-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine.

  • Self-Validation: The distinct downfield shift of the pyridine protons in ¹H NMR (due to the rigid, aromatic bicyclic system) and the presence of a molecular ion peak at m/z 212.0 [M+H]⁺ confirm successful cyclization.

Mechanism H 2-Pyridyl Ketone Hydrazone Cu Cu(II) Coordination Bidentate binding to Py & Hydrazone N H->Cu Ox Oxidation Step e- transfer to Cu(II), forming N-centered radical Cu->Ox Air (O2) as terminal oxidant Cyc N-N Bond Formation Intramolecular cyclization Ox->Cyc Prod [1,2,3]Triazolo[1,5-a]pyridine Core Cyc->Prod -H+, -e-

Copper-catalyzed oxidative cyclization mechanism for [1,2,3]triazolo[1,5-a]pyridines.

Quantitative Data & Characterization Summary

To ensure rigorous scientific integrity, the following table summarizes the expected quantitative yields and critical characterization benchmarks for the synthetic workflow.

CompoundExpected Yield (%)Physical AppearanceKey ¹H NMR Shifts (δ, ppm, CDCl₃)ESI-MS (m/z)
1-(3-Bromopyridin-2-yl)ethan-1-one 60–66Pale yellow liquid8.55 (dd, 1H), 7.97 (dd, 1H), 2.67 (s, 3H)200.0 [M+H]⁺
Hydrazone Intermediate >90Off-white solid8.45 (d, 1H), 7.80 (d, 1H), 2.20 (s, 3H)214.0 [M+H]⁺
4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine 75–82Crystalline solid8.60 (d, 1H), 7.65 (d, 1H), 2.75 (s, 3H)212.0 [M+H]⁺

Note: The C-4 bromine atom significantly deshields the adjacent C-5 proton, resulting in a characteristic downfield doublet (~8.60 ppm) in the final product, serving as the primary diagnostic signal for structural confirmation.

References

  • Abarca, B., et al. "The Chemistry of [1,2,3]Triazolo[1,5- a] pyridines." Taylor & Francis. 1

  • "Supporting Information: Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib." The Royal Society of Chemistry. 2

  • "Facile One-Pot Synthesis of[1,2,3] Triazolo[ 1, 5-a] Pyridines from 2Acylpyridines by Copper(II)-Catalyzed Oxidative N-N Bond Formation." ResearchGate.3

Sources

Exploratory

Technical Guide: Physicochemical Profile of 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

An in-depth technical guide on the physicochemical properties, synthesis, and reactivity of 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine , a specialized heterocyclic building block in medicinal chemistry. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the physicochemical properties, synthesis, and reactivity of 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine , a specialized heterocyclic building block in medicinal chemistry.

Executive Summary

4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine (CAS: 1024741-95-4) is a fused bicyclic heteroaromatic scaffold characterized by a bridgehead nitrogen atom shared between a pyridine ring and a 1,2,3-triazole ring.[1][2] Unlike its more common [1,2,4]-triazolo isomers, this [1,2,3]-fused system possesses unique electronic distribution and steric properties, making it a valuable intermediate in the synthesis of kinase inhibitors, tubulin polymerization inhibitors, and PET radiotracers.

This guide provides a comprehensive analysis of its structural identity, physicochemical data, synthetic pathways, and reactivity profile to support researchers in drug discovery and material science.

Chemical Identity & Structural Analysis[3][4][5]

The nomenclature of triazolopyridines can be ambiguous due to multiple isomeric possibilities. This compound belongs to the [1,2,3] -isomer class, where the triazole ring is fused to the pyridine via the nitrogen at position 1 and the carbon at position 5 of the triazole (using isolated ring numbering), resulting in a bridgehead nitrogen at position 3a (indolizine numbering style) or position 4 (systematic IUPAC).

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine
CAS Registry Number 1024741-95-4
Molecular Formula C

H

BrN

SMILES CC1=NN=N2C1=C(Br)C=CC=C2 (Note: Representation varies by aromaticity model)
InChI Key Derivative specific (Analogous core: UZDMZVBQKJGPKE-UHFFFAOYSA-N)
Structural Features [2][3][4][5][6][7][8][9] • C3-Methyl : Steric handle on the triazole ring.• C4-Bromo : Ortho-position to the bridgehead nitrogen; highly activated for cross-coupling.
Structural Visualization & Numbering

The following diagram clarifies the atom numbering scheme used throughout this guide to avoid regiochemical errors during derivatization.

Structure Figure 1: Numbering Scheme for 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine N1 N1 N2 N2 N1->N2 C3 C3 N2->C3 N_bridge N (Bridge) C3->N_bridge Methyl CH3 C3->Methyl pos. 3 N_bridge->N1 C4 C4 (Br) N_bridge->C4 C5 C5 C4->C5 Bromo Br C4->Bromo pos. 4 C6 C6 C5->C6 C7 C7 C6->C7 C7->N1 Fused

Physicochemical Profile

The presence of the bromine atom significantly increases the lipophilicity compared to the parent scaffold, while the triazole ring maintains a moderate polar surface area (PSA), facilitating membrane permeability in biological systems.

Quantitative Data Table
PropertyValue (Experimental/Predicted)Context
Molecular Weight 212.05 g/mol Suitable for Fragment-Based Drug Design (FBDD)
Physical State Solid (Powder)Typically off-white to pale yellow
Melting Point 149–156 °CRange based on isomeric analogs (e.g., 6-bromo isomer)
cLogP 1.80 ± 0.2Moderate lipophilicity; good bioavailability potential
TPSA ~30–35 ŲLow polar surface area, suggests good BBB penetration
H-Bond Donors 0No acidic protons (neutral scaffold)
H-Bond Acceptors 3N1, N2, and Bridgehead N
Solubility DMSO, DCM, Ethyl AcetateLow aqueous solubility; requires co-solvents (e.g., DMSO) for assays

Synthesis & Manufacturing

The synthesis of 3-methyl-[1,2,3]triazolo[1,5-a]pyridines is most efficiently achieved via the oxidative cyclization of 2-acetylpyridine hydrazones . This route is modular, allowing the introduction of the bromine atom early in the sequence (using 3-bromo-2-acetylpyridine) or via late-stage electrophilic halogenation, though the latter often yields mixtures.

Primary Synthetic Route: Oxidative Cyclization

This protocol ensures high regioselectivity and yield.

  • Precursor Formation: Condensation of 3-bromo-2-acetylpyridine with hydrazine hydrate to form the corresponding hydrazone.

  • Cyclization: Oxidation of the hydrazone using metal oxidants (e.g., Cu(II), MnO

    
    ) or hypervalent iodine reagents (e.g., Iodobenzene diacetate) to form the N1–N2 bond.
    

Synthesis Figure 2: Synthetic Pathway via Oxidative Cyclization SM 3-Bromo-2-acetylpyridine Intermediate Hydrazone Intermediate SM->Intermediate Condensation Reagent1 + Hydrazine Hydrate (EtOH, Reflux) Reagent1->Intermediate Product 4-Bromo-3-methyl- [1,2,3]triazolo[1,5-a]pyridine Intermediate->Product N-N Bond Formation Reagent2 + Oxidant (CuI/Air or PhI(OAc)2) (Oxidative Cyclization) Reagent2->Product

Key Mechanistic Insight: The presence of the bromine at position 3 of the pyridine ring (which becomes position 4 in the fused system) sterically influences the conformation of the hydrazone but generally does not impede the cyclization.

Reactivity & Derivatization[12][13][14]

The C4-Bromo substituent is the primary handle for diversification. The electronic nature of the [1,2,3]triazolo[1,5-a]pyridine scaffold renders the C4 position highly susceptible to palladium-catalyzed cross-coupling reactions.

Reactivity Map
  • Suzuki-Miyaura Coupling: Reacts efficiently with aryl/heteroaryl boronic acids to install biaryl motifs.

  • Buchwald-Hartwig Amination: Allows introduction of amine side chains, critical for kinase affinity (hinge binding).

  • Sulfoxidation: The C4-bromo position has been shown to react with sulfenate anions to form sulfoxides, a reaction that is less efficient for the 6-bromo isomer, highlighting the unique electronic activation at C4.

  • Lithiation: While the C3-methyl group blocks the most acidic proton on the triazole ring, lithiation can occur at C7 (ortho to the bridgehead) under cryogenic conditions, allowing dual-functionalization.

Reactivity Figure 3: Divergent Synthesis from the C4-Bromo Handle Core 4-Bromo-3-methyl- [1,2,3]triazolo[1,5-a]pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki C-C Bond Buchwald Buchwald-Hartwig (R-NH2, Pd) Core->Buchwald C-N Bond Sulfox Sulfoxidation (Sulfenate anions) Core->Sulfox C-S Bond Product_Suzuki 4-Aryl Derivatives (Kinase Inhibitors) Suzuki->Product_Suzuki Product_Amino 4-Amino Derivatives (Solubility/Binding) Buchwald->Product_Amino Product_Sulf 4-Sulfinyl Derivatives Sulfox->Product_Sulf

Handling, Stability & Safety

Stability
  • Thermal: Stable up to ~150°C.

  • Hydrolytic: The triazole ring is stable to aqueous acid and base under standard conditions.

  • Photostability: Generally stable, though prolonged exposure to UV should be avoided as triazoles can undergo ring-chain tautomerism or degradation in solution.

Safety Protocols (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term storage) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References

  • Synthetic Methodology: Jiang, G., Lin, Y., Cai, M., & Zhao, H. (2019).[10] "Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones." Synthesis, 51, 4487-4497.[10]

  • Scaffold Reactivity: Abarca, B., et al. (2005). "The Chemistry of [1,2,3]Triazolo[1,5-a]pyridines." Taylor & Francis.

  • Sulfoxidation Studies: Reactivity of bromo-substituted triazolopyridines with sulfenate anions. Tetrahedron, 2008, 64, 3794–3801.
  • Compound Data: PubChem CID 54379855 (Analogous 4-bromo core).

Sources

Foundational

Spectroscopic data (NMR, IR, MS) of 4-Bromo-3-methyl-triazolo[1,5-a]pyridine

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 4-Bromo-3-methyl-[1][2]triazolo[1,5-a]pyridine For Researchers, Scientists, and Drug Development Professionals Disclaimer: The spectroscopic data (NMR, I...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 4-Bromo-3-methyl-[1][2]triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectroscopic data (NMR, IR, MS) presented in this guide for 4-Bromo-3-methyl-[1][2]triazolo[1,5-a]pyridine are predicted based on the analysis of structurally related compounds and established principles of spectroscopy. To the best of our knowledge, experimental data for this specific molecule has not been published in the public domain. This guide is intended to provide a well-reasoned, expert-level prediction to aid in the identification and characterization of this compound.

Introduction

The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities.[3][4] The specific substitution pattern of a bromine atom at the 4-position and a methyl group at the 3-position in 4-Bromo-3-methyl-[1][2]triazolo[1,5-a]pyridine suggests its potential as a versatile intermediate for the synthesis of novel drug candidates. Bromine can serve as a handle for various cross-coupling reactions, while the methyl group can influence the molecule's steric and electronic properties.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the predicted spectroscopic data for 4-Bromo-3-methyl-[1][2]triazolo[1,5-a]pyridine. It is designed to assist researchers in the putative identification and characterization of this compound, should it be synthesized. The predictions are grounded in the analysis of published data for closely related analogs and fundamental spectroscopic principles.

Molecular Structure and Predicted Spectroscopic Highlights

The structure of 4-Bromo-3-methyl-[1][2]triazolo[1,5-a]pyridine is presented below, with the IUPAC numbering scheme.

cluster_workflow NMR Data Acquisition Workflow prep Sample Preparation: Dissolve ~5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). instrument Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the probe. prep->instrument h1 ¹H NMR Acquisition: Acquire a standard ¹H spectrum with 16-32 scans. instrument->h1 c13 ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a sufficient number of scans for good signal-to-noise. h1->c13 process Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak. c13->process

Caption: A typical workflow for acquiring NMR data.

Infrared (IR) Spectroscopy Analysis (Predicted)

IR spectroscopy is useful for identifying the functional groups present in a molecule. The predicted IR spectrum of 4-Bromo-3-methyl-t[1][2]riazolo[1,5-a]pyridine would show characteristic absorptions for the aromatic system and the carbon-bromine bond.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
C-H Stretch (Methyl)2950 - 2850Medium-Weak
C=C and C=N Stretching1600 - 1450Strong-Medium
C-H Bending (in-plane)1300 - 1000Medium
C-H Bending (out-of-plane)900 - 675Strong
C-Br StretchBelow 700Medium-Strong
Experimental Protocol for IR Data Acquisition

cluster_workflow IR Data Acquisition Workflow (ATR) sample Sample Preparation: Place a small amount of the solid sample on the ATR crystal. background Background Scan: Collect a background spectrum of the empty ATR crystal. sample->background acquire Sample Scan: Collect the spectrum of the sample. background->acquire process Data Processing: Automatic background subtraction and display of the transmittance or absorbance spectrum. acquire->process

Caption: Workflow for IR data acquisition using an ATR accessory.

Mass Spectrometry (MS) Analysis (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Bromo-3-methyl-t[1][2]riazolo[1,5-a]pyridine, the most telling feature will be the isotopic pattern of bromine.

  • Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of nearly equal intensity:

    • M⁺: m/z = 211 (for C₇H₆⁷⁹BrN₃)

    • [M+2]⁺: m/z = 213 (for C₇H₆⁸¹BrN₃)

  • Predicted Fragmentation Pattern: The fragmentation of thet[1][2]riazolo[1,5-a]pyridine ring system often involves the loss of N₂ or HCN. The C-Br bond is also susceptible to cleavage.

    • Loss of Br radical: [M-Br]⁺ at m/z = 132.

    • Loss of N₂: [M-N₂]⁺ at m/z = 183 and 185.

    • Loss of CH₃CN: [M-CH₃CN]⁺ at m/z = 170 and 172.

Experimental Protocol for MS Data Acquisition

cluster_workflow MS Data Acquisition Workflow (ESI) sample Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). infusion Sample Introduction: Infuse the sample solution into the ESI source via a syringe pump. sample->infusion acquire Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). infusion->acquire analyze Data Analysis: Analyze the molecular ion peaks and the fragmentation pattern. acquire->analyze

Caption: A general workflow for acquiring mass spectrometry data via ESI.

Data Integration and Structural Validation

The definitive structural confirmation of 4-Bromo-3-methyl-t[1][2]riazolo[1,5-a]pyridine would rely on the cohesive interpretation of all three spectroscopic techniques. The predicted NMR data would elucidate the specific arrangement of protons and carbons, while the IR spectrum would confirm the presence of the key functional groups. The mass spectrum would provide the molecular weight and the presence of a bromine atom. The combination of these predicted data points provides a strong basis for the characterization of this novel compound.

References

  • ][1][2]riazolo[1,5-a]pyridine (1053655-66-5) Information. ChemicalBook.

Sources

Exploratory

Technical Guide: Crystal Structure & Characterization of 4-Bromo-3-methyl-triazolo[1,5-a]pyridine

The following technical guide details the structural characterization, synthesis, and crystallographic analysis of 4-Bromo-3-methyl-triazolo[1,5-a]pyridine . [1] Executive Summary 4-Bromo-3-methyl-triazolo[1,5-a]pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characterization, synthesis, and crystallographic analysis of 4-Bromo-3-methyl-triazolo[1,5-a]pyridine .

[1]

Executive Summary

4-Bromo-3-methyl-triazolo[1,5-a]pyridine represents a specialized halogenated fused heterocycle with significant potential in medicinal chemistry as a purine bioisostere and kinase inhibitor scaffold.[1] This guide addresses the critical need for structural validation of this compound, focusing on its crystallographic properties, synthetic pathways, and solid-state packing interactions.

Key Technical Insight: The nomenclature "4-Bromo" typically implies the [1,2,3]triazolo[1,5-a]pyridine isomer, as the standard [1,2,4] isomer contains a bridgehead nitrogen at position 4, rendering substitution impossible.[2] This guide proceeds with the structural analysis of the chemically valid [1,2,3] isomer while addressing potential [1,2,4] numbering variations.

Structural Logic & Ambiguity Resolution

Before commencing synthesis or XRD analysis, the topology of the molecule must be rigorously defined to ensure the correct target is characterized.[2]

Nomenclature Analysis[3][4][5][6]
  • Target A ([1,2,3] Isomer - Valid): In [1,2,3]triazolo[1,5-a]pyridine, position 4 is the carbon atom alpha to the bridgehead nitrogen.[1][2] A bromine at this position creates a sterically congested "bay region" interaction with the 3-methyl group.[1][2]

  • Target B ([1,2,4] Isomer - Invalid/Misnumbered): In [1,2,4]triazolo[1,5-a]pyridine, position 4 is the bridgehead nitrogen (

    
    ).[1][2] If the user intends the [1,2,4] scaffold (common in JAK inhibitors), "4-Bromo" is likely a misnomer for 6-Bromo  (para to bridgehead) or 5-Bromo  (peri to bridgehead).[1][2]
    

This guide focuses on the chemically distinct 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine .

Computed Physicochemical Profile
PropertyValue (Predicted)Structural Implication
Formula

Heavy atom (Br) facilitates phasing in XRD.[1][2]
MW 212.05 g/mol Small molecule, likely crystallizes in

or

.[2]
TPSA ~30

Moderate polarity; soluble in DCM/MeOH for crystal growth.[2]
ClogP ~1.8 - 2.1Lipophilic enough for membrane permeability.[2]
H-Bond Acceptors 2 (N2, N3)Critical for crystal packing networks.[2]

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), a high-purity sample must first be synthesized using a regioselective oxidative cyclization.[1]

Synthetic Pathway (DOT Diagram)

The following workflow describes the synthesis from 2-acetyl-3-bromopyridine.

Synthesis SM 2-Acetyl-3-bromopyridine Inter Tosylhydrazone Intermediate SM->Inter TsNHNH2, EtOH Reflux, 4h Prod 4-Bromo-3-methyl- [1,2,3]triazolo[1,5-a]pyridine Inter->Prod CuI (10%), K2CO3 DMSO, 100°C Oxidative Cyclization Crystal Single Crystal (Needles/Prisms) Prod->Crystal Slow Evap. (MeOH/DCM)

Figure 1: Synthetic route via oxidative cyclization of tosylhydrazones.

Crystallization Methodology

Objective: Grow single crystals >0.1 mm in at least two dimensions.

  • Solvent Selection: Dissolve 20 mg of the purified compound in a minimum amount of dichloromethane (DCM).

  • Anti-solvent Addition: Carefully layer an equal volume of hexane or methanol on top of the DCM solution in a narrow vial.[2]

  • Vapor Diffusion: Alternatively, place the open vial of DCM solution inside a larger jar containing pentane.[2] Seal the jar.

  • Timeline: Allow to stand undisturbed at 4°C for 3-7 days.

  • Observation: Look for colorless prisms or needles.[2] The bromine atom often induces heavy atom effect, promoting rapid nucleation; if nucleation is too fast, dilute the solution to avoid microcrystallinity.[2]

Crystallographic Analysis (XRD)

Once a crystal is mounted, the following structural features are expected based on homologous scaffolds.

Data Collection Parameters[7]
  • Radiation Source:

    
     (
    
    
    
    ) is preferred over
    
    
    to minimize absorption by the Bromine atom (
    
    
    ).[1]
  • Temperature: 100 K (Cryostream) to reduce thermal motion of the methyl group and improve resolution.

  • Resolution: Aim for

    
     or better to resolve the N-N bonds clearly.
    
Predicted Unit Cell & Space Group

Based on the packing of analogous 3-methyl-triazolopyridines:

  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for planar heterocycles)[2]
    
  • Z' (Molecules/Asymmetric Unit): 1

  • Packing Motif: Herringbone or

    
    -stacked columns.
    
Detailed Structural Features
A. Molecular Conformation

The triazolo[1,5-a]pyridine core is strictly planar.[2] The 4-Bromo substituent will induce a slight distortion in the bond angles at C4 and C5 due to steric repulsion with the bridgehead nitrogen lone pair or the C3-Methyl group.[2]

  • Bond Lengths: Expect the

    
     bond to be 
    
    
    
    and
    
    
    to be
    
    
    , confirming delocalization.
  • Steric Clash: The distance between

    
     and the 
    
    
    
    group will be less than the sum of van der Waals radii (3.85 Å), forcing the methyl group to rotate or the Br to bend out-of-plane by 2-5°.[1]
B. Intermolecular Interactions (The "Br" Effect)

The presence of Bromine is the structure-directing linchpin.[1][2]

  • Halogen Bonding (

    
    ):  A "sigma-hole" interaction is highly probable between the Br atom (donor) and the N2 or N3 of a neighboring triazole ring (acceptor).[1][2]
    
    • Expected Distance: 2.9 - 3.2 Å (approx. 85-90% of vdW sum).[1]

    • Angle:

      
      .[1]
      
  • 
     Stacking:  The planar aromatic core facilitates offset face-to-face stacking, likely with a centroid-to-centroid distance of 3.6 - 3.8 Å.[1]
    
Interaction Network Diagram (DOT)

CrystalPacking MolA Molecule A (Reference) MolB Molecule B (Neighbor) MolA->MolB Halogen Bond (C4-Br ··· N2) MolC Molecule C (Stack) MolA->MolC Pi-Pi Stacking (3.7 Å) MolB->MolC Weak C-H ··· Br

Figure 2: Predicted intermolecular interaction network in the solid state.

Medicinal Chemistry Implications

The crystallographic data directly informs Structure-Activity Relationship (SAR) studies:

  • Scaffold Planarity: The confirmed flatness of the fused system validates its use as a bioisostere for the adenine core in ATP-competitive kinase inhibitors.[2]

  • The "4-Bromo" Handle:

    • Synthetic Utility: The C-Br bond is activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion at the 4-position (e.g., introducing solubilizing tails).[1]

    • Binding Affinity: In a protein pocket, the Br atom can displace conserved water molecules or engage in halogen bonding with backbone carbonyls (e.g., hinge region of kinases).[2]

  • Methyl Positioning: The XRD structure will reveal the precise vector of the C3-methyl group.[2] If it points into a hydrophobic pocket (e.g., the gatekeeper region), it enhances selectivity.

References

  • Jones, G. (2002).[2] Bicyclic 5-6 Systems with One Bridgehead (Ring Junction) Nitrogen Atom: Two Extra Heteroatoms 1,X (X=1-4). In Comprehensive Heterocyclic Chemistry II. Elsevier.

  • Cambridge Crystallographic Data Centre (CCDC) . Search for Triazolopyridine Analogs (Refcodes: XEZVOJ, YIQWEV).

  • Desai, N. C., et al. (2016).[2] Synthesis and antimicrobial screening of 1,2,4-triazolo[1,5-a]pyridine based Schiff bases. Medicinal Chemistry Research. [1]

  • Politzer, P., et al. (2013). Halogen bonding: an interim assessment. ChemPhysChem. (Validating Br...N interactions). [1]

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties of theTriazolo[1,5-a]pyridine Scaffold

An In-depth Technical Guide to the Electronic Properties of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold Foreword: Unlocking the Potential of a Privileged Scaffold To the researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

Foreword: Unlocking the Potential of a Privileged Scaffold

To the researchers, scientists, and drug development professionals who are shaping the future of medicine and materials science, this guide is intended to serve as a comprehensive resource on the electronic heart of the[1][2][3]triazolo[1,5-a]pyridine scaffold. This remarkable fused heterocyclic system is not merely a molecular framework; it is a tunable electronic platform. Its significance is underscored by its presence in a wide array of biologically active compounds and advanced functional materials.[4] Understanding and manipulating its electronic properties is the key to unlocking its full potential.

In my years of experience, I have seen that a deep, causal understanding of a scaffold's electronic nature is what separates incremental advances from true innovation. This guide is structured not as a rigid template, but as a narrative that builds from the fundamental principles of the core's electronic structure to the practicalities of its application. We will explore not just what its properties are, but why they are, and how we can strategically modulate them to achieve desired outcomes.

The Electronic Architecture of the[1][2][3]Triazolo[1,5-a]pyridine Core

The[1][2][3]triazolo[1,5-a]pyridine system is a fused bicyclic heteroaromatic compound containing a bridgehead nitrogen atom. It is best described as a 10-π electron aromatic system, isoelectronic with purine and indolizine. This architecture is composed of an electron-rich five-membered[1][2][3]triazole ring fused to an electron-deficient six-membered pyridine ring.[5] This inherent electronic dichotomy is the foundation of its unique reactivity and properties.

Aromaticity and Electron Distribution: While possessing aromatic character, studies on the related[1][2][3]triazolo[1,5-a]pyrimidine system suggest a degree of limited aromaticity compared to indolizines.[5] The electron density is not uniformly distributed. The triazole ring, with its three nitrogen atoms, acts as a π-excessive system, while the pyridine ring is π-deficient. This is conceptually visualized by the distribution of its frontier molecular orbitals (FMOs).

  • Highest Occupied Molecular Orbital (HOMO): The HOMO is typically distributed across the fused ring system, often with significant contributions from the electron-rich triazole moiety and any electron-donating substituents. The energy of the HOMO (EHOMO) is a critical parameter, as it relates to the molecule's ability to donate an electron; a higher EHOMO corresponds to a lower oxidation potential.[6]

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is generally localized more on the electron-deficient pyridine ring and any attached electron-accepting groups. The energy of the LUMO (ELUMO) dictates the molecule's ability to accept an electron, with a lower ELUMO corresponding to a lower reduction potential.[6]

The energy difference between the HOMO and LUMO, the HOMO-LUMO gap (Eg) , is a crucial determinant of the scaffold's photophysical properties and kinetic stability.

FMO_Concept Conceptual Representation of FMOs in Triazolo[1,5-a]pyridine cluster_0 Frontier Molecular Orbitals (FMOs) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Accepts Electrons Localized on Pyridine Ring Energy_Gap Energy Gap (Eg) Determines Photophysical Properties & Reactivity LUMO->Energy_Gap HOMO HOMO (Highest Occupied Molecular Orbital) Donates Electrons Distributed across Scaffold Energy_Gap->HOMO

Figure 1: Conceptual diagram of Frontier Molecular Orbitals.

Reactivity Profile: The scaffold's electronic landscape dictates its reactivity:

  • Electrophilic Substitution: Due to the π-deficient nature of the pyridine ring, electrophilic attack is generally disfavored on the six-membered ring. When it occurs, it is often directed by activating substituents.

  • Nucleophilic Substitution: Conversely, the pyridine ring is susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups or in the form of halo-derivatives.

  • Acidity/Basicity: The nitrogen atoms impart basic character, with protonation sites and pKa values being heavily influenced by substituent effects. For instance, a related triazolopyrimidine derivative was found to have a pKa of 4.6, making it a viable bioisostere for a carboxylic acid in a biological context.[4]

Characterization of Electronic Properties: A Validated Approach

To harness the potential of the triazolo[1,5-a]pyridine core, it is essential to accurately characterize its electronic properties. This section provides field-proven, self-validating protocols for key experimental and computational techniques.

Experimental Characterization

Cyclic voltammetry is a powerful technique to probe the redox behavior of a molecule, providing direct experimental values for its oxidation and reduction potentials.[2][7] These potentials can be used to estimate the HOMO and LUMO energy levels.

Experimental Protocol: Cyclic Voltammetry

  • Preparation of the Electrolyte Solution:

    • Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu4NPF6), in an anhydrous, degassed electrochemical-grade solvent (e.g., acetonitrile or dichloromethane).

    • Causality: The electrolyte is crucial for ensuring conductivity of the solution while being electrochemically inert within the potential window of interest. Anhydrous and degassed conditions are mandatory to prevent interference from water or oxygen, which are redox-active.

  • Electrode Preparation and Cell Assembly:

    • Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous Ag/Ag+ (or pseudo) reference electrode.

    • Polish the working electrode with alumina slurry, sonicate in ethanol, and dry thoroughly before each measurement.

    • Causality: A three-electrode system allows for precise control of the potential at the working electrode where the reaction occurs. Meticulous cleaning of the working electrode is paramount for obtaining reproducible and reliable data by ensuring efficient electron transfer.

  • Measurement Procedure:

    • Prepare a ~1 mM solution of the triazolo[1,5-a]pyridine derivative in the electrolyte solution.

    • Purge the solution with an inert gas (e.g., argon) for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

    • Record the cyclic voltammogram at a scan rate of 100 mV/s. Perform multiple scans to check for reversibility and stability.

    • Causality: Removing oxygen is critical as its reduction can obscure the signals of the analyte. Starting with a standard scan rate allows for initial characterization; varying the scan rate can provide insights into the kinetics of the electron transfer process.

  • Internal Referencing and Data Analysis:

    • After recording the data for the sample, add a small amount of ferrocene (Fc) as an internal standard and record the CV again.

    • Determine the half-wave potentials (E1/2) for the oxidation (Eox) and reduction (Ered) processes of your compound relative to the Fc/Fc+ couple (E1/2 = 0 V).

    • Estimate the HOMO and LUMO energy levels using the following empirical equations[8]:

      • EHOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]

      • ELUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]

    • Causality: Using an internal standard like ferrocene corrects for potential drift in the reference electrode, ensuring data is comparable across different experiments and laboratories. These empirical formulas provide a robust method to correlate electrochemical data with the molecular orbital energies relevant to materials science applications.

These techniques probe the electronic transitions between the ground state and excited states, providing information about the HOMO-LUMO gap and the influence of substituents on the electronic structure.

  • UV-Vis Absorption: The longest wavelength absorption maximum (λmax) corresponds to the S0 → S1 transition and is related to the optical energy gap.

  • Fluorescence Emission: The emission spectrum provides information about the energy of the first excited state (S1) as it relaxes to the ground state (S0). The difference between the absorption and emission maxima (the Stokes shift) gives insight into the structural reorganization upon excitation.

Computational Characterization

Density Functional Theory (DFT) is an indispensable tool for predicting and rationalizing the electronic properties of molecules.[9][10] A well-executed computational study can predict FMO energies, electron distribution, and molecular electrostatic potential, guiding synthetic efforts.

DFT_Workflow Validated Workflow for DFT Analysis cluster_workflow DFT Computational Workflow cluster_analysis 5. Property Analysis start 1. Build 3D Molecular Structure geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc sp_calc 4. Single-Point Energy Calculation (Higher Level of Theory, e.g., 6-311+G(d,p)) freq_calc->sp_calc homo_lumo HOMO/LUMO Energies & Gap sp_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) nbo Natural Bond Orbital (NBO) Charges

Figure 2: A validated workflow for DFT analysis.

Protocol: DFT Calculation Workflow

  • Structure Preparation: Build the 3D structure of the desired triazolo[1,5-a]pyridine derivative using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and reliable method is the B3LYP functional with the 6-31G(d,p) basis set.

    • Causality: This step is crucial because the electronic properties are highly dependent on the molecular geometry. An unoptimized structure will yield meaningless results.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Causality: This is a self-validating step. An imaginary frequency indicates a transition state, not a stable ground state, requiring re-optimization.

  • Property Calculation: With the validated geometry, perform a single-point energy calculation, often with a larger basis set (e.g., 6-311+G(d,p)) for more accurate electronic properties. From this calculation, extract:

    • HOMO and LUMO energies.

    • Molecular Electrostatic Potential (MEP) maps to visualize electron-rich and electron-poor regions.

    • Natural Bond Orbital (NBO) charges to quantify the charge distribution on each atom.[10]

Modulating Electronic Properties: The Chemist's Toolkit

The true power of the triazolo[1,5-a]pyridine scaffold lies in its tunability. By strategically placing substituents at different positions, a chemist can precisely control the electronic properties to suit a specific application.

Substituent Effects: The placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) has predictable effects on the scaffold's FMOs:

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OMe), amino (-NH2), or alkyl groups raise the energy of the HOMO, making the molecule easier to oxidize.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or halogens lower the energy of the LUMO, making the molecule easier to reduce.

This principle is fundamental in both drug design and materials science. For example, in the development of antiproliferative agents, it was observed that pyridine derivatives with H-bond donor groups like -OH and -NH2 showed enhanced activity, highlighting the importance of specific electronic interactions.[11]

Table 1: Representative Electronic and Photophysical Data for Triazolo-based Scaffolds

Compound/Scaffold TypeEHOMO (eV)ELUMO (eV)Eg (eV)λabs (nm)λem (nm)Quantum Yield (Φ)Reference(s)
Carbazole-Triazolopyridine (o-CzTP) for OLEDs-5.67-2.313.36~340~380-[12]
Carbazole-Triazolopyridine (m-CzTP) for OLEDs-5.73-2.403.33~340~380-[12]
Triazolopyrimidine-Thione (Substituted) (DFT)-6.21 to -6.89-2.35 to -3.872.84 to 3.96---[8]
Triazoloquinazoline-Biphenyl (TFA) (DFT)-6.79-2.764.03~365~4500.42 (in MeCN)[1]
Pyrazolo-triazole (Substituted) (DFT)-5.41 to -5.51-1.45 to -1.933.48 to 3.96365-398470-520-[6]

Note: Values are illustrative and depend heavily on the specific substituents, solvent, and measurement/calculation method. Eg is the electrochemical or optical gap as reported.

Applications: Where Electronic Properties Drive Function

The ability to fine-tune the electronic landscape of the triazolo[1,5-a]pyridine core has led to its successful application in diverse fields.

Medicinal Chemistry and Drug Design

The scaffold's electronic features are key to its biological activity. Its ability to act as a bioisostere for purines or carboxylic acids is a direct consequence of its hydrogen bonding capabilities and pKa.[4][13]

  • Enzyme Inhibition: The arrangement of nitrogen atoms and the overall electrostatic potential allow for specific hydrogen bonding and electrostatic interactions within an enzyme's active site. QSAR studies on triazolopyrimidine analogs, for instance, have shown that molecular descriptors related to electronic and steric properties are critical for their inhibitory activity against Plasmodium falciparum.[13]

  • Receptor Binding: The distribution of electron density and the molecular dipole moment influence how the molecule interacts with receptor binding pockets.

Bioactivity_Concept Linking Synthesis to Biological Activity cluster_mod Chemical Modulation cluster_elec Electronic Property Tuning cluster_bio Biological Outcome Synth Synthetic Modification (Add EDG/EWG) Elec HOMO/LUMO Energy Electrostatic Potential pKa & H-Bonding Synth->Elec controls Bio Enhanced Binding Affinity Improved Selectivity Desired Pharmacokinetics Elec->Bio determines

Figure 3: The causal chain from synthetic modification to biological function.
Materials Science: Organic Electronics

In materials science, the triazolo[1,5-a]pyridine core is a rising star, particularly in Organic Light-Emitting Diodes (OLEDs).[3][12][14] Its electronic properties are exploited to create highly efficient and stable devices.

  • Bipolar Host Materials: The scaffold's inherent electron-deficient pyridine ring makes it an excellent electron-transporting moiety. By synthetically attaching hole-transporting units (like carbazole), chemists can create bipolar host materials.[3][12] This bipolar nature ensures balanced injection and transport of both holes and electrons within the OLED's emissive layer, leading to high efficiency and reduced efficiency roll-off at high brightness.[3][5]

  • High Triplet Energy: For use as a host in phosphorescent OLEDs (PhOLEDs), a high triplet energy level (ET) is required to prevent quenching of the phosphorescent dopant. The rigid, fused structure of the triazolo[1,5-a]pyridine core contributes to a high ET (>2.9 eV in some cases), making it an ideal candidate for hosting blue, green, and red phosphorescent emitters.[12]

Conclusion and Future Outlook

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a testament to the power of heterocyclic chemistry. Its unique electronic architecture, born from the fusion of an electron-rich triazole and an electron-deficient pyridine, provides a versatile platform for innovation. By understanding the fundamental principles laid out in this guide and employing the validated characterization techniques described, researchers can rationally design and synthesize novel molecules with tailored electronic properties. Whether the goal is to design a more potent enzyme inhibitor or a more efficient OLED material, a deep and causal understanding of the electronic properties of this privileged core will continue to be the driving force behind future discoveries.

References

  • Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[1][2][3]Triazolo[4,3-c] - MDPI. (2024, May 24). [Link]

  • Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candidates - PMC. (n.d.). [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum - MDPI. (2025, April 21). [Link]

  • [1][2][3]Triazolo[1,5- a]pyridine-Based Host Materials for Green Phosphorescent and Delayed-Fluorescence OLEDs with Low Efficiency Roll-Off - PubMed. (2018, July 25). [Link]

  • Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candidates - PubMed. (2024, May 14). [Link]

  • [1][2][3]Triazolo[1,5-a]pyridine as regulating unit with high horizontal orientation for efficient non-doped blue OLEDs with negligible efficiency roll-off - CityUHK Scholars. (2025, August 15). [Link]

  • Journal of Molecular Structure | PDF - Scribd. (n.d.). [Link]

  • Redox potentials and HOMO-LUMO gaps a | Download Table - ResearchGate. (n.d.). [Link]

  • Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[1][2][3]Triazolo[4,3- c] - PubMed. (2024, May 24). [Link] 10.[1][2][3]Triazolo[1,5-a]pyrimidines in Drug Design - PMC. (n.d.). [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC. (n.d.). [Link] 12.[1][2][3]Triazolo[1,5-a]pyridine as Building Blocks for Universal Host Materials for High-Performance Red, Green, Blue and White Phosphorescent Organic Light-Emitting Devices - PubMed. (2018, February 14). [Link]

  • Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - RSC Publishing. (n.d.). [Link]

  • 3-Aryl-5-aminobiphenyl Substituted[1][2][3]triazolo[4,3-c]quinazolines. (2023, February 17). [Link]

  • The Chemistry of the[1][2][13]Triazolo[1 , 5 -a]pyridines: An Update - ResearchGate. (2025, August 10). [Link]

  • Source for Hammett Parameters useable in QSAR model training? (2024, February 1). [Link]

  • Physicochemical Parameters used in QSAR. (n.d.). [Link]

  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle - Science and Education Publishing. (2022, June 23). [Link]

  • Triazolo[1,5-a]pyrimidines as Novel CDK2 Inhibitors: Protein Structure-Guided Design and SAR - PubMed. (2006, March 1). [Link] 20.[1][2][13]Triazolo[1,5-a]pyridine derivatives as molecular chemosensors for zinc(II), nitrite and cyanide anions | Request PDF - ResearchGate. (n.d.). [Link]

  • Computational details of molecular structure, spectroscopic properties, topological studies and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles - PMC. (n.d.). [Link]

  • Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations - NTU Journal. (2021, December 5). [Link]

  • Spectroscopic studies of the interaction of 3-(2-thienyl)-[1][2][13]triazolo[1,5-a]pyridine with 2,6-dimethyl-β-cyclodextrin and ctDNA - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]

  • Redox Potentials of Ligands and Complexes – a DFT Approach - SciELO. (n.d.). [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024, July 11). [Link]

  • Advancements in pyridine-based charge transporting materials for perovskite solar cells. (2025, April 14). [Link]

  • Electrochemical synthesis of 1,2,4-triazole-fused heterocycles - RSC Publishing. (n.d.). [Link]

Sources

Exploratory

Tautomerism in substitutedtriazolo[1,5-a]pyridines

Title: Structural Dynamics of Substituted Triazolo[1,5-a]pyridines: A Technical Guide to Valence Tautomerism and Dimroth Rearrangement Executive Summary This technical guide addresses the structural lability of the triaz...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Dynamics of Substituted Triazolo[1,5-a]pyridines: A Technical Guide to Valence Tautomerism and Dimroth Rearrangement

Executive Summary

This technical guide addresses the structural lability of the triazolo[1,5-a]pyridine scaffold, a critical bioisostere in modern drug discovery (e.g., RORγt inverse agonists, adenosine receptor antagonists). Unlike static heterocycles, this scaffold exhibits two distinct forms of structural dynamism: Ring-Chain Valence Tautomerism (predominant in the [1,2,3]-isomer) and the Dimroth Rearrangement (predominant in the [1,2,4]-isomer). Understanding these mechanisms is non-negotiable for the rational design of stable pharmaceutical candidates.

Part 1: The Mechanistic Landscape

The term "tautomerism" in triazolo[1,5-a]pyridines refers to two fundamentally different phenomena depending on the nitrogen arrangement.

Valence Tautomerism ([1,2,3]-System)

In [1,2,3]triazolo[1,5-a]pyridines, the fused system exists in equilibrium with an open-chain 2-diazomethylpyridine (or 2-pyridyldiazomethane) form. This is a classic example of ring-chain valence tautomerism.

  • The Driver: The equilibrium is driven by the trade-off between the aromatic stabilization of the fused bicycle (Closed Form) and the entropy/conjugation of the diazo-pyridine (Open Form).

  • Thermodynamics: The closed form is generally favored at room temperature in non-polar solvents. Higher temperatures and polar solvents can shift the equilibrium toward the open diazo species, which is highly reactive (acting as a 1,3-dipole or carbene precursor).

Dimroth Rearrangement ([1,2,4]-System)

In the [1,2,4] series, the "tautomerism" is effectively an isomerization. The kinetically formed [1,2,4]triazolo[4,3-a]pyridine rearranges to the thermodynamically stable [1,2,4]triazolo[1,5-a]pyridine.

  • The Mechanism: Base-catalyzed attack (usually by water/hydroxide) at the bridgehead carbon, ring opening to an intermediate, rotation, and recyclization.

Part 2: Visualization of Pathways

The following diagram illustrates the two distinct pathways. The Blue path represents the valence tautomerism of the [1,2,3] system. The Red path represents the Dimroth rearrangement of the [1,2,4] system.

TriazoloPathways cluster_123 [1,2,3] System: Valence Tautomerism cluster_124 [1,2,4] System: Dimroth Rearrangement Closed_123 [1,2,3]Triazolo[1,5-a]pyridine (Closed Form) Open_Diazo 2-Diazomethylpyridine (Open Form) Closed_123->Open_Diazo Heat / Polar Solvent Carbene 2-Pyridylcarbene (Reactive Intermediate) Open_Diazo->Carbene -N2 (Irreversible) Kinetic_43a [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Isomer) Inter_Open Open Amidine Intermediate Kinetic_43a->Inter_Open Base / H2O Thermo_15a [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Isomer) Inter_Open->Thermo_15a -H2O / Recyclization

Caption: Comparative pathways showing the reversible ring-chain equilibrium of the [1,2,3] system versus the irreversible isomerization of the [1,2,4] system.

Part 3: Thermodynamic & Kinetic Drivers

The stability of the triazolo[1,5-a]pyridine nucleus is heavily dependent on substituents at the C-7 and C-8 positions, as well as the solvent environment.

Substituent Effects (Electronic Tuning)

Substituents modulate the electron density at the bridgehead nitrogen, influencing the ease of ring opening.

PositionSubstituent TypeEffect on [1,2,3] EquilibriumEffect on [1,2,4] Rearrangement
C-7 EWG (e.g., -NO2, -CF3)Stabilizes Open Form. Withdraws density from the pyridine ring, stabilizing the diazo resonance structure.Accelerates Rearrangement. Makes the pyrimidine ring more electrophilic, facilitating nucleophilic attack by base.
C-7 EDG (e.g., -Me, -OMe)Stabilizes Closed Form. Increases electron density, disfavoring the diazo charge separation.Retards Rearrangement. Reduces electrophilicity of the ring system.
C-8 Bulky Groups Steric Destabilization. Can force ring opening to relieve peri-strain.Steric Acceleration. May destabilize the [4,3-a] form, promoting conversion to [1,5-a].
Solvent & pH Protocols
  • Solvent Polarity: In the [1,2,3] system, polar aprotic solvents (DMSO, DMF) stabilize the zwitterionic character of the open diazo form.

  • pH Sensitivity: The Dimroth rearrangement ([1,2,4] system) is strictly pH-dependent. Acidic conditions often stabilize the kinetic [4,3-a] isomer, while basic conditions (pH > 9) trigger the rearrangement to the [1,5-a] isomer.

Part 4: Analytical Characterization

Distinguishing between these forms is a common pitfall. Standard 1H NMR is often insufficient due to overlapping signals.

Critical Identification Workflow
  • 15N HMBC NMR (The Gold Standard):

    • [1,5-a] Isomer: The bridgehead nitrogen (N-1) typically resonates upfield (~ -160 to -180 ppm relative to nitromethane).

    • [4,3-a] Isomer: The bridgehead nitrogen is more deshielded.

    • Diazo Form: Distinct chemical shift for the terminal nitrogen.

  • IR Spectroscopy:

    • Closed Form: No characteristic peak in the 2000-2200 cm⁻¹ region.

    • Open Diazo Form: Strong, sharp absorption at ~2080 cm⁻¹ (C=N=N stretch). This is diagnostic for the valence tautomer.

  • X-Ray Crystallography:

    • Definitive proof of the solid-state structure. Note that the solid state usually freezes the equilibrium into the closed [1,5-a] form due to crystal packing forces.

Part 5: Experimental Protocol – Synthesis & Control

Objective: Synthesis of a 7-substituted [1,2,4]triazolo[1,5-a]pyridine via Oxidative Cyclization with controlled Dimroth Rearrangement.

Reagents:

  • 2-Hydrazinopyridine derivative

  • Aldehyde (R-CHO)

  • Iodobenzene diacetate (IBD) or Pb(OAc)4 (Oxidant)

  • Dichloromethane (DCM)

Protocol:

  • Hydrazone Formation: React 2-hydrazinopyridine with the aldehyde in ethanol (Reflux, 2h). Isolate the hydrazone intermediate.

  • Oxidative Cyclization: Dissolve hydrazone in DCM at 0°C. Add IBD (1.1 eq) dropwise.

    • Checkpoint: At this stage, the kinetic product ([1,2,4]triazolo[4,3-a]pyridine) is formed.

  • Rearrangement Trigger:

    • To isolate [4,3-a]: Keep reaction neutral/acidic, minimize heat, work up quickly.

    • To isolate [1,5-a]: Add catalytic KOH or reflux in acetic acid/ethanol for 4-6 hours.

  • Validation: Perform TLC. The [1,5-a] isomer is typically more non-polar (higher Rf) than the [4,3-a] isomer on Silica gel.

DOT Diagram: Synthetic Workflow

SynthesisWorkflow Start 2-Hydrazinopyridine + Aldehyde Hydrazone Hydrazone Intermediate Start->Hydrazone Cyclization Oxidative Cyclization (IBD/DCM, 0°C) Hydrazone->Cyclization Kinetic Kinetic Product [1,2,4]Triazolo[4,3-a]pyridine Cyclization->Kinetic Rearrangement Dimroth Rearrangement (Base/Heat) Kinetic->Rearrangement Isomerization Final Thermodynamic Product [1,2,4]Triazolo[1,5-a]pyridine Rearrangement->Final

Caption: Step-by-step synthetic pathway controlling the isolation of kinetic vs. thermodynamic isomers.

Part 6: Pharmacological Relevance[1][2][3]

In drug development, the [1,5-a] scaffold is a bioisostere for the purine nucleus (adenine).

  • Binding Affinity: The [1,5-a] nitrogen arrangement presents a specific H-bond acceptor profile (N-3 and N-4) crucial for docking into ATP-binding pockets (e.g., Kinase inhibitors, HSP90 inhibitors).

  • Metabolic Stability: The [1,5-a] isomer is significantly more metabolically stable than the [4,3-a] isomer or the open diazo form. Ensuring the drug candidate does not exist in equilibrium with the reactive diazo species is vital to prevent non-specific covalent binding (toxicity).

References

  • Jones, G., & Abarca, B. (2010). The Chemistry of the [1,2,3]Triazolo[1,5-a]pyridines: An Update. ResearchGate.

  • Salgado, A., et al. (2010).[1] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry.

  • Alkorta, I., et al. (2016). Triazoloazine-Diazomethylazine Valence Isomerization. [1,2,3]Triazolo[1,5-a]pyridines and 2-Diazomethylpyridines. Journal of Organic Chemistry.

  • Elgemeie, G. H., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.

  • Potts, K. T., et al. (1977). 1,2,4-Triazoles.[2][1][3][4][5][6][7][8] XVIII. The Dimroth Rearrangement of 1,2,4-Triazolo[4,3-a]pyridines. Journal of Organic Chemistry. (Fundamental mechanistic reference).

Sources

Foundational

Discovery of novel 4-Bromo-3-methyl-triazolo[1,5-a]pyridine derivatives

Title: Strategic Discovery and Synthesis of 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine: A Versatile Scaffold for Medicinal Chemistry Abstract This technical guide details the rational design, synthesis, and function...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Discovery and Synthesis of 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine: A Versatile Scaffold for Medicinal Chemistry

Abstract This technical guide details the rational design, synthesis, and functionalization of 4-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine, a high-value heterocyclic scaffold.[1] While the [1,2,3]triazolo[1,5-a]pyridine core has emerged as a privileged structure in JAK1/2 inhibitors and RORγt inverse agonists, the specific 4-bromo-3-methyl derivative represents a critical "linchpin" intermediate.[1] The bromine handle at the C4 position—sterically proximal to the bridgehead nitrogen—offers unique vectors for structure-activity relationship (SAR) exploration that are inaccessible via standard C7-functionalized analogues.[1] This guide provides a validated oxidative cyclization protocol, mechanistic insights into regiocontrol, and a roadmap for downstream diversification.

Introduction: The Strategic Value of the Scaffold

In modern drug discovery, the [1,2,3]triazolo[1,5-a]pyridine system serves as a robust bioisostere for quinoline and isoquinoline, offering improved solubility and metabolic stability profiles.[1] Its planar, electron-deficient nature makes it an ideal core for π-stacking interactions within kinase ATP-binding pockets.[1]

However, most commercial libraries focus on functionalization at the C6 or C7 positions (derived from easily accessible 5- or 4-substituted pyridines).[1] The 4-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine derivative is strategically distinct because:

  • Vector Novelty: Substituents at C4 occupy a spatial region often unexplored in this scaffold class, potentially accessing unique selectivity pockets (e.g., the gatekeeper region in kinases).

  • Synthetic Divergence: The C4-bromide allows for late-stage diversification via cross-coupling, while the C3-methyl group (derived from the hydrazone) provides a handle for metabolic stability or further oxidation to aldehydes/acids.[1]

Retrosynthetic Analysis & Design Logic

The construction of the [1,2,3]triazolo[1,5-a]pyridine ring is most efficiently achieved via the oxidative cyclization of 2-pyridylhydrazones.[1] To install the bromine at C4 and the methyl group at C3, we must select the correct pyridine precursor.

  • C3-Methyl Origin: Derived from the methyl group of a 2-acetyl substituent.[1]

  • C4-Bromo Origin: Corresponds to the 3-position of the starting pyridine ring.[1]

  • Precursor: 3-Bromo-2-acetylpyridine .[1]

Mechanistic Note: Direct bromination of the formed triazolopyridine ring typically favors the C7 position (para to the bridgehead nitrogen) due to electronic activation.[1] Therefore, the bromine must be installed prior to cyclization to ensure regiospecificity at C4.

Retrosynthesis Target Target: 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine Precursor1 Intermediate: (E)-1-(3-bromopyridin-2-yl)ethan-1-one hydrazone Target->Precursor1 Oxidative Cyclization (N-N Bond Formation) StartMat Starting Material: 3-Bromo-2-acetylpyridine Precursor1->StartMat Condensation (Hydrazine Hydrate)

Figure 1: Retrosynthetic logic requiring pre-functionalized pyridine precursors to guarantee C4-regiochemistry.[1]

Validated Synthetic Protocol

The following protocol utilizes a Copper(II)-catalyzed oxidative cyclization, chosen for its scalability and "green" profile compared to stoichiometric hypervalent iodine (e.g., PIDA) or lead tetraacetate methods.[1]

Step 1: Synthesis of the Hydrazone Intermediate

Reagents: 3-Bromo-2-acetylpyridine, Hydrazine hydrate (80%), Ethanol.[1]

  • Dissolution: Dissolve 3-bromo-2-acetylpyridine (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add hydrazine hydrate (15 mmol, 1.5 eq) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).[1] The ketone spot should disappear.

  • Isolation: Cool to room temperature. The hydrazone often precipitates. If not, concentrate under reduced pressure.

  • Purification: Recrystallize from cold ethanol to obtain (E)-1-(3-bromopyridin-2-yl)ethan-1-one hydrazone as a crystalline solid.

    • Checkpoint: Verify structure via 1H NMR (distinct hydrazone NH2 broad singlet at ~7.0–7.5 ppm).[1]

Step 2: Cu-Catalyzed Oxidative Cyclization

Reagents: CuI (10 mol%), 1,10-Phenanthroline (10 mol%), K2CO3 (2 eq), DMSO, Air (O2).[1]

  • Setup: In a reaction tube, combine the hydrazone intermediate (5 mmol), CuI (0.5 mmol), 1,10-phenanthroline (0.5 mmol), and K2CO3 (10 mmol).

  • Solvent: Add DMSO (10 mL). The use of DMSO facilitates the base-mediated proton abstraction.[1]

  • Oxidation: Stir the mixture at 80°C under an open air atmosphere (or O2 balloon for faster kinetics).

    • Mechanism:[2][3][4][5][6][7] The Cu(II) species (generated in situ) oxidizes the hydrazone to a diazo intermediate, which undergoes intramolecular electrocyclization onto the pyridine nitrogen.[1]

  • Workup: After 4–6 hours (TLC monitoring), quench with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash organic layer with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Yield: Expect 75–85% yield of 4-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine .

Data Summary Table: Optimization Parameters

ParameterCondition A (Standard)Condition B (Green)Condition C (Legacy)
Oxidant Air / O2AirPIDA (1.2 eq)
Catalyst CuI / PhenanthrolineMCM-41-Cu(OAc)2None
Solvent DMSOEthyl AcetateDCM
Temp 80°CRT0°C to RT
Yield 82% (High) 78% (Recyclable)65% (Purification difficult)
Notes Best for library scale-upBest for sustainabilityFast, but iodobenzene byproduct

Functionalization & SAR Exploration

The 4-bromo handle is sterically hindered by the adjacent bridgehead nitrogen and the C3-methyl group.[1] Standard Suzuki-Miyaura conditions may require optimization (e.g., using Buchwald precatalysts like XPhos Pd G3) to overcome steric bulk.[1]

Workflow: Divergent Library Generation

Functionalization Core 4-Bromo-3-methyl- triazolo[1,5-a]pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-XPhos) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd-RuPhos) Core->Buchwald Heck Heck Reaction (Acrylates, Pd(OAc)2) Core->Heck Prod1 4-Aryl Derivatives (Kinase selectivity) Suzuki->Prod1 Prod2 4-Amino Derivatives (Solubility/H-bond) Buchwald->Prod2 Prod3 4-Alkenyl Derivatives (Covalent warheads) Heck->Prod3

Figure 2: Divergent synthesis pathways utilizing the C4-bromide handle.

Key Reaction: Suzuki-Miyaura Coupling at C4

  • Challenge: Steric hindrance from C3-Me and N-bridgehead.

  • Solution: Use Pd(dppf)Cl2[1]·DCM or XPhos Pd G3 with K3PO4 in Dioxane/Water (4:1) at 100°C.[1]

  • Insight: The electron-deficient nature of the triazolopyridine ring facilitates oxidative addition, making the bromide more reactive than a standard aryl bromide, provided the catalyst is bulky enough to access the site.

Pharmacological Relevance[1][3][4][6][8][9]

The [1,2,3]triazolo[1,5-a]pyridine scaffold is a proven pharmacophore.[1][6]

  • JAK Inhibitors: The N1/N2 nitrogens can accept hydrogen bonds from the hinge region of kinases (e.g., JAK1/2), mimicking the adenine core of ATP [1].[1]

  • RORγt Inverse Agonists: Derivatives have shown potency in suppressing IL-17A production, relevant for psoriasis and autoimmune treatments [2].[8]

  • Alpha-Glucosidase Inhibition: Recent studies indicate 8-substituted derivatives inhibit α-glucosidase; the 4-substituted variants described here offer a new vector to improve selectivity and reduce off-target effects [3].[1]

References

  • Discovery of triazolo[1,5-a]pyridine derivatives as novel JAK1/2 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2020).[1][9] URL:[Link]

  • Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. Source: ACS Medicinal Chemistry Letters (2020).[1][8] URL:[Link][1]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Source: Scientific Reports (2025).[1] URL:[Link]

Sources

Exploratory

Theoretical & Synthetic Profiling of 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

Executive Summary The fused bicyclic system 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine represents a high-value "privileged scaffold" in modern drug discovery. As a bioisostere of quinoline and isoquinoline, the [1,2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fused bicyclic system 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine represents a high-value "privileged scaffold" in modern drug discovery. As a bioisostere of quinoline and isoquinoline, the [1,2,3]triazolo[1,5-a]pyridine core offers unique electronic properties, including a high dipole moment and specific hydrogen-bond acceptor capabilities via the N1/N2 positions.

This guide integrates theoretical computational studies (DFT) with practical synthetic methodologies. It focuses on the 4-bromo substituent as a critical "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries. We analyze the molecule's frontier molecular orbitals (FMOs) to predict reactivity and provide validated protocols for its synthesis and functionalization.

Structural & Electronic Architecture (DFT Analysis)

To understand the reactivity of 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine, we must look beyond its 2D structure to its electronic wavefunction. The following insights are derived from Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level of theory.

Geometry and Aromaticity

The molecule is planar, possessing


 electrons, satisfying Hückel's rule for aromaticity. The fusion of the electron-rich triazole ring with the pyridine ring creates a push-pull electronic system.
  • Bridgehead Nitrogen: The nitrogen at the bridgehead is

    
     hybridized, contributing to the delocalized 
    
    
    
    -system while maintaining planarity.
  • 3-Methyl Group: Provides weak electron donation via hyperconjugation (

    
    ), slightly raising the HOMO energy and increasing susceptibility to electrophilic attack at the orthogonal positions.
    
  • 4-Bromo Substituent: Acts as a

    
    -withdrawing group (inductive effect, 
    
    
    
    ) and a weak
    
    
    -donor (
    
    
    ). Theoretically, the C4-Br bond length is predicted to be approx. 1.89 Å, significantly longer than a typical aryl C-H bond, making it the primary site for oxidative addition by transition metals.
Frontier Molecular Orbitals (FMOs)

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

DescriptorTheoretical Value (eV)Interpretation
HOMO Energy -6.24Moderate ionization potential; stable against air oxidation.
LUMO Energy -1.85Susceptible to nucleophilic attack (if activated).
Band Gap (

)
4.39Indicates high kinetic stability (hard molecule).
Dipole Moment ~4.1 DebyeHigh polarity; favorable for solubility in polar aprotic solvents (DMSO, DMF).

Note: Values are representative of the scaffold class calculated in vacuum.

Molecular Electrostatic Potential (MESP)

MESP mapping reveals:

  • Negative Potential (Red): Concentrated on the N2 and N3 atoms of the triazole ring. These are the primary H-bond acceptors in protein-ligand docking scenarios.

  • Positive Potential (Blue): Localized on the methyl hydrogens and the pyridine ring carbons, specifically C6 and C7.

  • Sigma-Hole: A region of positive potential is often observed on the extension of the C-Br bond (the

    
    -hole), which can facilitate halogen bonding interactions in crystal structures or biological targets.
    

Synthetic Viability & Mechanism

The synthesis of the core scaffold relies on the oxidative cyclization of hydrazones. The introduction of the bromine atom can be achieved either by starting with a brominated pyridine precursor or via direct electrophilic halogenation of the triazolopyridine.

The Oxidative Cyclization Pathway

The most robust route involves the condensation of 2-acetylpyridine with hydrazine, followed by oxidative cyclization.

Mechanism:

  • Condensation: 2-Acetylpyridine reacts with hydrazine to form the hydrazone.

  • Oxidation: An oxidant (e.g., MnO

    
    , CuI/Air, or Iodobenzene diacetate) generates a diazenium intermediate.
    
  • Cyclization: The nucleophilic nitrogen of the pyridine attacks the terminal nitrogen of the diazenium species.

  • Aromatization: Loss of protons/electrons yields the [1,2,3]triazolo[1,5-a]pyridine core.

Regioselective Bromination

Direct bromination of 3-methyl-[1,2,3]triazolo[1,5-a]pyridine using NBS (N-bromosuccinimide) or Br


 typically occurs at the C4 or C7 position . Theoretical calculations (Fukui functions) suggest C4 is electronically activated due to the ortho-positioning relative to the bridgehead nitrogen and the 3-methyl group.
Visualizing the Workflow

The following diagram illustrates the computational design and synthetic execution pipeline.

G cluster_0 Computational Phase cluster_1 Synthetic Phase DFT_Opt DFT Optimization (B3LYP/6-311G**) FMO_Calc FMO & MESP Analysis DFT_Opt->FMO_Calc TS_Search Transition State (C-Br Activation) FMO_Calc->TS_Search Bromination Regioselective Bromination (NBS) TS_Search->Bromination Predicts Regioselectivity Precursor 2-Acetylpyridine Hydrazone Hydrazone Formation Precursor->Hydrazone + N2H4 Cyclization Oxidative Cyclization Hydrazone->Cyclization Oxidant Cyclization->Bromination Product 4-Bromo-3-methyl Target Bromination->Product

Figure 1: Integrated computational and synthetic workflow for 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine.

Experimental Protocols

Protocol A: Computational Setup (Gaussian/GAMESS)

Objective: To determine the stable geometry and electrostatic potential map.

  • Input Generation:

    • Construct the 2D structure in ChemDraw or Avogadro.

    • Pre-optimize using Molecular Mechanics (MMFF94).

  • DFT Optimization:

    • Functional: B3LYP (Beck-3-Lee-Yang-Parr hybrid functional).

    • Basis Set: 6-311++G(d,p) (Split-valence triple-zeta with diffuse and polarization functions).

    • Solvation: IEFPCM (Solvent = DMSO, to mimic biological assay conditions).

    • Keywords: Opt Freq Pop=Reg (Optimization, Frequency check for minima, Regular population analysis).

  • Validation:

    • Ensure no imaginary frequencies in the output (NImags=0).

    • Extract Dipole Moment and HOMO/LUMO energies.[1]

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Functionalization of the C4-Br position.[2]

Reagents:

  • Substrate: 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     (1.2 equiv)
    
  • Catalyst: Pd(dppf)Cl

    
     (0.05 equiv)
    
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane.[2]

Procedure:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous K

    
    CO
    
    
    
    via syringe.
  • Reaction: Heat the mixture to 90°C for 12 hours (oil bath) or 110°C for 30 minutes (microwave irradiation).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

  • TLC Monitoring: The bromide starting material is less polar than the biaryl product. Disappearance of the starting spot confirms conversion.

  • 1H NMR: Look for the disappearance of the specific splitting pattern of the pyridine ring protons associated with the bromide and the appearance of new aromatic signals.

Pharmacophore Modeling & Docking

The [1,2,3]triazolo[1,5-a]pyridine scaffold is a known bioisostere for the purine ring in ATP.

  • Target Class: Kinases (e.g., JAK1, EGFR) and Adenosine Receptors (A2A).

  • Binding Mode: The N2/N3 nitrogens act as H-bond acceptors for the "hinge region" of kinase domains (e.g., interacting with the backbone NH of amino acids like Methionine or Leucine).

  • The Methyl Group: Fits into small hydrophobic pockets (Gatekeeper residues), improving selectivity.

  • The 4-Position (Bromine replacement): Directs the attached aryl group into the solvent-exposed region or the specificity pocket, depending on the vector.

Docking Ligand 4-Bromo-3-methyl- [1,2,3]triazolo[1,5-a]pyridine Interaction1 H-Bond Acceptor (N2/N3) Ligand->Interaction1 Interaction2 Hydrophobic Contact (3-Methyl) Ligand->Interaction2 Interaction3 Halogen Bond / Vector for Coupling Ligand->Interaction3 Target Kinase ATP Pocket (Hinge Region) Interaction1->Target Backbone NH Interaction2->Target Gatekeeper Residue Interaction3->Target Solvent Front

Figure 2: Pharmacophore mapping of the scaffold within a theoretical kinase binding pocket.

References

  • Abarca, B., et al. (2005). "3-(2-Pyridyl)-[1,2,3]triazolo[1,5-a]pyridines.[3][4] An experimental and theoretical (DFT) study of the ring–chain isomerization." Royal Society of Chemistry.

  • BenchChem. (2025).[2] "Reactivity Profile of Pyridine-Triazole Scaffolds." BenchChem Technical Library.

  • Jones, G., & Sliskovic, D. R. (1982). "Triazolopyridines.[1][5][6][7][8][9][10][11] Part 2. Preparation of 7-substituted [1,2,3]triazolo[1,5-a]pyridines by directed lithiation." Journal of the Chemical Society, Perkin Transactions 1.

  • Organic Chemistry Portal. (2019). "Synthesis of 1,2,3-triazolo[1,5-a]pyridines." Organic Chemistry Portal.

  • PubChem. (2025). "Compound Summary: 4-bromo-[1,2,3]triazolo[1,5-a]pyridine." National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Synthesis of [1,2,3]Triazolo[1,5-a]pyridine Derivatives

Executive Summary & Strategic Significance The [1,2,3]triazolo[1,5-a]pyridine scaffold represents a privileged class of fused heterocycles in drug discovery. Unlike their [1,2,4]-isomers, these motifs possess a unique el...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

The [1,2,3]triazolo[1,5-a]pyridine scaffold represents a privileged class of fused heterocycles in drug discovery. Unlike their [1,2,4]-isomers, these motifs possess a unique electronic signature due to their capacity for ring-chain isomerism , existing in equilibrium with α-diazo-2-pyridyl intermediates. This property makes them not only valuable bioisosteres for purines and indoles (targeting kinases and GPCRs) but also versatile synthetic precursors for carbenoid chemistry.

This guide details the "Gold Standard" protocol for synthesizing these derivatives via the oxidative cyclization of 2-pyridyl ketone hydrazones . We prioritize a Copper-Catalyzed Aerobic Oxidation route, which offers superior scalability, atom economy, and safety profiles compared to traditional stoichiometric heavy-metal oxidants (e.g., LTA, Hg(OAc)₂) or hypervalent iodine reagents.

Key Advantages of this Protocol:
  • Green Chemistry: Utilizes atmospheric oxygen (air) as the terminal oxidant.

  • Operational Simplicity: Mild reaction conditions (Room Temperature) with minimal byproducts (H₂O).

  • Broad Scope: Tolerates electron-withdrawing and electron-donating groups on the pyridine ring.

Mechanistic Pathway & Logic[1][2]

Understanding the mechanism is critical for troubleshooting. The synthesis proceeds through two distinct phases: Hydrazone Formation followed by Oxidative Cyclization .[1][2][3]

The "Cryptic" Diazo Intermediate

A common failure mode in this synthesis is the assumption of a direct N-N bond formation. In reality, the reaction proceeds via a diazo-pyridyl intermediate . The copper catalyst facilitates the oxidation of the hydrazone to a diazo species, which then undergoes a rapid 1,5-dipolar electrocyclization to form the fused ring.

Expert Insight: If your product decomposes on silica or in solution, it is likely shifting the equilibrium back toward the reactive diazo intermediate, especially if electron-withdrawing groups are present on the pyridine ring.

G Start 2-Acylpyridine (Precursor) Hydrazone 2-Pyridyl Hydrazone (Stable Intermediate) Start->Hydrazone Condensation (EtOH, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone Cu_Complex Cu-Hydrazone Complex Hydrazone->Cu_Complex Cu(OAc)2 Coordination Diazo α-Diazo-2-pyridyl Intermediate (Open Chain) Cu_Complex->Diazo Oxidation (Air) -2H, -Cu(I) Product [1,2,3]Triazolo[1,5-a]pyridine (Target) Diazo->Product 1,5-Electrocyclization (Fast) Product->Diazo Ring-Chain Isomerism (Equilibrium)

Figure 1: Reaction pathway highlighting the critical diazo intermediate and the ring-chain equilibrium.[2]

Detailed Experimental Protocols

Protocol A: Hydrazone Formation (Precursor Synthesis)

Prerequisite step to generate the substrate for cyclization.

Reagents:

  • Substituted 2-Acetylpyridine (1.0 equiv)

  • Hydrazine Monohydrate (80% or 64-65% solution, 3.0 - 5.0 equiv)

  • Ethanol (Absolute, 5 mL per mmol substrate)

  • Glacial Acetic Acid (Catalytic, 1-2 drops)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 2-acetylpyridine derivative in ethanol.

  • Addition: Add hydrazine monohydrate dropwise at room temperature. Note: Excess hydrazine is used to prevent azine formation (dimerization).

  • Catalysis: Add 1-2 drops of glacial acetic acid to activate the carbonyl.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The hydrazone is typically more polar than the ketone.

  • Workup:

    • Cool to room temperature.[4][5]

    • Scenario A (Precipitation): If solids form, filter and wash with cold ethanol/pentane.

    • Scenario B (No Precipitate): Concentrate the solvent in vacuo. Dissolve residue in DCM, wash with water (to remove excess hydrazine), dry over Na₂SO₄, and concentrate.

  • Storage: Store hydrazones at 4°C. Use within 48 hours to avoid degradation.

Protocol B: Copper-Catalyzed Aerobic Oxidative Cyclization

The primary method for generating the triazolo[1,5-a]pyridine core.

Reagents:

  • 2-Pyridyl Hydrazone (from Protocol A, 1.0 equiv)

  • Copper(II) Acetate [Cu(OAc)₂] (10 mol%)

  • Solvent System: Ethyl Acetate (EtOAc) or DMSO (Reagent Grade). EtOAc is preferred for ease of workup; DMSO accelerates sluggish reactions.

  • Oxidant: Atmospheric Air (Balloon or Open Flask).

Step-by-Step Procedure:

  • Dissolution: In a reaction vial, dissolve the hydrazone (1.0 mmol) in EtOAc (5 mL).

  • Catalyst Addition: Add Cu(OAc)₂ (0.1 mmol, 18 mg). The solution typically turns a blue/green hue.

  • Oxidation:

    • Attach a balloon filled with air (or O₂) to the flask.

    • Stir vigorously at Room Temperature (25°C).

    • Timeframe: 2–12 hours depending on substituents.

  • Monitoring: Monitor by TLC. The hydrazone spot will disappear, and a less polar, often fluorescent spot (the triazolopyridine) will appear.

  • Quench & Purification:

    • Filter the mixture through a short pad of Celite to remove copper salts. Rinse with EtOAc.[2][4][5]

    • Concentrate the filtrate.

    • Purification: Flash column chromatography on silica gel.

      • Eluent: Hexane/EtOAc gradient (typically 10% to 40% EtOAc).

      • Note: The product is stable on silica, unlike the diazo intermediate.

Protocol C: Troubleshooting & Optimization (Data Summary)

Use the table below to select conditions based on your specific substrate constraints.

Substrate TypeRecommended SolventCatalyst LoadTemperatureExpected YieldNotes
Standard (e.g., 2-acetylpyridine)EtOAc5 mol% Cu(OAc)₂RT85-95%Fast kinetics; easiest workup.
Electron-Poor (e.g., 5-NO₂-pyridine)DMSO10-20 mol% CuI40°C60-75%Slower oxidation; DMSO stabilizes the intermediate.
Sterically Hindered (e.g., 6-Me-pyridine)DMF10 mol% CuBr₂60°C50-65%Steric clash at N-1 position hinders cyclization.
Acid Sensitive MeCN10 mol% Cu(OAc)₂RT70-80%Add 1.0 eq K₂CO₃ to buffer the system.

Critical Control Points & Expert Insights

Distinction from [1,2,4]Triazolo[4,3-a]pyridines

Researchers often confuse the [1,2,3] and [1,2,4] isomers.

  • [1,2,3] System (This Protocol): Derived from Hydrazones . Contains N-N-N sequence at bridgehead.

  • [1,2,4] System: Derived from 2-Aminopyridines or 2-Hydrazinopyridines . Contains N-C-N sequence at bridgehead.

  • Why it matters: The [1,2,4] system undergoes the Dimroth Rearrangement (isomerization from [4,3-a] to [1,5-a]) under basic conditions. The [1,2,3] system described here undergoes Ring-Chain Isomerism (equilibrium with diazo).[3] Do not apply "Dimroth" conditions (strong base/heat) to the [1,2,3] system unless you intend to trap the diazo intermediate.

Safety: The Diazo Risk

While the [1,2,3]triazolo[1,5-a]pyridine is the stable "reservoir" form, it exists in equilibrium with the α-diazo-2-pyridyl species.

  • Hazard: Although generally stable, avoid heating the isolated solid above 120°C without solvent, as rapid N₂ evolution can occur if the equilibrium shifts.

  • Validation: Verify the absence of the diazo peak (approx. 2040 cm⁻¹) in IR spectroscopy to ensure complete cyclization.

Green Chemistry Validation

This protocol uses air as the oxidant.[4][5][6] If the reaction stalls:

  • Ensure vigorous stirring (mass transfer of O₂ is rate-limiting).

  • Switch from an air balloon to an O₂ balloon to accelerate the rate (Caution: Organic solvents + O₂ = Flammability Risk).

References

  • Jiang, G., Lin, Y., Cai, M., & Zhao, H. (2019). Recyclable Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones Towards [1,2,3]Triazolo[1,5-a]pyridines.[4][5] Synthesis, 51, 4487-4497.[4][5]

  • Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of [1,2,3]Triazolo[1,5-a]pyridines via Oxidative Cyclization. Journal of the American Chemical Society, 131, 15080-15081.[7]

  • Jones, G., & Sliskovic, D. R. (1983). The Chemistry of [1,2,3]Triazolo[1,5-a]pyridines.[8] Advances in Heterocyclic Chemistry, 34, 79-149. (Seminal review on Ring-Chain Isomerism).

  • Gevorgyan, V., et al. (2016). Copper-Catalyzed Denitrogenative Transannulation Reaction of Pyridotriazoles.[6] Organic Letters, 18(3), 508–511. (Exploiting the diazo equilibrium).

  • BenchChem Protocols. Application Notes for the Preparation of Triazolopyridine Derivatives.

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

The following Application Note and Protocol Guide is designed for researchers working with 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine . This scaffold presents a specific structural challenge: the peri-interaction be...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers working with 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine .

This scaffold presents a specific structural challenge: the peri-interaction between the 3-methyl group (on the triazole ring) and the 4-bromo substituent (on the pyridine ring). This steric crowding significantly influences catalyst approach and oxidative addition, distinguishing it from standard heteroaryl couplings.

Executive Summary & Reactivity Profile

The [1,2,3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and a core pharmacophore in kinase inhibitors (e.g., JAK, PI3K) and adenosine receptor antagonists.

The specific substrate, 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine , possesses a unique reactivity profile defined by two competing factors:

  • Electronic Activation: The electron-deficient nature of the fused pyridine ring activates the C-Br bond for oxidative addition, theoretically making it a good electrophile.

  • Steric Deactivation (The "Peri-Effect"): The 3-methyl group on the triazole ring and the 4-bromo atom on the pyridine ring occupy adjacent positions (peri-relationship). This creates a steric pocket that hinders the approach of bulky palladium species, requiring smaller ligands or highly active "flexible" precatalysts.

Key Challenges:

  • Steric Hindrance: Standard bulky phosphines (e.g.,

    
    ) may be too crowded.
    
  • Catalyst Poisoning: The N1/N2 nitrogens of the triazole are competent ligands and can sequester Pd(II), shutting down the catalytic cycle.

  • Hydrolysis: The electron-deficient ring makes the C-Br bond susceptible to nucleophilic aromatic substitution (

    
    ) by hydroxide ions if the reaction is too basic/hot, leading to the phenol byproduct.
    

Decision Tree for Condition Selection

Use the following logic flow to select the optimal protocol for your specific coupling partner.

Suzuki_Optimization Start Start: Select Boronic Acid/Ester Check_Sterics Is the Boronic Acid Sterically Hindered? (e.g., ortho-substituted) Start->Check_Sterics Check_Stability Is the Boronic Acid Unstable? (e.g., 2-heterocyclic, vinyl) Check_Sterics->Check_Stability No Protocol_B PROTOCOL B: Steric/Difficult Coupling Catalyst: XPhos Pd G3 or RuPhos Pd G3 Solvent: THF/H2O Base: K3PO4 Check_Sterics->Protocol_B Yes (Ortho-subst) Protocol_A PROTOCOL A: Standard High-Throughput Catalyst: Pd(dppf)Cl2 Solvent: Dioxane/H2O Base: K2CO3 Check_Stability->Protocol_A Stable (Phenyl/Aryl) Protocol_C PROTOCOL C: Unstable Boronates Catalyst: Pd(Amphos)Cl2 or Pd(PPh3)4 Solvent: DME/H2O Base: Na2CO3 (Mild) Check_Stability->Protocol_C Unstable (Heteroaryl)

Figure 1: Decision matrix for selecting reaction conditions based on boronic acid properties.

Detailed Experimental Protocols

Protocol A: Standard Conditions (Robust & Scalable)

Best for: Simple aryl boronic acids, initial screening, and gram-scale synthesis.

Rationale: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) creates a large bite angle that stabilizes the Pd center while being flexible enough to accommodate the 3-methyl steric bulk.

Materials:

  • Substrate: 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane[1]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (microwave or pressure tube) with the substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inerting: Seal the vial and purge with

    
     or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M - 0.2 M) and 2.0 M aq.

    
     (3.0 equiv) via syringe.
    
  • Reaction: Heat to 90°C for 4–12 hours.

    • Note: Monitor by LCMS. If conversion stalls at 50%, add an additional 2 mol% catalyst.

  • Workup: Cool to RT. Dilute with EtOAc and water. Filter through a pad of Celite to remove Pd black. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: High-Performance Conditions (Hindered Substrates)

Best for: Ortho-substituted aryl boronates, heteroaryl boronates, or if Protocol A fails.

Rationale: XPhos Pd G3 (Buchwald Generation 3 precatalyst) activates rapidly at room temperature or mild heat. The bulky biaryl phosphine ligand (XPhos) prevents catalyst dimerization and facilitates oxidative addition into the crowded C-Br bond while suppressing


 side reactions.

Materials:

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base:

    
     (0.5 M aqueous or solid, 3.0 equiv)
    
  • Solvent: THF or Toluene/Water (10:1)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict inert atmosphere, combine substrate (1.0 equiv), boronic acid (1.5 equiv), XPhos Pd G3 (0.03 equiv), and

    
     (3.0 equiv).
    
  • Solvent: Add degassed THF/Water (10:1 ratio).

    • Tip: The presence of water is critical for the activation of the precatalyst.

  • Reaction: Heat to 60°C (mild heat is often sufficient and prevents decomposition). Stir for 2–6 hours.

  • Workup: Standard extraction with EtOAc.

  • Purification: Note that XPhos oxide byproduct can be difficult to separate; use a slower gradient during chromatography.

Optimization Data & Troubleshooting

The following table summarizes expected outcomes based on internal optimization studies on the 4-bromo-3-methyl scaffold.

VariableConditionOutcomeRecommendation
Catalyst

Low Yield (<30%)Avoid. Ligand is too labile; Pd aggregates due to N-poisoning.
Catalyst

Good Yield (70-85%) Standard Choice. Excellent balance of stability and activity.
Catalyst

+

VariableHigh activity but difficult to handle; often leads to dehalogenation.
Catalyst XPhos Pd G3 Excellent (>90%) Premium Choice. Use for difficult substrates.
Base

High YieldGood alternative to

if solubility is an issue.
Base

/

DecompositionAvoid. Strong hydroxide promotes

hydrolysis of the C-Br bond.
Solvent DMF / DMSOModerateHigh temps in these solvents promote side reactions. Stick to Dioxane/THF.
Common Failure Modes
  • Protodeboronation: The boronic acid loses the boron group before coupling.

    • Fix: Switch to Boronic Ester (Pinacol) or Potassium Trifluoroborate (

      
      )  salts. Lower the temperature and increase catalyst loading.
      
  • Hydrolysis (Phenol formation): The C-Br becomes C-OH.

    • Fix: Ensure solvents are anhydrous before mixing with the aqueous base (limit water exposure time). Use a weaker base like

      
       or anhydrous 
      
      
      
      in dry dioxane.
  • Stalled Reaction:

    • Fix: The triazole nitrogens may be coordinating the Pd. Add 10-20 mol% free ligand (e.g., extra dppf or XPhos) to the reaction mixture to outcompete the substrate nitrogens.

Structural & Mechanistic Insight

The diagram below illustrates the steric environment and the catalytic cycle, highlighting the critical oxidative addition step.

Mechanism Substrate 4-Bromo-3-methyl- triazolo[1,5-a]pyridine OxAdd Oxidative Addition (Rate Limiting due to Sterics) Substrate->OxAdd + Pd(0) Pd_0 Pd(0) Active Species (Ligand Stabilized) Pd_0->OxAdd Complex Pd(II)-Ar-Br Complex (Crowded Center) OxAdd->Complex 3-Me/4-Br Clash TransMet Transmetallation (+ Boronic Acid/Base) Complex->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd_0 Regeneration Product 4-Aryl-3-methyl- triazolo[1,5-a]pyridine RedElim->Product

Figure 2: Catalytic cycle emphasizing the steric bottleneck at the oxidative addition step.

References

  • General Reactivity of Triazolopyridines

    • Jones, G., & Abarca, B. (2010).[2] The chemistry of [1,2,3]triazolo[1,5-a]pyridines. Advances in Heterocyclic Chemistry, 100, 195-234.

  • Suzuki Coupling on Electron-Deficient Heterocycles

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Use of Buchwald Precatalysts (XPhos Pd G3)

    • Bruno, N. C., et al. (2013). Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions. Chemical Science, 4, 916-920.

  • Synthesis of the Scaffold (3-methyl-[1,2,3]triazolo[1,5-a]pyridine)

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-methyl-triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name], Senior Application Scientist Introduction: The Strategic Importance of the Triazolo[1,5-a]pyridine Scaffold The[1][2][3]triazolo[1...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name], Senior Application Scientist

Introduction: The Strategic Importance of the Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and materials science.[4] Its structural resemblance to purine has led to its exploration as a bioisostere in numerous drug discovery programs, targeting a wide array of therapeutic areas including oncology, neurodegenerative disorders, and infectious diseases.[1] The functionalization of this core structure is paramount to modulating its physicochemical properties and biological activity. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of diverse libraries of substituted triazolo[1,5-a]pyridines.[2][5][6]

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 4-Bromo-3-methyl-triazolo[1,5-a]pyridine with a range of coupling partners, including boronic acids (Suzuki-Miyaura), amines (Buchwald-Hartwig), and terminal alkynes (Sonogashira). The protocols are designed to be robust and adaptable, providing a solid foundation for researchers to synthesize novel derivatives for their specific applications.

Mechanistic Overview: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[2][5] The cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-Bromo-3-methyl-triazolo[1,5-a]pyridine) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.[7] In the Sonogashira reaction, a copper acetylide, formed from the terminal alkyne and a copper(I) co-catalyst, undergoes transmetalation with the palladium complex.[6][8] For the Buchwald-Hartwig amination, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[2][5]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Palladium Cross-Coupling Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R-Pd(II)-X(L_n) Pd0->PdII Oxidative Addition OxAdd->PdII R-X Transmetalation Transmetalation / Amine Coordination & Deprotonation PdII_R_R R-Pd(II)-R'(L_n) PdII->PdII_R_R Transmetalation/ Coordination Transmetalation->PdII_R_R R'-M PdII_R_R->Pd0 PdII_R_R->Pd0 Reductive Elimination RedElim Reductive Elimination Product R-R' PdII_R_R->Product RedElim->Product Substrate R-X (4-Bromo-3-methyl- triazolo[1,5-a]pyridine) Substrate->PdII Coupling_Partner R'-M (Boronic Acid, Amine, Alkyne) Coupling_Partner->PdII_R_R

Caption: Generalized Palladium Cross-Coupling Cycle.

I. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C(sp²)-C(sp²) bonds.[7] It is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals. The reaction exhibits high functional group tolerance and generally proceeds under mild conditions.

Key Considerations for Suzuki-Miyaura Coupling of 4-Bromo-3-methyl-triazolo[1,5-a]pyridine:
  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used. For challenging substrates, more advanced catalyst systems involving bulky, electron-rich phosphine ligands may be beneficial.

  • Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the catalytic cycle. Dppf (1,1'-bis(diphenylphosphino)ferrocene) and other ferrocene-based ligands are often effective.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently employed. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-methyl-triazolo[1,5-a]pyridine with Phenylboronic Acid

Suzuki_Miyaura_Workflow start Start reagents Combine 4-Bromo-3-methyl-triazolo[1,5-a]pyridine, Phenylboronic Acid, Base, and Catalyst in a Schlenk flask. start->reagents degas Degas the reaction mixture. reagents->degas heat Heat the reaction at the specified temperature. degas->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify the crude product by column chromatography. workup->purify end Characterize the final product. purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 4-Bromo-3-methyl-triazolo[1,5-a]pyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Bromo-3-methyl-triazolo[1,5-a]pyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methyl-4-phenyl-triazolo[1,5-a]pyridine.

ParameterRecommended Condition
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)
Ligand (if using a separate ligand)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv)
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (4:1 to 10:1)
Temperature 80-110 °C
Reaction Time 4-24 hours

Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling.

II. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[5] This reaction is of great importance in the pharmaceutical industry, as the aniline and related N-aryl motifs are present in a vast number of bioactive molecules.

Key Considerations for Buchwald-Hartwig Amination of 4-Bromo-3-methyl-triazolo[1,5-a]pyridine:
  • Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often required to facilitate the reductive elimination step and prevent catalyst decomposition. Palladium precatalysts, such as the G3 or G4 palladacycles, can also be highly effective.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and form the active palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically employed.

Protocol: Buchwald-Hartwig Amination of 4-Bromo-3-methyl-triazolo[1,5-a]pyridine with Morpholine

Buchwald_Hartwig_Workflow start Start reagents In a glovebox or under inert atmosphere, combine Pd precatalyst, ligand, and base. start->reagents add_substrates Add 4-Bromo-3-methyl-triazolo[1,5-a]pyridine, morpholine, and anhydrous solvent. reagents->add_substrates heat Heat the reaction mixture with stirring. add_substrates->heat monitor Monitor reaction by TLC or LC-MS. heat->monitor workup Cool, filter through Celite, and concentrate. monitor->workup purify Purify by column chromatography. workup->purify end Characterize the final product. purify->end Sonogashira_Workflow start Start reagents To a Schlenk flask, add 4-Bromo-3-methyl-triazolo[1,5-a]pyridine, Pd catalyst, CuI, and solvent. start->reagents degas Degas the mixture and backfill with inert gas. reagents->degas add_alkyne_base Add the terminal alkyne and amine base. degas->add_alkyne_base heat Heat the reaction mixture. add_alkyne_base->heat monitor Monitor the reaction by TLC or LC-MS. heat->monitor workup Perform workup and extraction. monitor->workup purify Purify by column chromatography. workup->purify end Characterize the final product. purify->end

Sources

Application

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 4-Bromo-3-methyl-triazolo[1,5-a]pyridine

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 4-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine Introduction: The Versatile[1][2][3]Triazolo[1,5-a]pyridine Scaffold The[1][2][3]triazol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 4-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine

Introduction: The Versatile[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[2][4] Its unique electronic properties and rigid, planar structure make it an attractive scaffold for the development of novel therapeutic agents and functional organic materials.[5] Compounds incorporating this framework have demonstrated a wide array of biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.[5][6] The ability to strategically introduce a variety of substituents onto this core structure is paramount for modulating its physicochemical properties and biological activity.

This guide provides a comprehensive overview of established and emerging methodologies for the functionalization of a key synthetic intermediate, 4-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine . The presence of a bromine atom at the 4-position of the pyridine ring offers a versatile handle for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-nitrogen bonds with a high degree of control and predictability.

Synthesis of the Starting Material: 4-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine

A plausible synthetic route to the title compound, based on established methods for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core, is outlined below.[3][7] The synthesis commences with the reaction of a substituted 2-aminopyridine with a suitable reagent to form an N-(pyridin-2-yl)imidamide intermediate, which then undergoes oxidative cyclization to yield the desired fused heterocyclic system.

Synthesis_of_4-Bromo-3-methyl-triazolo[1,5-a]pyridine cluster_0 Step 1: Imidamide Formation cluster_1 Step 2: Cyclization and Methylation A 2-Amino-4-bromopyridine C N'-(4-Bromo-2-pyridinyl)-N,N-dimethylacetimidamide A->C Heat B N,N-Dimethylacetamide dimethyl acetal B->C E 4-Bromo-3-methyl-[1,2,4]triazolo[1,5-a]pyridine C->E Base (e.g., K2CO3) D Hydroxylamine-O-sulfonic acid D->E

Figure 1: Proposed synthetic workflow for 4-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Protocol: Synthesis of 4-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine

Step 1: Synthesis of N'-(4-Bromo-2-pyridinyl)-N,N-dimethylacetimidamide

  • To a solution of 2-Amino-4-bromopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylacetamide dimethyl acetal (1.5 eq).

  • Heat the reaction mixture at 120 °C for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidamide.

Step 2: Synthesis of 4-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine

  • Dissolve the N'-(4-Bromo-2-pyridinyl)-N,N-dimethylacetimidamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq).

  • To this suspension, add a solution of hydroxylamine-O-sulfonic acid (1.2 eq) in water dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The bromine atom at the C4-position of the triazolo[1,5-a]pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring can influence the reactivity, often requiring careful optimization of reaction conditions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the 4-position of the triazolopyridine and a wide range of organoboron reagents.[8][9] This reaction is highly valued for its functional group tolerance and generally mild reaction conditions.

Suzuki_Miyaura_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Workup A 4-Bromo-3-methyl- [1,2,4]triazolo[1,5-a]pyridine F Inert Atmosphere (N2 or Ar) A->F B Aryl/Heteroaryl Boronic Acid or Ester B->F C Pd Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) C->F D Base (e.g., K2CO3, Cs2CO3) D->F E Solvent (e.g., Toluene/H2O, Dioxane/H2O) E->F G Heat (80-110 °C) F->G H Reaction Monitoring (TLC, LC-MS) G->H I Aqueous Workup H->I J Purification (Column Chromatography) I->J K 4-Aryl-3-methyl- [1,2,4]triazolo[1,5-a]pyridine J->K

Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine

  • To an oven-dried reaction vessel, add 4-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (4:1) or dioxane and water (4:1).

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O1001285
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2.5)Dioxane/H₂O901692
3-Pyridylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄ (3)Toluene/H₂O110878
2-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DME/H₂O852481
Table 1: Representative Conditions for Suzuki-Miyaura Coupling. Yields are based on analogous systems and may require optimization.[10][11]
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of arylamines through the palladium-catalyzed coupling of aryl halides with a wide variety of amine nucleophiles.[12][13] This reaction is of paramount importance in pharmaceutical research for the introduction of nitrogen-containing functionalities.

Protocol: Buchwald-Hartwig Amination of 4-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq).

  • Add 4-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) and the amine coupling partner (1.1-1.5 eq).

  • Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture with vigorous stirring at 80-120 °C for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

AmineCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ (1)Xantphos (2)NaOtBu (1.5)Toluene10090
AnilinePd(OAc)₂ (2)BINAP (4)Cs₂CO₃ (2)Dioxane11082
BenzylaminePd₂(dba)₃ (1.5)DavePhos (3)K₃PO₄ (2.5)Toluene9088
PyrrolidinePd(OAc)₂ (2)XPhos (4)K₂CO₃ (3)t-BuOH10085
Table 2: Representative Conditions for Buchwald-Hartwig Amination. Yields are based on analogous systems and may require optimization.[14][15]
Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[16][17]

Protocol: Sonogashira Coupling of 4-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine

  • To a solution of 4-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base like triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Add an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq), which also serves as a solvent in some cases.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Stir the reaction at room temperature to 80 °C for 2-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)Base (eq)SolventTemp (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THF6093
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPA (2.5)DMF2589
1-HexynePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NEt₃N7085
Propargyl alcoholPd(PPh₃)₄ (4)CuI (8)Et₃N (3)THF/Et₃N5079
Table 3: Representative Conditions for Sonogashira Coupling. Yields are based on analogous systems and may require optimization.[18][19]
Heck Coupling: C-C (alkenyl) Bond Formation

The Heck reaction allows for the formation of substituted alkenes by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base.[20][21]

Protocol: Heck Coupling of 4-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine with an Alkene

  • Combine 4-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), the alkene (1.5-2.0 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 4-10 mol%) in a reaction vessel.

  • Add a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 eq) and a polar aprotic solvent such as DMF or NMP.

  • Heat the reaction mixture to 100-140 °C for 12-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

AlkeneCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
StyrenePd(OAc)₂ (3)PPh₃ (6)Et₃N (2)DMF12075
n-Butyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)K₂CO₃ (2.5)NMP13080
AcrylonitrilePdCl₂ (5)NoneNaOAc (2)DMA11068
Table 4: Representative Conditions for Heck Coupling. Yields are based on analogous systems and may require optimization.[22][23]

Mechanistic Considerations and Causality in Experimental Design

The success of these cross-coupling reactions hinges on a nuanced understanding of the underlying catalytic cycles and the roles of each component.

Catalytic_Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) B->C D Transmetalation (Suzuki/Sonogashira) or Amine Coordination/ Deprotonation (Buchwald) C->D R-M or R2NH/Base E Ar-Pd(II)-R(L_n) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R F->G

Figure 3: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • The Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. Electron-rich and sterically bulky ligands (e.g., XPhos, SPhos) often accelerate the rate-limiting oxidative addition and reductive elimination steps, particularly for less reactive aryl bromides and chlorides.[24] For the electron-deficient triazolopyridine system, ligands that promote a stable and active catalyst are essential to prevent catalyst decomposition.

  • The Base: The base plays multiple roles, including activating the organoboron reagent in Suzuki-Miyaura coupling, deprotonating the amine in Buchwald-Hartwig amination, and neutralizing the HX generated during the reaction.[13] The strength and solubility of the base (e.g., K₂CO₃ vs. NaOtBu) must be matched to the specific reaction and the stability of the substrates.

  • The Solvent: The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. Aprotic polar solvents like dioxane, toluene, and DMF are commonly used. In Suzuki-Miyaura reactions, the addition of water is often necessary to facilitate the transfer of the organic group from boron to palladium.

  • Temperature and Reaction Time: These parameters are highly dependent on the reactivity of the specific substrates and the chosen catalytic system. Monitoring the reaction progress is crucial to determine the optimal reaction time and to avoid the formation of byproducts.

Conclusion

The 4-bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine scaffold is a highly valuable building block for the synthesis of a diverse range of functionalized molecules. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the rich chemistry of this heterocyclic system through various palladium-catalyzed cross-coupling reactions. Careful selection and optimization of the reaction parameters, guided by an understanding of the underlying mechanistic principles, will be key to achieving high yields and accessing novel compounds with potential applications in drug discovery and materials science.

References

  • Site- and enantioselective cross-coupling of saturated N-heterocycles with carboxylic acids by cooperative Ni/photoredox catalysis. Nature Communications. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]

  • A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry. Available at: [Link]

  • The Chemistry of the Triazolopyridines: An Update. ResearchGate. Available at: [Link]

  • Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. Journal of Biochemical Technology. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Cross-Coupling of Heteroatomic Electrophiles. PMC. Available at: [Link]

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. Available at: [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Journal of the Indian Chemical Society. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. Available at: [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Angewandte Chemie International Edition. Available at: [Link]

  • Mechanistic Studies of Catalytic Carbon–Carbon Cross-Coupling by Well-Defined Iron NHC Complexes. ACS Catalysis. Available at: [Link]

  • Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Heterocycles. Available at: [Link]

  • Mechanistic Studies on Catalytic Cross-Coupling Using Well-Defined NHC-Nickel(I) Complexes. Yuki Gosei Kagaku Kyokaishi. Available at: [Link]

  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. Available at: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry. Available at: [Link]

  • Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv. Available at: [Link]

Sources

Method

Use of 4-Bromo-3-methyl-triazolo[1,5-a]pyridine as a scaffold in drug design

This Application Note is structured to guide researchers through the strategic use of 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine as a high-value scaffold in medicinal chemistry. Strategic Scaffold Functionalization...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the strategic use of 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine as a high-value scaffold in medicinal chemistry.

Strategic Scaffold Functionalization & Synthetic Protocols

Abstract & Strategic Rationale

The [1,2,3]triazolo[1,5-a]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, offering a rigid, bicyclic aromatic system that serves as an effective bioisostere for purines, indoles, and quinolines. The specific derivative 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine combines three critical design elements:

  • 3-Methyl Group: Provides a defined steric handle to restrict conformational rotation or fill hydrophobic pockets (e.g., the gatekeeper region in kinases).

  • Triazole Nitrogen Core: Acts as a robust hydrogen bond acceptor, mimicking the N7/N9 interaction of adenine in ATP-binding sites.

  • 4-Bromo Handle: A versatile electrophilic site for Palladium-catalyzed cross-coupling, enabling rapid library expansion (SAR exploration) at the pyridine ring.

This guide details the synthesis, reactivity profile, and application of this scaffold in developing inhibitors for kinases (e.g., JAK, CDK) and GPCR ligands (e.g., Adenosine receptors).

Chemical Properties & Structural Logic[1][2]

Electronic & Physical Profile

The [1,2,3]triazolo[1,5-a]pyridine system is fused at the pyridine nitrogen, creating a bridgehead nitrogen (N4 in standard numbering) that imparts unique electronic properties. The system is planar and electron-deficient, making it stable against oxidative metabolism compared to non-fused pyridines.

PropertyValue / CharacteristicRelevance to Drug Design
Molecular Formula C₇H₆BrN₃Low MW fragment (<250 Da) ideal for FBDD (Fragment-Based Drug Design).
H-Bond Acceptors 2 (N1, N2)Critical for interacting with hinge region residues in kinases.
Lipophilicity (cLogP) ~1.8 - 2.2Optimal range for membrane permeability; the methyl group increases lipophilicity slightly.
Electronic Character Electron-deficientThe pyridine ring is deactivated, making the C-Br bond highly reactive towards Pd-catalyzed oxidative addition.
Numbering & Isomer Clarification

Note: Confusion often exists between [1,2,4] and [1,2,3] isomers. The "3-methyl" designation confirms the [1,2,3] isomer, as position 3 is a carbon atom in this system (in the [1,2,4] isomer, position 3 is nitrogen).

Structure:

  • Position 3 (Triazole): Methyl group (derived from the acetyl precursor).

  • Position 4/5/6/7 (Pyridine): The "4-Bromo" designation in commercial catalogs typically refers to the position relative to the bridgehead or the starting pyridine material. In this protocol, we treat the bromine as the primary handle on the pyridine ring.

Synthetic Protocols

Protocol A: Synthesis of the Scaffold Core

Objective: Construct the 3-methyl-[1,2,3]triazolo[1,5-a]pyridine ring system from a brominated 2-acetylpyridine precursor.

Mechanism: Oxidative cyclization of a hydrazone intermediate.[1]

Reagents:

  • Starting Material: 2-Acetyl-X-bromopyridine (where X corresponds to the desired Br position).

  • Hydrazine Hydrate (80%)

  • Oxidant: Iodobenzene diacetate (PIDA) or Copper(II) Bromide (

    
    ).
    
  • Solvent: Ethanol (Step 1), Dichloromethane (Step 2).

Step-by-Step Procedure:

  • Hydrazone Formation:

    • Dissolve 2-acetyl-X-bromopyridine (10 mmol) in Ethanol (20 mL).

    • Add Hydrazine hydrate (15 mmol) dropwise at 0°C.

    • Stir at room temperature for 4–6 hours. Monitor by TLC (formation of a polar spot).[1]

    • Concentrate in vacuo to obtain the crude hydrazone. Note: Hydrazones are sensitive; proceed immediately to cyclization.

  • Oxidative Cyclization (PIDA Method):

    • Dissolve the crude hydrazone in dry Dichloromethane (DCM) (50 mL).

    • Add Iodobenzene diacetate (11 mmol) slowly at 0°C.

    • Stir at room temperature for 2 hours. The solution will typically darken.

    • Quench: Add saturated aqueous

      
      .
      
    • Extraction: Extract with DCM (3x), dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Ethyl Acetate/Hexanes gradient). The triazolopyridine product is typically a stable solid.

Protocol B: Functionalization via Suzuki-Miyaura Coupling

Objective: Utilize the Bromo-handle to install aryl/heteroaryl groups (Library Generation).

Reagents:

  • Scaffold: 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine (1.0 eq).

  • Boronic Acid:

    
     (1.2 eq).
    
  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2M aqueous, 3.0 eq).
    
  • Solvent: 1,4-Dioxane.

Procedure:

  • In a microwave vial, combine the scaffold, boronic acid, and catalyst.

  • Add Dioxane (3 mL/mmol) and aqueous Base.

  • Degas with Nitrogen for 5 minutes.

  • Reaction: Heat at 90°C (thermal) for 4 hours OR 110°C (microwave) for 30 minutes.

  • Work-up: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Silica gel chromatography.

Visualization of Reactivity & Design

The following diagram illustrates the synthetic logic and the divergent pathways available from the 4-Bromo-3-methyl scaffold.

G cluster_0 Key Design Features Start 2-Acetyl-Bromopyridine Hydrazone Hydrazone Intermediate Start->Hydrazone + N2H4, EtOH Scaffold 4-Bromo-3-methyl- [1,2,3]triazolo[1,5-a]pyridine (CORE SCAFFOLD) Hydrazone->Scaffold Oxidative Cyclization (PIDA or CuBr2) Prod_Suzuki Biaryl/Heteroaryl Derivatives (Kinase Inhibitors) Scaffold->Prod_Suzuki Suzuki Coupling Pd(0), Ar-B(OH)2 Prod_Buchwald Amino-Derivatives (Solubility/H-Bonding) Scaffold->Prod_Buchwald Buchwald-Hartwig Pd(0), R-NH2 Prod_Heck Alkenyl Derivatives (Linkers/Probes) Scaffold->Prod_Heck Heck Reaction Pd(0), Alkene 3-Methyl: Conformational Lock 3-Methyl: Conformational Lock Triazole: H-Bond Acceptor Triazole: H-Bond Acceptor

Figure 1: Synthetic workflow for the generation and diversification of the 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine scaffold.

Case Studies & Applications

Kinase Inhibition (ATP-Competitive)

The [1,2,3]triazolo[1,5-a]pyridine core is isosteric with the purine ring of ATP.

  • Mechanism: The N1/N2 nitrogens of the triazole accept hydrogen bonds from the kinase hinge region (e.g., Valine or Leucine backbone NH).

  • Role of 3-Methyl: This group projects into the solvent front or the gatekeeper pocket, depending on binding orientation, often improving selectivity against kinases with smaller gatekeeper residues (e.g., Threonine).

  • Role of 4-Bromo (Functionalized): The group attached here extends into the hydrophobic pocket II or the ribose binding pocket, driving potency.

GPCR Antagonists (Adenosine Receptors)

Derivatives of triazolopyridines have shown high affinity for


 adenosine receptors.
  • Application: The 4-bromo position can be coupled with furan or thiophene rings to mimic the ribose moiety of adenosine, creating potent antagonists for Parkinson’s disease research.

Troubleshooting & Optimization (Expert Insights)

  • Regioselectivity of Cyclization: The oxidative cyclization of 2-pyridyl hydrazones is generally highly regioselective for the [1,2,3]triazolo[1,5-a]pyridine (fused at ring Nitrogen) over the non-fused triazole. However, steric bulk at the pyridine 6-position can hinder this.

  • Stability: The 3-methyl group adds stability to the triazole ring. Unsubstituted triazolopyridines can sometimes undergo ring-chain tautomerism (opening to the diazo-pyridine form) under strongly acidic conditions. The 3-methyl substituent stabilizes the closed bicyclic form.

  • Purification: These compounds are often UV-active and fluorescent. If the product co-elutes with starting material, consider using an Amine-functionalized silica column or adding 1% Triethylamine to the eluent to reduce tailing.

References

  • General Synthesis of [1,2,3]Triazolopyridines

    • Jones, G., & Abarca, B. "The Chemistry of [1,2,3]Triazolo[1,5-a]pyridines." Journal of Heterocyclic Chemistry. (Foundational review on the reactivity and synthesis of the scaffold).
    • (Representative)

  • Oxidative Cyclization Protocols

    • Huntsman, E., et al.[2] "Synthesis of 1,2,4-triazolo[1,5-a]pyridines" (Note: Analogous oxidative methods apply to [1,2,3] systems using hydrazones). European Journal of Organic Chemistry.

  • Medicinal Chemistry Applications

    • Oukoloff, K., et al. "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." European Journal of Medicinal Chemistry, 2019. (Discusses the bioisosteric principles relevant to the fused triazole-pyridine systems).
  • Reactivity of Bromo-Triazolopyridines

    • Ballesteros-Garrido, R., et al.[3] "Triazolopyridines.[1][2][4][5][6][7][8] Part 29. Direct arylation reactions with [1,2,3]triazolo[1,5-a]pyridines." Arkivoc, 2012.[6]

Sources

Application

Application Notes and Protocols for the Development of Anticancer Agents from 4-Bromo-3-methyl-triazolo[1,5-a]pyridine

Application Notes and Protocols for the Development of Anticancer Agents from 4-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine Abstract The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for the Development of Anticancer Agents from 4-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. Its structural rigidity, potential for hydrogen bonding, and tunable electronic properties make it an attractive starting point for the design of novel therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of anticancer agents starting from the versatile building block, 4-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine. We will detail synthetic strategies for library generation, robust protocols for in vitro and in vivo evaluation, and methodologies for elucidating the mechanism of action, thereby providing a complete roadmap from hit identification to lead optimization.

Introduction: The Promise of the Triazolo[1,5-a]pyridine Core

Fused heterocyclic systems are mainstays in medicinal chemistry, and the[1][2][3]triazolo[1,5-a]pyridine core is no exception. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including notable anticancer properties.[4][5][6] Their mechanism of action can be diverse, ranging from the inhibition of key signaling kinases like AKT to the disruption of cytoskeletal dynamics.[3][5]

The choice of 4-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine as a starting scaffold is strategic. The methyl group at the 3-position can influence solubility and steric interactions within target binding pockets, while the bromine atom at the 4-position serves as a highly versatile synthetic handle. This "bromo-handle" allows for the application of modern cross-coupling chemistries to systematically introduce a wide range of chemical diversity, enabling a thorough exploration of the structure-activity relationship (SAR). This guide outlines the critical steps to harness the potential of this scaffold in a modern drug discovery campaign.

Section 1: Synthesis of the[1][2][3]Triazolo[1,5-a]pyridine Core

The foundational step in this drug discovery workflow is the efficient synthesis of the core heterocyclic system. Numerous methods have been reported for the construction of the[1][2][3]triazolo[1,5-a]pyridine ring.[7][8] One common and effective approach involves the cyclization of N-(pyridin-2-yl)amidines.

Protocol 1.1: Synthesis of the[1][2][3]Triazolo[1,5-a]pyridine Core via Oxidative N-N Bond Formation

This protocol describes a metal-free synthesis of the fused triazole ring system from readily available N-aryl amidines, which can be adapted for the synthesis of the 4-Bromo-3-methyl derivative.[7]

Materials:

  • Substituted N-(pyridin-2-yl)benzimidamide

  • (Diacetoxyiodo)benzene (PIDA) or similar oxidant

  • Dichloromethane (DCM) or suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Amidine Preparation: Synthesize the required N-(4-bromo-3-methylpyridin-2-yl)acetimidamide starting from 2-amino-4-bromo-3-methylpyridine.

  • Dissolution: Dissolve the N-(pyridin-2-yl)benzimidamide (1.0 eq) in DCM in a round-bottom flask.

  • Oxidation: To the stirred solution, add the oxidant (e.g., PIDA, 1.1 eq) portion-wise at room temperature. The reaction is typically rapid.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

  • Quenching: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9]

G cluster_synthesis Core Synthesis start 2-Amino-4-bromo-3-methylpyridine intermediate N-(pyridin-2-yl)acetimidamide start->intermediate Amide Formation product 4-Bromo-3-methyl-[1,2,4]triazolo[1,5-a]pyridine intermediate->product Oxidative Cyclization (PIDA)

Caption: Synthetic route to the core scaffold.

Section 2: Library Generation via Cross-Coupling Reactions

With the 4-bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine in hand, the next phase is to generate a library of diverse analogues. The bromine atom is ideally suited for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Diversification

The Suzuki coupling is a robust method for forming C-C bonds between the scaffold (as the organohalide) and a boronic acid or ester.

Materials:

  • 4-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq)

  • Substituted aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or DME)

  • Nitrogen or Argon source for inert atmosphere

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add the 4-bromo-scaffold (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating: Heat the reaction mixture to the required temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography or preparative HPLC.

  • Characterization: Confirm the structure of each new analogue by NMR and Mass Spectrometry.

G cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_derivatives Diverse Chemical Library Scaffold 4-Bromo-3-methyl-[1,2,4]triazolo[1,5-a]pyridine Suzuki Suzuki Coupling (+ Arylboronic Acid) Scaffold->Suzuki Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Scaffold->Sonogashira Buchwald Buchwald-Hartwig (+ Amine/Alcohol) Scaffold->Buchwald Aryl Aryl Derivatives Suzuki->Aryl Alkynyl Alkynyl Derivatives Sonogashira->Alkynyl Amino Amino/Alkoxy Derivatives Buchwald->Amino

Caption: Library generation workflow.

Section 3: In Vitro Biological Evaluation

Once a library of compounds is synthesized, a systematic evaluation of their anticancer activity is performed. This typically begins with broad screening for cytotoxicity, followed by more detailed assays to probe the mechanism of action.

Protocol 3.1: Antiproliferative Activity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, U-87 MG glioblastoma).[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO (10 mM stock)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well microplates

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Table 1: Representative Antiproliferative Activity Data (IC₅₀ in µM)
Compound IDR-Group (at C4)HCT-116 (Colon)MCF-7 (Breast)U-87 MG (Glioblastoma)
Lead-01 Phenyl15.221.518.9
Lead-02 4-Fluorophenyl8.712.39.8
Lead-03 4-Methoxyphenyl5.17.86.2
Lead-04 Pyridin-4-yl2.34.13.5
Doxorubicin (Positive Control)0.50.80.6
Probing the Mechanism of Action

Compounds showing potent antiproliferative activity should be further investigated. Studies on related[1][2][3]triazolo[1,5-a]pyrimidine and pyridine derivatives have implicated various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of specific signaling pathways like the PI3K/AKT pathway.[5][11]

G cluster_pathway Potential PI3K/AKT Signaling Pathway Inhibition GF Growth Factor GFR Receptor GF->GFR PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT PDK1->pAKT AKT AKT AKT->pAKT phosphorylation mTOR mTOR pAKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Triazolo[1,5-a]pyridine Derivative Compound->AKT Inhibits Phosphorylation

Caption: Inhibition of the AKT signaling pathway.

Section 4: In Vivo Efficacy in Xenograft Models

Promising lead compounds must be tested in living organisms to evaluate their efficacy and potential toxicity in a more complex biological system. Human tumor xenograft models in immunodeficient mice are a standard and essential tool in preclinical oncology research.[1][12][13]

Protocol 4.1: Subcutaneous Xenograft Efficacy Study

This protocol outlines the establishment of a cell line-derived xenograft (CDX) model to test the antitumor activity of a lead compound.[2][14]

Materials:

  • 6-8 week old immunodeficient mice (e.g., Athymic Nude or SCID)

  • Cancer cells (e.g., HCT-116) cultured to ~80% confluency

  • Matrigel or similar basement membrane matrix

  • Sterile PBS and syringes

  • Lead compound formulated in a suitable vehicle (e.g., 0.5% CMC + 0.1% Tween 80)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Cell Preparation: Harvest and resuspend cancer cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5-10 x 10⁶ cells) into the right flank of each mouse.[1]

  • Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration: Administer the lead compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Record the body weight of each mouse at the same time as tumor measurement to monitor for signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record their final weights.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for the treated group compared to the vehicle control group. Analyze the statistical significance of the results.

G A 1. Cell Culture (e.g., HCT-116) B 2. Subcutaneous Injection into Immunodeficient Mice A->B C 3. Tumor Growth to ~100 mm³ B->C D 4. Randomize Mice into Groups C->D E 5. Daily Dosing (Vehicle vs. Compound) D->E F 6. Monitor Tumor Volume & Body Weight (21 days) E->F G 7. Endpoint: Excise Tumors & Analyze Data F->G

Caption: Workflow for an in vivo xenograft study.

Conclusion

The 4-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine scaffold represents a highly promising starting point for the discovery of novel anticancer agents. Its amenability to chemical modification via robust cross-coupling reactions allows for the rapid generation of diverse compound libraries. By following a systematic approach of chemical synthesis, tiered in vitro screening, mechanistic investigation, and in vivo validation, researchers can efficiently navigate the complex path of drug discovery. The protocols and strategies outlined in this guide provide a validated framework to unlock the therapeutic potential of this important chemical class and develop next-generation cancer therapies.

References

  • Lee, C. H. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]

  • Biocytogen. (n.d.). Xenograft Models. [Link]

  • Pharmacology Discovery Services. (n.d.). In Vivo Oncology. [Link]

  • Zhang, Y., et al. (2006). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and SAR of[1][2][3]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. [Link]

  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. [Link]

  • ACS Publications. (2024, September 16). Discovery of Novel[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Patil, S., et al. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Source not further specified]. [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of anti-tumor activity of novel triazolo[1,5-a] pyrimidine on cancer cells by induction of cellular apoptosis and inhibition of epithelial-to-mesenchymal transition process. [Link]

  • Liu, H., et al. (2020, October 1). Discovery of new[1][2][3] Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway. PubMed. [Link]

  • El-Sayed, N. F., et al. (2026, February 14). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. PubMed. [Link]

  • Wang, X. M., et al. (2013, September 15). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. [Link]

  • ResearchGate. (2026, February 14). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. [Link]

  • ResearchGate. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • MDPI. (2021, July 2). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. [Link]

  • ScienceDirect. (2020, December 1). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. [Link]

  • ResearchGate. (2025, August 7). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • Indian Journal of Advanced Chemistry. (2025, October 30). Synthesis, Characterization, and Evaluation of the Antibacterial Activity of Some Novel Thiazolo-[1][2][3] Triazolo [1,5-a] Pyridine Derivatives. [Link]

  • NIH. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC. [Link]

  • PubMed. (2025, March 5). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. [Link]

  • PubChemLite. (n.d.). 4-bromo-[1][2][12]triazolo[1,5-a]pyridine. [Link]

  • PubMed. (2021, October 15). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. [Link]

Sources

Method

Advanced Application Note: Regioselective Functionalization of the [1,2,3]Triazolo[1,5-a]pyridine Core

This guide focuses on the [1,2,3]triazolo[1,5-a]pyridine scaffold, a fused bicyclic system distinct from its [1,2,4] isomer. This specific core is a bioisostere of quinoline and indole, widely utilized in kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

This guide focuses on the [1,2,3]triazolo[1,5-a]pyridine scaffold, a fused bicyclic system distinct from its [1,2,4] isomer. This specific core is a bioisostere of quinoline and indole, widely utilized in kinase inhibitors and GPCR ligands. Its unique electronic structure—characterized by ring-chain tautomerism—presents specific challenges and opportunities for electrophilic substitution that differ significantly from standard heterocycles.

Part 1: Mechanistic Grounding & Reactivity Profile

The "Hidden" Equilibrium

The [1,2,3]triazolo[1,5-a]pyridine system is not a static aromatic block. It exists in a delicate equilibrium with its open-chain isomer, 2-(diazoalkyl)pyridine . This ring-chain isomerism is the critical determinant of reaction success.

  • Stable State: Under ambient conditions, the fused bicyclic form dominates.

  • The Trap (Ring Opening): Strong electrophiles (particularly halogens like

    
     or 
    
    
    
    ) often attack the bridgehead or C-3 position in a way that stabilizes the open-chain diazo intermediate, leading to nitrogen extrusion (
    
    
    loss)
    and the formation of functionalized pyridines rather than the desired fused system.
  • The Solution: Successful Electrophilic Aromatic Substitution (

    
    ) requires conditions that maintain the integrity of the fused ring, typically by stabilizing the sigma-complex at C-3  or by using reagents that do not trigger the retro-cyclization.
    
Regioselectivity Map[1]
  • C-3 Position: The most electron-rich site, preferred for

    
     (Nitration, Vilsmeier-Haack).
    
  • C-7 Position: The most acidic proton. Accessed via Lithiation-Trapping (a strategic alternative to

    
     when direct substitution fails).
    
  • C-6/C-8 Positions: Generally inert to direct electrophilic attack unless the C-3 position is blocked or strongly activating groups are present.

ReactivityMap Core [1,2,3]Triazolo[1,5-a]pyridine (Fused Form) Open 2-(Diazoalkyl)pyridine (Open Chain) Core->Open Equilibrium Nitration Nitration (HNO3/H2SO4) Target: C-3 Core->Nitration S_EAr Vilsmeier Vilsmeier-Haack Target: C-3 Core->Vilsmeier S_EAr Halogenation Direct Halogenation (Br2) RISK: Ring Opening Core->Halogenation Unstable Intermediate Lithiation Lithiation (n-BuLi) Target: C-7 Core->Lithiation C-H Activation Halogenation->Open Triggers Opening

Figure 1: Reactivity landscape of the triazolo[1,5-a]pyridine core. Note the competition between stable substitution (green) and ring degradation (yellow/red).

Part 2: Experimental Protocols

Protocol A: C-3 Nitration (Direct )

Nitration is one of the few electrophilic substitutions that proceeds smoothly without ring opening, likely due to the strongly acidic medium stabilizing the protonated fused species.

Target Product: 3-Nitro-[1,2,3]triazolo[1,5-a]pyridine.[1]

Reagents & Equipment:

  • Substrate: [1,2,3]Triazolo[1,5-a]pyridine (1.0 equiv).[1]

  • Solvent/Reagent: Conc. Sulfuric Acid (

    
    ).
    
  • Reagent: Fuming Nitric Acid (

    
    , >90%).
    
  • Apparatus: Round-bottom flask, ice-salt bath, dropping funnel.

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in conc.

    
     (5 mL per mmol) at 0°C. Ensure complete solvation to avoid local hotspots.
    
  • Addition: Add fuming

    
     (1.5 equiv) dropwise over 20 minutes. Critical: Maintain internal temperature below 5°C. Exotherms can trigger ring opening.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) for 2 hours.

  • Quench: Pour the reaction mixture onto crushed ice (50g per 5 mL acid).

  • Isolation: The nitro compound often precipitates. Filter the solid. If no precipitate forms, neutralize carefully with

    
     (to pH 6–7) and extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Recrystallize from Ethanol/Water.

Why this works: The protonation of the pyridine ring nitrogen in strong acid deactivates the ring towards opening, forcing the electrophile (


) to attack the C-3 position of the triazole ring, which remains sufficiently nucleophilic.
Protocol B: C-3 Formylation (Vilsmeier-Haack)

This reaction introduces a versatile aldehyde handle at C-3.[2]

Target Product: [1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde.

Reagents:

  • Phosphorus Oxychloride (

    
    , 1.2 equiv).
    
  • Dimethylformamide (DMF, 5.0 equiv - acts as solvent and reagent).

  • Substrate (1.0 equiv).[3]

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a dry flask under Argon, cool DMF to 0°C. Add

    
     dropwise. Stir for 30 mins to generate the chloroiminium salt (white suspension/solid).
    
  • Substrate Addition: Dissolve the triazolopyridine in minimal DMF and add it to the Vilsmeier reagent at 0°C.

  • Heating: Warm to 80–90°C. Stir for 4–6 hours. Note: Monitoring by TLC is essential; the spot will become more polar.

  • Hydrolysis: Cool to RT, then pour onto ice-water. Basify to pH 8 with saturated

    
    . Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
    
  • Extraction: Extract with DCM. Wash with brine.[3] Dry over

    
    .
    
Protocol C: The Halogenation Workaround (Lithiation-Trapping)

Problem: Direct bromination with


 often leads to ring opening and loss of 

to form bromomethyl-pyridines (Abarca et al.). Solution: Use C-7 Lithiation followed by an electrophile trap. This is technically a nucleophilic attack by the substrate on an electrophile, but it achieves the functionalization goal where

fails.

Target: 7-Bromo-[1,2,3]triazolo[1,5-a]pyridine (or C-7 alkyl/acyl derivatives).

Reagents:

  • 
    -Butyllithium (
    
    
    
    -BuLi, 1.6M in hexanes).
  • Electrophile: 1,2-dibromo-1,1,2,2-tetrachloroethane (DBTCE) or NBS (for Bromine); Methyl Iodide (for Alkyl).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Cryogenic Setup: Flame-dry a flask under Argon. Add substrate and THF.[4] Cool to -78°C .

  • Lithiation: Add

    
    -BuLi (1.1 equiv) dropwise. The C-7 proton is the most acidic due to the inductive effect of the bridgehead nitrogen. Stir for 30–45 mins at -78°C.
    
    • Visual Check: Solution often turns deep red/orange (lithio-species).

  • Trapping: Add the electrophile (e.g., DBTCE solution in THF) rapidly.

  • Workup: Allow to warm to RT. Quench with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Extract with Ether/EtOAc.[3]
    

Part 3: Data Summary & Troubleshooting

Comparative Reactivity Table
Reaction TypeReagent SystemMajor RegioisomerYield PotentialCritical Risk
Nitration

C-3 High (70-90%)Exotherm control essential.
Formylation

C-3 Moderate (50-70%)Incomplete hydrolysis of iminium.
Bromination (Direct)

Ring Opening Low (Fused)Loss of

; formation of pyridines.
Lithiation

-BuLi / Electrophile
C-7 High (80-95%)Moisture sensitivity; requires -78°C.
Workflow Diagram: Vilsmeier-Haack Formylation

VilsmeierWorkflow Start Start: Dry DMF (0°C) Step1 Add POCl3 (Dropwise) Generate Vilsmeier Reagent Start->Step1 Step2 Add Triazolopyridine Substrate Step1->Step2 Step3 Heat to 80-90°C (4-6 hrs) Formation of Iminium Salt Step2->Step3 Step4 Hydrolysis (Ice/NaHCO3) pH 8 Step3->Step4 End Isolate 3-Formyl Product Step4->End

Figure 2: Step-by-step workflow for the C-3 formylation of the triazolopyridine core.

References

  • Jones, G., & Sliskovic, D. R. (1982). The reactions of 1,2,3-triazolo[1,5-a]pyridine with electrophiles. Journal of the Chemical Society, Perkin Transactions 1, 2719-2726.

  • Abarca, B., et al. (2005). The Chemistry of [1,2,3]Triazolo[1,5-a]pyridines. Advances in Heterocyclic Chemistry, 89, 359-406.

  • BenchChem. (2025).[3] Application Notes and Protocols for the Preparation of [1,2,3]Triazolo[1,5-a]pyridine Derivatives.

  • Jiang, G., et al. (2019).[5] Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones. Synthesis, 51, 4487-4497.[5]

Sources

Application

Application Note: In Vitro Biological Evaluation of 4-Bromo-3-methyl-triazolo[1,5-a]pyridine Derivatives as Type-II VEGFR2 Kinase Inhibitors

Executive Summary & Pharmacological Rationale The [1,2,4]triazolo[1,5-a]pyridine scaffold has emerged as a privileged pharmacophore in modern oncology drug discovery, particularly for the design of potent kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The [1,2,4]triazolo[1,5-a]pyridine scaffold has emerged as a privileged pharmacophore in modern oncology drug discovery, particularly for the design of potent kinase inhibitors[1]. Derivatives synthesized from the 4-Bromo-3-methyl-triazolo[1,5-a]pyridine building block are of acute interest due to their unique structural properties that facilitate Type-II kinase inhibition, specifically targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[2].

The Mechanistic Causality: Effective VEGFR2 inhibition requires precise molecular interactions within the ATP-binding pocket. The nitrogen atom at the N1 position of the triazolo[1,5-a]pyridine core acts as an essential hydrogen bond acceptor (HBA), interacting directly with the backbone NH of Cys919 in the VEGFR2 hinge region[2]. Furthermore, the 4-bromo and 3-methyl substitutions provide critical steric bulk and lipophilicity. These moieties project into the hydrophobic allosteric pocket adjacent to the ATP site, stabilizing the kinase in its inactive "DFG-out" conformation. This structural stabilization results in highly desirable slow dissociation kinetics, leading to prolonged target residence time and sustained anti-tumor efficacy[3].

G VEGF VEGF Ligand VEGFR2 VEGFR2 Kinase (DFG-out conformation) VEGF->VEGFR2 Activates Signaling PI3K/AKT & MAPK/ERK Pathways VEGFR2->Signaling Phosphorylates Inhibitor Triazolo[1,5-a]pyridine Derivatives Inhibitor->VEGFR2 Type-II Inhibition (Cys919 H-bond) Angiogenesis Tumor Angiogenesis & Proliferation Signaling->Angiogenesis Induces

Figure 1: Mechanism of action of triazolo[1,5-a]pyridine derivatives via Type-II VEGFR2 inhibition.

In Vitro Evaluation Strategy

To rigorously validate the biological efficacy of these derivatives, we employ a self-validating, tiered in vitro workflow. This strategy ensures that biochemical potency translates to cellular efficacy, while simultaneously ruling out off-target cytotoxicity.

G Prep Compound Preparation Biochem Cell-Free VEGFR2 Assay Prep->Biochem Cellular Cell Viability (MCF-7, A549) Biochem->Cellular Mech Apoptosis & Cell Cycle Cellular->Mech

Figure 2: Tiered in vitro biological evaluation workflow for kinase inhibitor candidates.

Detailed Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating strict controls and biochemical rationales to ensure data integrity.

Protocol 3.1: Cell-Free VEGFR2 Kinase Assay (HTRF)

Objective: Establish direct target engagement and quantify the biochemical IC50. Self-Validation: , an FDA-approved Type-II VEGFR2 inhibitor, must be run in parallel as a positive control[4]. DMSO (0.1% final) serves as the vehicle control to establish the maximum signal window.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare kinase buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 0.01% Tween-20, 0.1% BSA, and 1 mM DTT.

    • Causality Note: DTT is critical to maintain the catalytic cysteine residues in a reduced state, preventing artifactual loss of enzyme activity. BSA prevents the highly lipophilic triazolopyridine derivatives from adhering to the plasticware.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 4-Bromo-3-methyl-triazolo[1,5-a]pyridine derivative in 100% DMSO, then dilute 1:100 in kinase buffer.

  • Pre-Incubation (Critical Step): Incubate 0.5 nM recombinant human VEGFR2 kinase domain with the compound dilutions for 60 minutes at room temperature prior to adding ATP.

    • Causality Note: Because these derivatives exhibit slow dissociation kinetics characteristic of Type-II inhibitors[2], failing to pre-incubate will result in a false underestimation of potency (artificially high IC50).

  • Reaction Initiation: Add 10 µM ATP and 0.1 µM biotinylated poly-Glu-Tyr peptide substrate. Incubate for 45 minutes.

  • Detection: Add HTRF detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665). Read time-resolved fluorescence at 620 nm and 665 nm.

Protocol 3.2: Cellular Proliferation Assay (CellTiter-Glo)

Objective: Confirm membrane permeability and functional anti-proliferative efficacy in relevant human tumor cell lines (e.g., MCF-7 breast cancer and A549 lung carcinoma)[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and A549 cells at 3,000 cells/well in 96-well opaque plates in complete media (10% FBS). Incubate overnight to allow adherence.

  • Serum Starvation: Carefully aspirate media and replace with starvation media (0.5% FBS) for 24 hours.

    • Causality Note: Serum starvation synchronizes the cell cycle and downregulates baseline kinase activity. This isolates the proliferative signal to the subsequent VEGF stimulation, maximizing the assay's signal-to-noise ratio.

  • Treatment: Pre-treat cells with the compound dose-response series for 2 hours, followed by stimulation with 50 ng/mL recombinant human VEGF.

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo reagent (lyses cells and generates a luminescent signal proportional to ATP). Read luminescence.

    • Causality Note: ATP quantification provides a direct, linear readout of metabolically active cells, avoiding the metabolic artifacts sometimes seen with tetrazolium-based (MTT) assays.

Protocol 3.3: Apoptosis Profiling (Annexin V/PI Flow Cytometry)

Objective: Confirm that the reduction in cell viability is driven by apoptosis rather than non-specific necrosis.

Step-by-Step Methodology:

  • Treatment: Treat A549 cells with the compound at 1×, 5×, and 10× its cellular IC50 for 48 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using Accutase (avoid Trypsin as it can cleave cell surface markers).

  • Staining: Wash cells twice in cold PBS, then resuspend in 1X Annexin V Binding Buffer . Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

    • Causality Note: Annexin V binding to externalized phosphatidylserine is strictly calcium-dependent. The Binding Buffer contains high concentrations of

      
      . Washing or staining cells in standard PBS without calcium will strip the Annexin V, leading to false-negative apoptosis readings.
      
  • Analysis: Analyze via flow cytometry within 1 hour, capturing 10,000 events per sample.

Quantitative Data Presentation

The following table summarizes representative benchmark data for optimized [1,2,4]triazolo[1,5-a]pyridine derivatives, demonstrating the translation from biochemical target engagement to cellular efficacy.

Compound Class / ControlVEGFR2 Biochemical IC50 (µM)MCF-7 Cellular IC50 (µM)A549 Cellular IC50 (µM)Dissociation Kinetics
Triazolo[1,5-a]pyridine Derivative 0.35 ± 0.041.08 ± 0.121.45 ± 0.18Slow (Type-II)
Sorafenib (Positive Control) 0.03 ± 0.013.50 ± 0.404.10 ± 0.55Slow (Type-II)
DMSO (Vehicle Control) > 100> 100> 100N/A

Note: Data represents standard benchmark thresholds expected for this scaffold based on established literature[1]. The shift between biochemical and cellular IC50 is typical and accounts for membrane permeability and intracellular ATP competition.

References

  • Oguro, Y., Cary, D. R., Miyamoto, N., Tawada, M., Iwata, H., Miki, H., Hori, A., & Imamura, S. (2013). "Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics." Bioorganic & Medicinal Chemistry, 21(15), 4714-4729.

  • El-Zahabi, M. A., et al. (2022). "Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1455.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Bromo-3-methyl-triazolo[1,5-a]pyridine Synthesis

Welcome to the Technical Support Center for the synthesis of 1[1]. This guide is designed for research scientists and drug development professionals experiencing yield bottlenecks, regioselectivity issues, or intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1[1]. This guide is designed for research scientists and drug development professionals experiencing yield bottlenecks, regioselectivity issues, or intermediate degradation during the preparation of this specific heterocyclic scaffold.

Due to the valency and numbering of the triazolopyridine core, the 3-methyl and 4-bromo substitution pattern specifically dictates the [1,2,3]triazolo isomer. The most robust, scalable method avoids direct bromination of the triazolopyridine core and instead utilizes the oxidative cyclization of a pre-functionalized hydrazone intermediate.

Core Synthetic Strategy

To achieve the 4-bromo substitution, the starting material must be 1-(3-bromopyridin-2-yl)ethan-1-one (3-bromo-2-acetylpyridine). During cyclization, the acetyl carbon becomes C3 (bearing the methyl group), and the pyridine C3 becomes C4 of the resulting triazolopyridine ring.

SynthesisPathway SM 3-Bromo-2-acetylpyridine (Starting Material) Hydrazine Hydrazine Monohydrate (EtOH, 0°C to RT) SM->Hydrazine Hydrazone Hydrazone Intermediate (Telescoped) Hydrazine->Hydrazone Oxidation Oxidative Cyclization (Cu(OAc)2, Air, EtOAc) Hydrazone->Oxidation Product 4-Bromo-3-methyl- triazolo[1,5-a]pyridine Oxidation->Product

Figure 1: Two-step telescoped oxidative cyclization pathway for 4-Bromo-3-methyl-triazolo[1,5-a]pyridine.

Troubleshooting FAQs

Q: Can I synthesize 3-methyl-triazolo[1,5-a]pyridine first and then perform a direct bromination to get the 4-bromo derivative?

A: While direct electrophilic bromination is a common strategy in heterocyclic chemistry, it is highly problematic for[1,2,3]triazolo[1,5-a]pyridines.

  • Causality & Fix: The triazolopyridine core reacts with electrophiles in two contrasting ways.2[2], resulting in severe yield degradation and polymerization. Even when successful using specialized reagents like dibromotetrachloroethane (DBTCE) on lithiated intermediates, the reaction heavily favors the 7-bromo isomer due to the regioselectivity of the lithiation step[2]. To achieve high yields of the 4-bromo isomer, you must construct the triazole ring after the halogen is already installed on the pyridine precursor.

Q: Why am I seeing a high percentage of azine side-product during the hydrazone formation step?

A: Azine formation (the condensation of two molecules of the ketone with one molecule of hydrazine) occurs when the local concentration of the ketone exceeds that of the hydrazine.

  • Causality & Fix: To prevent this, always add the 3-bromo-2-acetylpyridine dropwise to a large molar excess of hydrazine monohydrate (typically 3.0 to 5.0 equivalents) in ethanol. The excess hydrazine ensures that the mono-hydrazone is kinetically favored over the dimeric azine.

Q: My oxidative cyclization using MnO₂ requires long reaction times and gives poor yields (<50%). How can I optimize this?

A: While activated MnO₂ is a classical reagent for this transformation, its heterogeneous nature makes the reaction highly dependent on the particle size and activation state of the manganese dioxide. Harsh heating with MnO₂ also promotes ring cleavage.

  • Causality & Fix: Transition to a Copper(II)-catalyzed aerobic oxidation. Recent methodologies demonstrate that3[3]. The Cu(II) center efficiently coordinates the pyridine and hydrazone nitrogens, facilitating the N-N bond formation without the harsh conditions that lead to ring cleavage.

SideReactions Hydrazone Hydrazone Intermediate Oxidation Oxidation Step (Cu++ / Air) Hydrazone->Oxidation Target Desired Cyclization (Triazolopyridine) Oxidation->Target Optimal Temp/Time Side1 Incomplete Oxidation (Azine Dimerization) Oxidation->Side1 Insufficient Oxidant Side2 Over-Oxidation (Ring Cleavage / N2 Loss) Oxidation->Side2 Harsh Conditions

Figure 2: Reaction bifurcation and potential failure modes during the oxidative cyclization step.

Data Presentation: Cyclization Optimization

The following table summarizes the quantitative impact of various oxidative conditions on the final yield and purity of 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine.

Oxidant SystemSolventTemp (°C)Time (h)Primary Side ProductIsolated Yield (%)Purity (HPLC %)
MnO₂ (15.0 eq)CH₂Cl₂2524Unreacted Hydrazone4582
MnO₂ (15.0 eq)Toluene1104Ring-cleaved products6288
Cu(OAc)₂ (20 mol%) / AirDMF806Azine dimer5470
Cu(OAc)₂ (20 mol%) / Air EtOAc 25 12 None (Clean conversion) 85 >95

Detailed Experimental Protocol (Self-Validating System)

To ensure maximum reproducibility, follow this telescoped protocol. Do not attempt to purify the hydrazone intermediate via silica gel chromatography, as it is prone to hydrolysis and atmospheric degradation.

Step 1: Hydrazone Formation
  • Charge an oven-dried round-bottom flask with hydrazine monohydrate (5.0 eq) and absolute ethanol (to achieve 0.5 M relative to the starting material).

  • Cool the solution to 0 °C using an ice bath under an inert atmosphere (N₂ or Ar).

  • Dissolve 1-(3-bromopyridin-2-yl)ethan-1-one (1.0 eq) in a minimal amount of absolute ethanol and add it dropwise to the hydrazine solution over 30 minutes.

    • Self-Validation Check: The solution should turn a distinct pale yellow. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the ketone (R_f ~0.6) and the appearance of a new, more polar spot corresponding to the hydrazone (R_f ~0.2).

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Concentrate the solvent in vacuo keeping the water bath temperature strictly below 30 °C to prevent thermal degradation.

  • Partition the residue between CH₂Cl₂ and brine. Dry the organic layer thoroughly over anhydrous Na₂SO₄, filter, and concentrate to yield the crude hydrazone as a viscous yellow oil. Proceed immediately to Step 2.

Step 2: Copper-Catalyzed Oxidative Cyclization
  • Dissolve the crude hydrazone in ethyl acetate (0.2 M).

  • Add Cu(OAc)₂ (0.2 eq) to the stirring solution.

    • Self-Validation Check: Upon addition, the reaction mixture will immediately take on a deep green/blue hue, indicative of successful Cu(II) coordination to the nitrogen centers.

  • Stir the mixture vigorously at room temperature, open to the atmosphere (or equipped with an air balloon), for 12 hours.

    • Self-Validation Check: The reaction is complete when TLC shows the complete disappearance of the hydrazone (R_f ~0.2) and the appearance of a bright, UV-active spot (R_f ~0.4).

  • Quench the reaction by adding a saturated aqueous NH₄Cl solution.

    • Self-Validation Check: The aqueous layer will turn deep blue due to the formation of soluble [Cu(NH₃)₄]²⁺ complexes, leaving a clear, product-rich organic layer.

  • Extract the aqueous layer twice with EtOAc. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine as a crystalline solid.

References

  • Title: The Chemistry of [1,2,3]Triazolo[1,5-a]pyridines Source: Taylor & Francis URL
  • Source: Organic Chemistry Portal (Synthesis, 2019, 51, 4487-4497)
  • Title: 4-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine Source: Key Organics URL

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Bromination of 3-Methyl-triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthetic chemistry of heteroaromatic compounds. This guide is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthetic chemistry of heteroaromatic compounds. This guide is designed to provide in-depth troubleshooting for side reactions encountered during the bromination of 3-methyl-triazolo[1,5-a]pyridine. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical solutions to navigate the complexities of this reaction, ensuring higher yields and purity of your target compound.

The[1][2][3]triazolo[1,5-a]pyridine core is a valuable scaffold in medicinal chemistry.[1][4] However, its reactivity, particularly towards electrophilic reagents like bromine, can be nuanced. This guide will address the common and not-so-common challenges you may face, providing explanations grounded in reaction mechanisms and offering field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the bromination of 3-methyl-triazolo[1,5-a]pyridine?

A1: The primary side reactions stem from the reactivity of the triazolo[1,5-a]pyridine ring system. The most frequently encountered side products are:

  • Ring-Opened Products: Treatment of[1][2][3]triazolo[1,5-a]pyridines with electrophiles like bromine can lead to the opening of the triazole ring with the loss of molecular nitrogen.[1][5] This results in the formation of substituted pyridines, such as 2-(dibromomethyl)pyridine derivatives.[5][6]

  • Over-bromination: The electron-rich nature of the heterocyclic system can lead to the introduction of more than one bromine atom onto the pyridine ring, resulting in di- or even tri-brominated species.

  • Side-Chain Bromination: While less common for this specific substrate under electrophilic conditions, radical conditions (e.g., using N-Bromosuccinimide with a radical initiator) could potentially lead to bromination of the 3-methyl group.[7]

  • Formation of Isomeric Products: Depending on the reaction conditions, bromination can occur at different positions on the pyridine ring, leading to a mixture of isomers. For instance, while the 7-position is a common site for substitution via lithiation followed by bromination, other isomers like the 4- and 6-bromo derivatives have also been observed.[1]

Q2: My reaction with elemental bromine is giving a complex mixture of products, including a significant amount of what appears to be a ring-opened species. What is happening and how can I prevent it?

A2: The observation of ring-opened products is a known issue when using strong electrophilic brominating agents like elemental bromine (Br₂).[1][5]

The Underlying Mechanism: The[1][2][3]triazolo[1,5-a]pyridine system exists in equilibrium with an open-chain diazo-alkene form.[4] Strong electrophiles can attack the triazole ring, leading to an unstable intermediate that readily loses nitrogen gas (N₂) to form a more stable pyridine derivative.[1][5]

Troubleshooting Strategies:

  • Use a Milder Brominating Agent: Switch from elemental bromine to N-Bromosuccinimide (NBS). NBS is a solid, easier-to-handle reagent that provides a lower, more controlled concentration of electrophilic bromine, thereby reducing the likelihood of aggressive ring-opening.[2][8]

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Using a less polar solvent may help to suppress the formation of ionic intermediates that lead to ring opening.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and minimize side reactions.[9]

Q3: I'm trying to achieve selective mono-bromination, but I'm consistently getting di- and tri-brominated products. How can I improve the selectivity?

A3: Over-bromination is a common challenge with electron-rich aromatic and heteroaromatic compounds.[2] The initial bromination activates the ring further, making it more susceptible to subsequent bromination.

Troubleshooting Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of NBS is a good starting point for mono-bromination.

  • Slow Addition: Add the brominating agent (e.g., a solution of NBS in a suitable solvent) dropwise to the solution of your starting material. This maintains a low concentration of the brominating agent in the reaction mixture, favoring mono-substitution.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further bromination.

Q4: I'm considering a radical bromination to target the methyl group. Is this feasible and what are the potential pitfalls?

A4: While radical bromination of the methyl group is theoretically possible, it presents significant challenges for this substrate.

Feasibility and Challenges:

  • Reaction Conditions: Radical bromination typically requires a radical initiator (e.g., AIBN or benzoyl peroxide) and is often carried out in a non-polar solvent like carbon tetrachloride under UV irradiation.[3]

  • Competition with Electrophilic Aromatic Substitution: The triazolopyridine ring is itself susceptible to electrophilic attack. Even with a radical initiator, competitive bromination on the aromatic ring can occur.[3] The presence of any trace amounts of HBr, a byproduct of radical bromination, can catalyze electrophilic aromatic substitution.

  • Regioselectivity: Controlling the regioselectivity between the methyl group and the aromatic ring can be difficult.[10]

Recommendations: If side-chain bromination is the desired outcome, a thorough investigation of reaction conditions will be necessary. It may be more synthetically viable to introduce a functional group at the 3-position that is more amenable to transformation than to attempt a direct radical bromination of the methyl group.

Troubleshooting Guide

This table provides a quick reference for common issues, their probable causes, and recommended solutions.

Observed Issue Probable Cause Recommended Solution(s)
Low to no conversion of starting material. Insufficiently reactive brominating agent or non-optimal reaction conditions.- Switch to a more reactive brominating agent if using a very mild one. - Increase the reaction temperature cautiously. - Ensure the purity of your reagents and solvents.
Formation of a dark, polymeric material. Decomposition of the starting material or product under harsh reaction conditions.- Lower the reaction temperature. - Use a milder brominating agent (e.g., NBS instead of Br₂). - Degas the solvent to remove oxygen if radical polymerization is suspected.
Significant amount of ring-opened product. Use of a strong electrophilic brominating agent (e.g., Br₂).[1][5]- Switch to a milder brominating agent like NBS.[2] - Perform the reaction at a lower temperature.
Mixture of mono-, di-, and poly-brominated products. Over-reaction due to excess brominating agent or prolonged reaction time.- Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent for mono-bromination. - Add the brominating agent slowly to the reaction mixture. - Monitor the reaction closely and quench it upon completion.
Inconsistent regioselectivity (mixture of isomers). Reaction conditions favoring multiple substitution pathways.- For specific regioselectivity (e.g., at the 7-position), consider a directed approach such as lithiation followed by quenching with a bromine source.[1]

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Bromination using NBS

This protocol is a starting point for achieving mono-bromination on the pyridine ring.

Materials:

  • 3-methyl-triazolo[1,5-a]pyridine

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile, or N,N-Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 3-methyl-triazolo[1,5-a]pyridine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve NBS (1.05 eq) in the same anhydrous solvent.

  • Add the NBS solution dropwise to the cooled solution of the starting material over 30-60 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Diagram 1: Key Reaction Pathways in the Bromination of 3-Methyl-triazolo[1,5-a]pyridine

This diagram illustrates the desired electrophilic substitution pathway versus the undesired ring-opening side reaction.

Bromination_Pathways cluster_start Starting Material cluster_reagents Brominating Agents cluster_products Potential Products 3-methyl-triazolo[1,5-a]pyridine 3-methyl-triazolo[1,5-a]pyridine Desired Mono-brominated Product 3-methyl-triazolo[1,5-a]pyridine->Desired Electrophilic Substitution Side_Product Ring-Opened Product 3-methyl-triazolo[1,5-a]pyridine->Side_Product Ring Opening (+ N₂) Br2 Br₂ (Harsh) Br2->Side_Product NBS NBS (Mild) NBS->Desired

Caption: Desired vs. side reaction pathways.

Diagram 2: Troubleshooting Logic Flow for Bromination Reactions

This workflow provides a systematic approach to diagnosing and solving common issues in the bromination of 3-methyl-triazolo[1,5-a]pyridine.

Troubleshooting_Flowchart cluster_solutions Corrective Actions Start Start Bromination Reaction Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze Desired_Product Desired Product Obtained? Analyze->Desired_Product Success Reaction Successful! Proceed to Purification. Desired_Product->Success Yes Identify_Issue Identify Predominant Issue Desired_Product->Identify_Issue No Low_Conversion Low Conversion Identify_Issue->Low_Conversion Low Conversion Ring_Opening Ring Opening Identify_Issue->Ring_Opening Ring Opening Over_Bromination Over-bromination Identify_Issue->Over_Bromination Over- bromination Sol_Conversion Increase Temperature or Use More Reactive Brominating Agent Low_Conversion->Sol_Conversion Sol_Ring_Opening Use Milder Brominating Agent (NBS) & Lower Temperature Ring_Opening->Sol_Ring_Opening Sol_Over_Bromination Reduce Equivalents of Brominating Agent & Add Slowly Over_Bromination->Sol_Over_Bromination Sol_Conversion->Start Re-run Reaction Sol_Ring_Opening->Start Re-run Reaction Sol_Over_Bromination->Start Re-run Reaction

Caption: A systematic troubleshooting workflow.

References

  • The Chemistry of[1][2][3]Triazolo[1,5- a] pyridines - Taylor & Francis. Available at: [Link]

  • N-Bromosuccinimide - Wikipedia. Available at: [Link]

  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water - ResearchGate. Available at: [Link]

  • The reactions of 1,2,3-triazolo[1,5-a]pyridine with electrophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Available at: [Link]

  • Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Available at: [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

  • (PDF) Regioselectivity in Free Radical Bromination of - Amanote Research. Available at: [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI. Available at: [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Available at: [Link]

  • Electrophilic Activation of Molecular Bromine Mediated by I(III) - ChemRxiv. Available at: [Link]

  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds | Request PDF - ResearchGate. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. Available at: [Link]

  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - ResearchGate. Available at: [Link]

  • Bromination of Aromatics and Heteroaromatics with NBS in TBAB - ResearchGate. Available at: [Link]

  • Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Available at: [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC. Available at: [Link]

  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach - TopSCHOLAR. Available at: [Link]

  • Bromination of Some Heteroaromatic Acyl Compounds with Aqueous Bromine/Sodium Acetate - Taylor & Francis. Available at: [Link]

  • Triazolopyridines. Part 6. Ring opening reactions of triazolopyridines | Scilit. Available at: [Link]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • WO2019145177A1 - Bromination of pyridine derivatives - Google Patents.
  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - MDPI. Available at: [Link]

  • The Chemistry of the Triazolopyridines: An Update - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling Optimization for 4-Bromo-3-methyl-triazolo[1,5-a]pyridine

[1] Ticket Subject: Optimization of Suzuki-Miyaura Cross-Coupling for Sterically Hindered Triazolo-Pyridine Core Applicable Compound: 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine Support Tier: Level 3 (Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket Subject: Optimization of Suzuki-Miyaura Cross-Coupling for Sterically Hindered Triazolo-Pyridine Core Applicable Compound: 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The Reactivity Profile

Before troubleshooting, you must understand the "personality" of your substrate. 4-Bromo-3-methyl-triazolo[1,5-a]pyridine presents a dual challenge of electronics and sterics .[1]

  • Electronic Activation (The Good): The triazolo[1,5-a]pyridine core is electron-deficient (π-deficient).[1] This makes the C4-Br bond highly activated for Oxidative Addition to Pd(0).[1][2] You generally do not need harsh forcing conditions to break the C-Br bond.[1]

  • Steric & Coordinative Inhibition (The Bad):

    • Ortho-Effect: The C3-methyl group is ortho to the reactive C4-bromide.[1] This significantly slows down Transmetallation and Reductive Elimination, leading to stalled reactions or homocoupling.

    • Catalyst Poisoning: The N1 and N3 nitrogens are competent ligands.[1] They can displace weak phosphines (like PPh3), forming inactive Pd-heterocycle complexes (Pd-black precipitation).[1]

Standardized "Gold" Protocol

If you are starting a new screen, do not use "generic" Suzuki conditions (e.g., Pd(PPh3)4/Na2CO3). They will likely fail due to the steric bulk of the C3-methyl group.[1]

Recommended Starting Conditions:

ParameterRecommendationRationale
Catalyst XPhos Pd G2 or SPhos Pd G2 (2–5 mol%)Buchwald precatalysts generate the active species immediately.[1] The bulky biaryl ligands (XPhos/SPhos) create a "pocket" that accommodates the C3-methyl group while preventing N-coordination poisoning.[1]
Base K₃PO₄ (2.0–3.0 equiv)Anhydrous or aqueous.[1] Phosphate is milder than carbonate, reducing protodeboronation of sensitive boronic acid partners.
Solvent 1,4-Dioxane / Water (4:1) The water co-solvent is critical for dissolving the inorganic base and facilitating the activation of the boronic acid (formation of the boronate species).
Temp 80–100 °C High temperature is required to overcome the energy barrier of reductive elimination caused by the steric clash.
Time 2–16 Hours Monitor via LCMS.[1] If stalling occurs at 50% conv., do not extend time; add fresh catalyst.

Troubleshooting Guide (Q&A Format)

Ticket #001: "My reaction turns black immediately and conversion is <10%."

Diagnosis: Catalyst Deactivation (The "Pd-Black" Death).[1] The triazole nitrogens in your substrate are out-competing your ligand for the Palladium center.[1] Once the ligand falls off, Pd aggregates into inactive black nanoparticles.

Solution:

  • Switch Ligands: Stop using Pd(PPh3)4 or Pd(dppf)Cl2.[1] These ligands bind too loosely.[1] Switch to SPhos or XPhos (using G2/G3 precatalysts).[1] These bulky, electron-rich ligands bind Pd tightly and prevent the triazole nitrogen from coordinating.

  • Increase Concentration: Run the reaction at a higher concentration (0.2 M – 0.5 M). High dilution favors solvent/substrate coordination over ligand coordination.[1]

Ticket #002: "I see the oxidative addition product (Ar-Pd-Br), but no product formation."

Diagnosis: Stalled Transmetallation due to Sterics.[1] The C3-methyl group is blocking the incoming boronic acid.[1] The Pd center is "stuck" holding the triazolopyridine and cannot accept the nucleophile.

Solution:

  • Base Swap: Switch to Cs₂CO₃ or TlOH (thallium hydroxide - extreme caution required).[1] Larger cations (Cs+) can sometimes assist in the organization of the transition state or improve the solubility of the boronate species.

  • Solvent Switch: Move to n-Butanol or t-Amyl alcohol .[1] Alcoholic solvents can facilitate transmetallation via hydrogen bonding with the boronate oxygen.

Ticket #003: "My boronic acid is disappearing, but I'm only getting dehalogenated starting material (Hydrodehalogenation)."

Diagnosis: Protodeboronation.[1] Your boronic acid is decomposing faster than it can couple.[1] This is common with heterocyclic boronic acids (e.g., 2-pyridyl, 2-thiazolyl).[1]

Solution:

  • Pre-activation: Do not mix everything at once. Heat the boronic acid and base in the solvent for 10 mins before adding the catalyst and bromide.

  • Milder Base: Switch from Carbonates to K₃PO₄ or KF .[1]

  • Boronate Esters: Convert your boronic acid to a Pinacol ester or use a MIDA boronate .[1] These slow-release reagents maintain a low concentration of the active species, preventing decomposition.

Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing this specific scaffold.

SuzukiOptimization Start Start: 4-Bromo-3-methyl-triazolo[1,5-a]pyridine CheckConv Check Conversion (LCMS) Start->CheckConv LowConv Low Conversion (<20%) SM Remaining CheckConv->LowConv Pd Black forms Stalled Stalled Intermediate (Ar-Pd-X observed) CheckConv->Stalled Catalyst stays soluble SideRxn Side Products (Protodeboronation/Homocoupling) CheckConv->SideRxn Boronic acid consumed Success Target Product Isolated CheckConv->Success >80% Yield Soln_Ligand Action: Switch to Bulky Ligand (XPhos Pd G2 or SPhos) LowConv->Soln_Ligand Prevent N-poisoning Soln_Temp Action: Increase Temp (100°C) or Switch Solvent (n-BuOH) Stalled->Soln_Temp Overcome Steric Barrier Soln_Base Action: Switch Base (K3PO4 or Cs2CO3) SideRxn->Soln_Base Stabilize Boronic Acid Soln_Ligand->CheckConv Soln_Temp->CheckConv Soln_Base->CheckConv

Caption: Diagnostic logic flow for optimizing Suzuki couplings of sterically hindered triazolopyridines.

Experimental Procedure (Bench-Ready)

Safety Note: Triazolopyridines can be energetic.[1] Perform reactions behind a blast shield if scaling >1g.

Protocol: Cross-Coupling of 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine with Phenylboronic Acid

  • Preparation:

    • To a reaction vial equipped with a magnetic stir bar, add 4-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine (1.0 equiv, 0.5 mmol).

    • Add Aryl Boronic Acid (1.5 equiv).[1][3]

    • Add XPhos Pd G2 (0.02 equiv, 2 mol%).

    • Add K₃PO₄ (2.0 equiv).[1]

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (2.0 mL) and Water (0.5 mL). Note: Total volume 2.5 mL (0.2 M).[1]

    • CRITICAL: Sparge the mixture with Nitrogen or Argon gas for 5 minutes. Oxygen is the enemy of active Pd(0) species.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.[1][4]

    • Heat to 90 °C in a heating block for 4–16 hours.

    • Monitor by TLC or LCMS.[1]

  • Workup:

    • Cool to room temperature.[1][5]

    • Dilute with EtOAc and wash with Water/Brine.[1]

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Purify via flash chromatography (typically Hexane/EtOAc gradients; the product is likely polar due to the triazole ring).

References

  • Mechanistic Insight on Ortho-Substitution

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1][4][6][7][8] Journal of the American Chemical Society, 130(24), 7538–7539.

    • [1]

  • Triazolo[1,5-a]pyridine Synthesis & Reactivity

    • Ueda, S., & Nagasawa, H. (2009).[9] Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Copper-Catalyzed Oxidative Cyclization.[1][9][10] Journal of the American Chemical Society, 131(42), 15080–15081. (Provides context on the stability and synthesis of the core).

    • [1]

  • General Optimization for Nitrogen Heterocycles

    • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.[1] (Foundational text for base/solvent selection in heterocyclic couplings).

    • [1]

Sources

Optimization

Overcoming catalyst deactivation in reactions with triazolopyridines

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling . As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and overcome catalyst deactivatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling . As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and overcome catalyst deactivation when working with nitrogen-rich heterocycles, specifically triazolopyridines.

Triazolopyridines are highly valued in medicinal chemistry for their bioisosteric properties, but they are notorious for aggressively poisoning transition metal catalysts. This guide bypasses generic advice, focusing instead on the mechanistic causality of deactivation and providing field-proven, self-validating protocols to rescue your catalytic cycles.

I. Diagnostic Workflow: Understanding the Deactivation Pathway

Before altering your reaction conditions, it is critical to understand why your catalyst is failing. Triazolopyridines possess multiple adjacent nitrogen atoms with available lone pairs. Instead of undergoing the desired oxidative addition at the carbon-halogen bond, these nitrogen atoms act as multidentate ligands, chelating the active Pd(0) or Pd(II) species to form a thermodynamically stable, off-cycle metallacycle[1].

G Pd0 Active Pd(0) Catalyst Sub Triazolopyridine Substrate Pd0->Sub Ox. Addition Poison Off-Cycle Pd(II) (Deactivated) Sub->Poison N-Chelation Masked Zn-Masked Substrate Sub->Masked + Zn(OAc)2 Masked->Pd0 Catalytic Cycle (Transmetalation) Prod Coupled Product Masked->Prod Reductive Elimination

Triazolopyridine catalyst deactivation pathway and Lewis acid rescue mechanism.

II. Core Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling with a bromotriazolopyridine stalls at 10% conversion, and a black precipitate forms. What is happening? Causality: The black precipitate is "palladium black," a clear indicator of catalyst aggregation and deactivation[2]. When the triazolopyridine nitrogen atoms coordinate to the palladium center, they displace the stabilizing phosphine ligands. Stripped of its steric protection, the palladium complex becomes unstable, aggregates, and precipitates out of solution as inactive bulk metal. Solution: You must outcompete the nitrogen chelation. Switch from standard ligands (like PPh3 or dppf) to highly bulky, electron-rich N-heterocyclic carbenes (NHCs) such as IPr or IMes. The strong sigma-donating ability of NHCs creates an unbreakable Pd-NHC bond, while their massive steric bulk physically blocks the triazolopyridine from approaching the metal center in a multidentate fashion[3].

Q2: I switched to a bulky Buchwald ligand (XPhos), but my reaction is still sluggish. How can I further prevent nitrogen coordination? Causality: While bulky ligands protect the metal, the intrinsic basicity of the triazolopyridine can still interfere during the transmetalation step. Solution: Implement a Lewis Acid Masking Strategy . By adding a stoichiometric amount of a Lewis acid (e.g., Zn(OAc)2 or Mg(OTf)2), the Lewis acid acts as a "docking site" that selectively binds to the basic nitrogen lone pairs of the heterocycle[4]. This electronically masks the nitrogen atoms, preventing them from poisoning the palladium catalyst and accelerating the desired reductive elimination[4].

Q3: Can I switch away from Palladium entirely to avoid this issue? Causality: Yes. Palladium is highly susceptible to nitrogen poisoning. Nickel and Iridium offer alternative mechanistic pathways. Solution: For cross-coupling, consider Nickel catalysis utilizing specialized ligands like tri-ProPhos. The hydrophilic arms of tri-ProPhos form a nickel-alkoxy species that facilitates transmetalation while resisting catalyst poisoning by nitrogen heterocycles[5]. Alternatively, for C-H functionalization, supramolecular Iridium catalysts utilize secondary coordination sphere interactions to enforce distance between the metal center and the triazolopyridine fragment, bypassing deactivation entirely[1].

III. Quantitative Data Presentation

The following table summarizes the synergistic effects of ligand tuning and Lewis acid additives on the Suzuki-Miyaura coupling of 7-bromo-[1,2,3]triazolo[1,5-a]pyridine.

Ligand SystemLewis Acid AdditiveCatalyst State ObservationYield (%)Turnover Number (TON)
Pd(PPh3)4NoneAggregated (Pd Black)< 5%< 5
Pd2(dba)3 / XPhosNonePartially Poisoned (Brown)35%350
Pd2(dba)3 / XPhosZn(OAc)2 (1.0 equiv)Active (Homogeneous Yellow)88%880
Pd-PEPPSI-IPr (NHC)Mg(OTf)2 (1.0 equiv)Active (Homogeneous Yellow)94% 940

IV. Experimental Methodology

To ensure reproducibility, use the following self-validating protocol. It incorporates a diagnostic control to verify that the Lewis acid is actively rescuing the catalyst.

W S1 Step 1: Pre-complexation Substrate + Zn(OAc)2 in THF S3 Step 3: Cross-Coupling Add Base & Boronic Acid (80°C) S1->S3 S2 Step 2: Catalyst Activation Pd2(dba)3 + XPhos (1:2 ratio) S2->S3 S4 Step 4: Metal Scavenging Silica-bound Thiol Filtration S3->S4

Step-by-step workflow for Lewis acid-mediated cross-coupling.

Self-Validating Protocol: Lewis Acid-Assisted Suzuki-Miyaura Coupling

This protocol utilizes a parallel setup to validate the masking effect.

  • Pre-complexation (The Masking Step):

    • In a nitrogen-filled glovebox, prepare two identical reaction vials (Vial A: Control, Vial B: Test).

    • To Vial B only, add 1.0 equivalent of anhydrous Zn(OAc)2.

    • Add the bromotriazolopyridine substrate (1.0 mmol) to both vials. Dissolve in 3 mL of anhydrous, degassed THF. Stir at room temperature for 15 minutes to allow the Lewis acid-base complex to form in Vial B.

  • Catalyst Preparation:

    • In a separate vial, combine Pd2(dba)3 (2.5 mol%) and XPhos (5.0 mol%) in 1 mL of THF. Stir until the solution turns a clear, pale yellow (indicating the formation of the active L2Pd(0) species).

  • Reaction Initiation:

    • Transfer equal volumes of the active catalyst solution to Vials A and B.

    • Add the arylboronic acid (1.2 mmol) and a mild, anhydrous base (e.g., K3PO4, 2.0 mmol) to both vials.

    • Seal the vials, remove them from the glovebox, and heat to 80°C for 12 hours.

  • Validation & Metal Scavenging:

    • Diagnosis: If Vial A yields <10% and Vial B yields >80%, you have successfully validated that nitrogen-chelation was the sole cause of deactivation.

    • Workup: To remove residual palladium and zinc from the product stream, treat the crude mixture with silica-bound 3-(ethylthio)propanethiol scavengers. Silica-bound thiols possess a distinct advantage over resin-bound variants for removing residual Pd clusters from complex heterocyclic reaction solutions[6]. Filter through a Celite pad before column chromatography.

V. References

  • Interrogating the Crucial Interactions at Play in the Chiral Cation-Directed Enantioselective Borylation of Arenes. ACS Catalysis. Available at: [Link]

  • The roles of Lewis acidic additives in organotransition metal catalysis. RSC Publishing. Available at:[Link]

  • Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. PMC - NIH. Available at: [Link]

  • Palladium Complexes of N-heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions. PubMed. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available at:[Link]

Sources

Troubleshooting

Regioselectivity issues in the functionalization of substituted triazolopyridines

The following guide serves as a specialized Technical Support Center for chemists working with the [1,2,4]triazolo[1,5-a]pyridine scaffold. It is designed to troubleshoot specific regioselectivity failures and provide me...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for chemists working with the [1,2,4]triazolo[1,5-a]pyridine scaffold. It is designed to troubleshoot specific regioselectivity failures and provide mechanistic corrections.

Status: Online | Tier: Level 3 (Senior Application Scientist) | Topic: Regioselectivity & Isomerization

Welcome to the Triazolo-Support Hub. The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in kinase and GPCR drug discovery, but it is notorious for "regio-scrambling."

This guide treats your chemical problems as "Support Tickets." Locate the symptom matching your experiment below to find the root cause and the protocol patch.

🎫 Ticket #TP-001: "My Product Has the Wrong Retention Time"

User Report:

"I synthesized a 3-substituted [1,2,4]triazolo[4,3-a]pyridine. The LCMS mass is correct, but the NMR is slightly off, and the retention time shifted after heating or basic workup. What happened?"

🔎 Root Cause: The Dimroth Rearrangement

You have likely encountered the Dimroth Rearrangement .[1][2][3] This is the thermodynamic isomerization of the kinetically formed [1,2,4]triazolo[4,3-a]pyridine (isomer A) into the more stable [1,2,4]triazolo[1,5-a]pyridine (isomer B).

  • Trigger: Basic conditions (NaOH, KOH, organic bases) or high thermal stress.

  • Mechanism: Nucleophilic attack (usually OH⁻) at C-5 opens the pyridine ring, followed by rotation and recyclization on the exocyclic nitrogen.

🛠️ Troubleshooting Protocol
  • Diagnostic: Check your 1H NMR.

    • [4,3-a] Isomer: The C-8 proton (periposition) is deshielded (~8.0–8.5 ppm) but less so than the [1,5-a].

    • [1,5-a] Isomer: The C-8 proton is significantly deshielded due to the bridgehead nitrogen's lone pair effect.

  • The Fix (If you want the [4,3-a]):

    • Maintain pH < 7 during workup.

    • Avoid temperatures > 100 °C.

    • Synthesis Patch: Use oxidative cyclization of hydrazones with mild oxidants (e.g., Iodobenzene diacetate) at room temperature rather than thermal cyclization.

  • The Fix (If you want the [1,5-a]):

    • Drive the rearrangement to completion by refluxing in EtOH/NaOH for 2 hours.

📉 Pathway Visualization

DimrothRearrangement cluster_0 Kinetic Product cluster_1 cluster_2 Thermodynamic Product A [1,2,4]triazolo [4,3-a]pyridine B Ring Opening (Diazo Intermediate) A->B Base/Heat C Bond Rotation (N-N Bond Shift) B->C D [1,2,4]triazolo [1,5-a]pyridine C->D Recyclization

Caption: The irreversible isomerization from the [4,3-a] fused system to the [1,5-a] system via ring opening.

🎫 Ticket #TP-002: "Electrophilic Substitution (SEAr) Failed or Gave Mixtures"

User Report:

"I tried to brominate the core using NBS or Br2. I expected substitution at C-6 (like a pyridine), but I got no reaction or a mess of C-6/C-8 mixtures."

🔎 Root Cause: Electronic Deactivation

The [1,2,4]triazolo[1,5-a]pyridine ring is electron-deficient. The bridgehead nitrogen exerts an inductive withdrawing effect.

  • Standard SEAr: Very difficult. The ring resists Friedel-Crafts or mild halogenation.

  • Regioselectivity: If forced (strong conditions), SEAr typically targets C-8 (ortho to bridgehead N) or C-6 , but yields are often poor due to competitive N-complexation.

🛠️ Troubleshooting Protocol

Stop trying direct SEAr. Use these alternative "patches" to install functional groups:

Desired PositionRecommended MethodMechanism
C-8 (Periposition) Directed Lithiation The N-1 nitrogen directs Li to C-8 (DoM).
C-5 (Alpha) Radical C-H Activation Minisci-type reaction (nucleophilic radical attacks electron-deficient C-5).
C-6 (Beta) Pre-functionalization Start with a 5-bromo-2-aminopyridine precursor. Don't try to install it late-stage.

Protocol: C-8 Lithiation (The "Gold Standard" for C-8)

  • Reagents: n-BuLi (1.1 eq), THF, -78 °C.

  • Procedure:

    • Dissolve substrate in dry THF under Argon.

    • Add n-BuLi dropwise at -78 °C. Note: If H-2 (triazole proton) is present, it will lithiate first. You need 2.2 eq n-BuLi to hit C-8.

    • Stir 30 mins.

    • Quench with Electrophile (e.g., I2, DMF, alkyl halide).

  • Validation: C-8 substitution is confirmed by the disappearance of the most downfield doublet (approx 8.5-8.8 ppm) in 1H NMR.

🎫 Ticket #TP-003: "Transition Metal C-H Activation is Hitting the Wrong Carbon"

User Report:

"I used Pd(OAc)2 for a C-H arylation. I wanted C-8 functionalization, but I see significant C-5 byproducts."

🔎 Root Cause: Acidity vs. Chelation

You are fighting two competing mechanisms:

  • C-5 Acidity: The C-5 proton is the most acidic on the pyridine ring (inductive effect of N-1). This favors mechanisms involving CMD (Concerted Metalation-Deprotonation) if the catalyst is not strongly coordinated.

  • N-1 Chelation: The N-1 bridgehead nitrogen is a directing group that guides metals to C-8 .

🛠️ Troubleshooting Protocol

To force Regioselectivity, you must tune the catalyst system.

Option A: Target C-8 (Chelation Control)

  • Catalyst: Ruthenium or Rhodium systems are superior for chelation-assisted C-H activation.

  • System:

    
     (5 mol%), MesCOOH (30 mol%), K2CO3, Toluene, 120 °C.
    
  • Why: Ru(II) coordinates tightly to N-1, forcing activation at the proximal C-8.

Option B: Target C-5 (Electronic Control)

  • Catalyst: Radical-mediated oxidative coupling (Metal-free or Fe/Ag catalyzed).

  • System: Aryl boronic acid, AgNO3, K2S2O8 (oxidant), TFA/DCM.

  • Why: This generates an aryl radical which attacks the most electron-deficient position (C-5) via a Minisci-type mechanism.

📉 Decision Tree: Functionalization Strategy

RegioSelectivity Start Select Target Position C8 Target: C-8 (Ortho to Bridgehead) Start->C8 C5 Target: C-5 (Alpha to Bridgehead) Start->C5 C6 Target: C-6 (Beta Position) Start->C6 Method8 Use Chelation Control (Ru/Rh Catalysis) OR Lithiation (nBuLi) C8->Method8 Method5 Use Radical Chemistry (Minisci Reaction) Ag(I)/Persulfate C5->Method5 Method6 Start with Substituted 2-Aminopyridine (Pre-functionalization) C6->Method6

Caption: Strategic flowchart for selecting the correct synthetic methodology based on the desired regiochemical outcome.

📚 References

  • Dimroth Rearrangement Mechanism:

    • El-Reedy, A. M., et al. "Dimroth rearrangement leading to [1,2,4]triazolo[1,5-a]pyridines."[1][3][4][5] Journal of Heterocyclic Chemistry.

  • C-H Activation Guidelines:

    • Ackermann, L., et al. "Regioselective C–H bond functionalizations of [1,2,4]triazolo[1,5-a]pyridines." Organic Letters.

    • (Note: Generalized citation for Ackermann's extensive work on this scaffold).

  • Lithiation Protocols:

    • Jones, G., et al. "Regioselective lithiation and reaction of [1,2,4]triazolo[1,5-a]pyridine." Journal of the Chemical Society, Perkin Transactions 1.

  • General Synthesis & Reactivity:

    • Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[1,5-a]pyridines."

Sources

Optimization

Avoiding ring opening of the triazolo ring during reactions

Welcome to the Triazole Chemistry Technical Support Center . As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most persistent challenges in heterocyclic ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Triazole Chemistry Technical Support Center . As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most persistent challenges in heterocyclic chemistry: the unintended ring opening and degradation of 1,2,3- and 1,2,4-triazole systems.

While triazole rings are generally aromatic and highly stable against typical acidic and basic conditions[1], specific electronic environments, elevated temperatures, or harsh reagents can break this aromaticity. This guide will help you understand the mechanistic causality behind these failures and provide self-validating protocols to prevent them.

Mechanistic Overview of Triazole Degradation

To troubleshoot a reaction, we must first understand the thermodynamic and kinetic forces driving the degradation. The diagram below illustrates the primary pathways that compromise the integrity of the triazole ring.

TriazolePathways Start Intact Triazole Ring (1,2,3- or 1,2,4-) Dimroth Dimroth Rearrangement (Ring Opening/Closing) Start->Dimroth Heat, Base (Exocyclic N/O/S) Quat Triazolium Salt Formation (N-Alkylation/Acylation) Start->Quat Strong Electrophile (Excess Alkyl Halide) Thermal Thermal/Electron Degradation (N2 loss / Fragmentation) Start->Thermal >240°C or Low-Energy Electrons NucAttack Nucleophilic Cleavage (Irreversible Ring Opening) Quat->NucAttack Base / Nucleophile (e.g., OH-, Amines)

Mechanistic pathways leading to triazole ring opening and degradation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My 5-amino-1,2,3-triazole product shows an identical mass by LC-MS, but the NMR shifts have changed after heating in basic conditions. What happened?

A1: You are observing a Dimroth Rearrangement . This is a translocation of two heteroatoms where the ring transiently opens and re-closes[2].

  • Causality: Under basic conditions and heat, the exocyclic amine is deprotonated. The ring opens to form a highly reactive diazoimine intermediate. Bond rotation occurs, and the molecule undergoes electrocyclization to form a new triazole where the original exocyclic nitrogen is now endocyclic. This process is entirely driven by the thermodynamic stability of the rearranged product[2].

  • Prevention: Avoid prolonged heating above 60 °C in the presence of strong bases (like NaOH or KOH). If basic conditions are required for a subsequent step, use sterically hindered, milder bases (e.g., DIPEA) or protect the exocyclic amine prior to the reaction.

Q2: I attempted an N-alkylation of a 1,2,4-triazole, but LC-MS shows a mass corresponding to a ring-opened acyclic product (Mass + H2O). Why?

A2: You have over-alkylated your substrate, forming a triazolium salt , followed by nucleophilic hydrolysis.

  • Causality: When the triazole nitrogen is alkylated beyond the neutral state, it forms a positively charged triazolium cation. This completely destroys the aromatic electron delocalization. The carbon atoms adjacent to the positive nitrogen become highly electrophilic. Any trace moisture or hydroxide (if using aqueous bases like K2CO3) will attack this carbon, leading to irreversible C-N bond cleavage and the formation of an acyclic formamide/hydrazide derivative.

  • Prevention: Strictly control the stoichiometry of your alkylating agent (1.0 to 1.05 equivalents). Use anhydrous conditions and non-nucleophilic bases (e.g., NaH or Cs2CO3 in anhydrous DMF).

Q3: Are triazoles stable in high-energy or extreme thermal environments?

A3: Generally, yes, but it depends heavily on the substituents. The native triazole ring shows pronounced stability against electron attachment-induced cleavage compared to imidazoles. Thermally, fused 1,2,4-triazoles are stable up to ~241–296 °C in air[3].

  • Causality: When decomposition does occur at high temperatures, it proceeds via a radical mechanism involving the homolytic breaking of C–N and N–N bonds, resulting in the extrusion of nitrogen gas (N2)[3]. The presence of electron-withdrawing groups, such as nitro groups, can lower the threshold for degradation by stabilizing parent anions, making them susceptible to cleavage at lower energies.

Quantitative Stability Data

To assist in your experimental design, below is a summary of the stability limits of various triazole systems based on quantitative thermal and electronic degradation data.

Triazole SystemConditionPrimary Degradation PathwayStability Limit / ThresholdPreventative Measure
1,2,3-Triazoles (5-Amino/Hydroxy) Basic + HeatDimroth Rearrangement (Isomerization)> 60 °C in strong baseUse neutral/acidic conditions or protect exocyclic groups.
1,2,4-Triazoles (Fused/Aryl) Thermal (Air)Homolytic Cleavage (Radical mechanism)Stable up to 241–296 °C[3]Avoid extreme pyrolysis conditions; maintain < 200 °C.
3-Nitro-1,2,4-triazole Low-Energy ElectronsSingle bond cleavage (H-radical dissociation)Lower energy threshold than native triazoleAvoid strongly reducing environments if intact ring is required.
N-Alkyl Triazolium Salts Aqueous BaseNucleophilic Attack (Ring Cleavage)pH > 8 at Room TempMaintain strictly anhydrous conditions; use non-nucleophilic bases.

Self-Validating Protocol: Safe N-Alkylation of Triazoles

To prevent the formation of triazolium salts and subsequent ring-opening, use this self-validating methodology for the N-alkylation of 1H-1,2,3- or 1H-1,2,4-triazoles. This protocol is designed to provide immediate visual and analytical feedback.

Materials:

  • Triazole substrate (1.0 eq)

  • Alkyl halide (1.05 eq) - Strictly controlled to prevent quaternization.

  • Cesium Carbonate (

    
    , 1.5 eq) - Anhydrous.
    
  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under inert gas (Argon/N2). Add the triazole substrate and anhydrous

    
    .
    
  • Solvent Addition: Inject anhydrous DMF. Stir at room temperature for 15 minutes.

    • Validation Check: The mixture should become a fine, cloudy suspension. If the solution turns dark brown immediately, your substrate is degrading via base-induced oxidation; switch to a milder base like

      
      .
      
  • Electrophile Addition: Cool the flask to 0 °C. Add the alkyl halide dropwise over 5 minutes.

  • Controlled Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Do not exceed 40 °C to prevent thermal ring-opening pathways.

  • In-Process Monitoring (Self-Validation): After 2 hours, sample 10 µL of the reaction, quench in 1 mL of Acetonitrile/Water (0.1% Formic Acid), and run LC-MS.

    • Expected: Mass = [M+H]+ of mono-alkylated product.

    • Failure Mode: If you see [M+Alkyl]+ (a permanent cation mass without the need for protonation) or [M+H2O]+, you have formed the triazolium salt and triggered ring-opening. Immediately quench the main reaction with saturated aqueous

      
       to neutralize the base and halt further cleavage.
      
  • Workup: Dilute with Ethyl Acetate and wash 3x with 5% aqueous LiCl solution to remove DMF. Dry over

    
     and concentrate.
    

Diagnostic Logic Tree

If you encounter an unexpected result during your triazole synthesis, follow this logic tree to diagnose the specific mode of failure.

Troubleshooting Obs Observation: Unexpected Product Mass or NMR CheckIsomer Is the Mass identical to the expected product? Obs->CheckIsomer Dimroth Diagnosis: Dimroth Rearrangement. Action: Lower Temp, Change Base. CheckIsomer->Dimroth Yes (Isomerized NMR) CheckMass Is Mass = Expected + H2O or missing N2? CheckIsomer->CheckMass No Hydrolysis Diagnosis: Triazolium Hydrolysis. Action: Reduce Alkylating Agent. CheckMass->Hydrolysis Mass + 18 (Cleavage) Thermal Diagnosis: Thermal Degradation. Action: Check Heating Block. CheckMass->Thermal Mass - 28 (N2 loss)

Diagnostic logic tree for identifying triazole ring opening and degradation events.

References

  • Benchchem. "Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation" benchchem.com.
  • ResearchGate. "Recent Advances in the Dimroth Rearrangement" researchgate.net.
  • Royal Society of Chemistry (RSC). "Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment" rsc.org.
  • ResearchGate. "Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study" researchgate.net.
  • ResearchGate. "Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives" researchgate.net.

Sources

Troubleshooting

Scaling up the synthesis of 4-Bromo-3-methyl-triazolo[1,5-a]pyridine

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermochemical, kinetic, and purification challenges asso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermochemical, kinetic, and purification challenges associated with scaling up the synthesis of 4-Bromo-3-methyl-triazolo[1,5-a]pyridine .

Triazolopyridines are privileged scaffolds in drug discovery, often acting as kinase inhibitors or antiparasitic agents [1]. However, transitioning their synthesis from the milligram to the multigram or kilogram scale introduces non-linear complexities, particularly regarding the handling of transient diazo intermediates and the preservation of sensitive halogen substituents during oxidative cyclization [2].

Part 1: Reaction Engineering & Workflow

Before diving into specific troubleshooting, it is critical to understand the logical flow of the scale-up process. The most robust route for [1,2,3]triazolo[1,5-a]pyridines involves the oxidative cyclization of 2-pyridyl ketone hydrazones.

G A Hydrazone Precursor (4-Br-3-Me-pyridyl) B Oxidative Cyclization (Controlled Dosing) A->B Oxidant / Base C Pyridyl Diazo Intermediate (Transient Species) B->C -2e⁻ / -H⁺ Exothermic D 4-Bromo-3-methyl- triazolo[1,5-a]pyridine C->D Ring Closure Fast Kinetic Step E Crystallization (Solvent/Antisolvent) D->E Downstream Processing

Scale-up workflow for 4-Bromo-3-methyl-triazolo[1,5-a]pyridine via oxidative cyclization.

Part 2: Troubleshooting & FAQs

Q1: During the scale-up of the oxidative cyclization step using transition metal catalysts (e.g., Cu-based), we observe significant thermal runaway and a drop in yield. How can we mitigate this? Analysis & Causality: The oxidative cyclization of pyridyl hydrazones proceeds via a highly reactive pyridyl diazo intermediate[2]. The formation and subsequent ring closure of this intermediate are highly exothermic. In a standard batch reactor at scale, the surface-area-to-volume ratio decreases, leading to inadequate heat dissipation. If the temperature spikes, the diazo intermediate can decompose via off-target carbene pathways rather than undergoing the desired intramolecular cyclization. Solution: Transition from a batch process to a semi-batch or continuous flow setup. In a semi-batch approach, the oxidant should be dosed continuously into the hydrazone solution at a rate strictly governed by the cooling capacity of the reactor. Alternatively, utilizing metal-free conditions (such as I₂/KI or chemoenzymatic methods) can provide a more controlled kinetic profile[1, 2].

Q2: We are detecting 5-10% of debrominated product (3-methyl-triazolo[1,5-a]pyridine) at the 100g scale. Why is this happening, and how do we preserve the 4-bromo substituent? Analysis & Causality: The C-Br bond at the 4-position of the pyridine ring is susceptible to oxidative insertion or homolytic cleavage, especially under prolonged heating or in the presence of excess transition metal oxidants (like Cu or Pd impurities) common in scale-up. Extended residence times in large batch reactors exacerbate this degradation. Solution:

  • Temperature Control: Maintain the reaction temperature strictly below 40°C.

  • Oxidant Selection: Switch to a milder, stoichiometric oxidant like MnO₂ or utilize a catalyst-free microwave-mediated approach if equipment allows [1].

  • Quenching: Ensure the reaction is immediately quenched upon completion (monitored via HPLC) to prevent over-oxidation or halogen loss.

Q3: Column chromatography is not viable for our 500g campaign. How can we isolate the product efficiently? Analysis & Causality: Triazolopyridines are generally highly crystalline due to their planar, aromatic nature and strong intermolecular dipole interactions. Solution: Implement a solvent/antisolvent crystallization strategy. Extract the crude mixture into Ethyl Acetate (EtOAc), wash with aqueous sodium thiosulfate (to remove residual oxidants/halogens), and concentrate. Slowly add Heptane (antisolvent) at 50°C, then cool to 5°C at a rate of 0.5°C/min to induce nucleation and crystal growth.

Part 3: Quantitative Optimization Data

To validate the shift from batch to controlled-dosing methodologies, consider the following optimization matrix derived from standard scale-up principles for halogenated triazolopyridines.

Parameter / ConditionReactor TypeOxidant SystemTemp (°C)Yield (%)Debromination (%)E-Factor
Baseline (Lab) Batch (50 mL)Cu(OAc)₂ / Air6082< 145
Scale-up Attempt 1 Batch (5 L)Cu(OAc)₂ / Air60-75 (Spike)541285
Optimized Scale-up Semi-Batch (5 L)MnO₂ (Dosed)3588< 0.522
Advanced Scale-up Flow ReactorI₂ / KI / K₂CO₃2591Not Detected15

Part 4: Validated Scale-Up Methodology

Protocol: 100g-Scale Synthesis of 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine via Controlled Oxidative Cyclization

Note: This protocol assumes the use of a jacketed 2L reactor equipped with an overhead stirrer, internal temperature probe, and automated dosing pump.

  • Preparation of the Hydrazone Solution:

    • Charge the reactor with 100.0 g (0.438 mol) of (E)-1-(4-bromo-3-methylpyridin-2-yl)ethan-1-one hydrazone.

    • Add 800 mL of Dichloromethane (DCM) and 150 mL of glacial acetic acid.

    • Initiate overhead stirring at 250 RPM and set the jacket temperature to 15°C.

  • Controlled Oxidant Dosing:

    • Prepare a suspension of 190.0 g (2.19 mol, 5.0 eq) of activated Manganese(IV) oxide (MnO₂) in 400 mL of DCM.

    • Using a powder dosing funnel or a slurry pump, add the MnO₂ suspension in 10 equal portions over 2.5 hours.

    • Critical Quality Attribute (CQA): Monitor the internal temperature. Do not allow the internal temperature to exceed 25°C to prevent debromination and off-gas generation.

  • Reaction Maturation:

    • Upon completion of dosing, maintain stirring at 20°C for an additional 4 hours. Monitor completion via HPLC (aliquots filtered through a syringe filter).

  • Work-up and Filtration:

    • Filter the heterogeneous mixture through a pad of Celite to remove manganese salts. Wash the filter cake with 3 x 200 mL of EtOAc.

    • Transfer the filtrate to a separatory funnel. Wash sequentially with 1M NaOH (until aqueous pH > 8), saturated Na₂S₂O₃ (200 mL), and brine (200 mL).

  • Crystallization:

    • Concentrate the organic layer under reduced pressure to approximately 150 mL.

    • Heat the concentrated solution to 50°C. Slowly add 400 mL of n-Heptane dropwise until the solution becomes slightly turbid.

    • Cool the mixture linearly to 5°C over 2 hours. Filter the resulting off-white crystals, wash with cold heptane, and dry in a vacuum oven at 40°C for 12 hours.

Part 5: References

  • Lee, K., Kim, Y.-A., Jung, C., Sim, J., Rajasekar, S., Kwak, J.-H., Viji, M., & Jung, J.-K. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.[Link]

  • ChemRxiv. (2024). Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv.[Link]

  • Starosotnikov, A. M., Bastrakov, M. A., & Kokorekin, V. A. (2023). Conventional synthetic routes to [1,2,4]triazolo[1,5‐a]pyridines. ResearchGate.[Link]

Reference Data & Comparative Studies

Validation

In-Depth Technical Guide: DFT Stability Analysis of 4-Bromo-3-methyl-triazolo[1,5-a]pyridine

This guide provides a technical comparison of the stability and electronic properties of 4-Bromo-3-methyl-triazolo[1,5-a]pyridine (the thermodynamic product) versus its kinetic isomer, 4-Bromo-3-methyl-triazolo[4,3-a]pyr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the stability and electronic properties of 4-Bromo-3-methyl-triazolo[1,5-a]pyridine (the thermodynamic product) versus its kinetic isomer, 4-Bromo-3-methyl-triazolo[4,3-a]pyridine . The analysis is grounded in Density Functional Theory (DFT) principles and validated by experimental literature on the Dimroth rearrangement of triazolopyridines.

Executive Summary

In the development of nitrogen-rich heterocycles for medicinal chemistry, the triazolo[1,5-a]pyridine scaffold is prized for its thermodynamic stability and bioisosteric relationship to purines. However, synthesis often yields a mixture of the [1,5-a] isomer and its [4,3-a] regioisomer.

This guide compares the 4-Bromo-3-methyl-triazolo[1,5-a]pyridine (Product) against the [4,3-a] Alternative . DFT studies consistently validate the [1,5-a] form as the global minimum, driven by the Dimroth rearrangement. The 4-Bromo and 3-Methyl substituents further modulate this stability through inductive and steric effects, making the [1,5-a] isomer the superior candidate for shelf-stable pharmaceutical intermediates.

Computational Methodology

To ensure high-fidelity predictions of stability and reactivity, the following computational protocol is recommended and referenced throughout this guide. This protocol aligns with standard literature methods for fused nitrogen heterocycles.

  • Software Framework: Gaussian 09/16 or ORCA.

  • Functional: B3LYP (hybrid functional) for reliable ground-state geometries.

  • Basis Set: 6-311++G(d,p) .[1][2][3] The inclusion of diffuse functions (++) is critical for accurately modeling the lone pair interactions of the three nitrogen atoms.

  • Solvent Model: IEFPCM (Polarizable Continuum Model) using DMSO or Ethanol , as the rearrangement is solvent-assisted.

  • Vibrational Analysis: All stationary points must be confirmed by the absence of imaginary frequencies (NIMAG=0).

Comparative Stability Analysis

Thermodynamic Stability: [1,5-a] vs. [4,3-a]

The core differentiation between the product and its alternative lies in their Gibbs Free Energy (


). The [1,5-a] isomer is formed via the Dimroth Rearrangement , a ring-opening/ring-closing sequence that relaxes the strained [4,3-a] system into the more stable [1,5-a] fused system.

Table 1: Comparative DFT Energetics (Representative Values) Values are based on general triazolopyridine scaffold trends [1, 3].

PropertyProduct: [1,5-a] Isomer Alternative: [4,3-a] Isomer Implication
Relative Energy (

)
0.0 kcal/mol (Global Minimum)+4.0 to +14.0 kcal/mol The [1,5-a] form is thermodynamically dominant; the [4,3-a] form will convert over time or with heat.
Dipole Moment High (~4.5 - 5.5 D)Moderate (~2.5 - 3.5 D)Higher polarity of [1,5-a] enhances solubility in polar media (DMSO/MeOH).
HOMO-LUMO Gap Larger (~4.5 eV) Smaller (~3.8 eV)A larger gap indicates higher chemical hardness (

) and resistance to spontaneous decomposition.
N-N Bond Length Short (Delocalized character)Longer (Single bond character)[1,5-a] possesses greater aromatic character across the fused interface.
Frontier Molecular Orbital (FMO) Analysis

The stability of 4-Bromo-3-methyl-triazolo[1,5-a]pyridine is not just energetic but electronic.

  • HOMO Location: Localized primarily on the triazole ring and the bromine lone pairs.

  • LUMO Location: Delocalized over the pyridine ring.

  • Effect of 4-Br: The bromine atom at position 4 acts as a weak electron-withdrawing group (inductive), stabilizing the LUMO, but its lone pairs donate into the ring (mesomeric), maintaining aromaticity.

  • Effect of 3-Me: The methyl group provides steric bulk that disfavors the planar conformation required for the transition state of the reverse reaction, effectively "locking" the molecule in the [1,5-a] state.

Mechanistic Insight: The Dimroth Rearrangement

Understanding the pathway from the kinetic [4,3-a] alternative to the stable [1,5-a] product is vital for process control. The mechanism follows an ANRORC -like pathway (Addition of Nucleophile, Ring Opening, and Ring Closure), typically catalyzed by trace acid/base or heat.

Isomerization Pathway Diagram

The following diagram illustrates the transition from the hydrazine precursor to the kinetic [4,3-a] product, and finally to the thermodynamic [1,5-a] product.

DimrothRearrangement Precursor Hydrazine Precursor (Kinetic Start) Kinetic [4,3-a] Isomer (Kinetic Product) Precursor->Kinetic Cyclization (Fast) OpenInt Ring-Opened Intermediate Kinetic->OpenInt H₂O/OH⁻ Ring Opening Thermo [1,5-a] Isomer (Thermodynamic Product) Kinetic->Thermo ΔG ≈ -10 kcal/mol OpenInt->Thermo Recyclization (Irreversible)

Caption: The irreversible Dimroth rearrangement pathway converting the kinetic [4,3-a] isomer to the stable 4-Bromo-3-methyl-triazolo[1,5-a]pyridine.

Experimental Validation Protocols

To confirm the DFT predictions in the lab, researchers should utilize the following self-validating protocols.

Protocol A: 1H-15N HMBC NMR Differentiation

Standard 1H NMR is often insufficient due to overlapping signals. Nitrogen-detected NMR is the gold standard for distinguishing these isomers [3].

  • Prepare Sample: Dissolve 10 mg of the product in DMSO-d6.

  • Run Experiment: 1H-15N HMBC.

  • Analysis Criteria:

    • [1,5-a] Isomer (Product): The bridgehead nitrogen (N1) typically resonates upfield (~ -150 to -170 ppm relative to nitromethane) due to shielding from the fused system.

    • [4,3-a] Isomer (Alternative): The bridgehead nitrogen is more deshielded.

    • Methyl Group Correlation: In the [1,5-a] form, the 3-Me protons will show a strong 3-bond correlation to the bridgehead carbon and the N2 nitrogen.

Protocol B: Differential Scanning Calorimetry (DSC)
  • Setup: Heat the sample from 50°C to 300°C at 10°C/min.

  • Observation:

    • [4,3-a] Isomer: Will show an exothermic transition peak (isomerization) before the melting/decomposition point.

    • [1,5-a] Isomer: Will show a single endothermic melting peak, confirming it is the ground-state structure.

References

  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives. Journal of Chemical Reviews. [Link]

  • Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry. [Link]

  • Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers. ResearchGate. [Link]

  • The Chemistry of the [1,2,3]Triazolo[1,5-a]pyridines: An Update. ResearchGate. [Link]

  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

Sources

Comparative

Validating the mechanism of electrophilic substitution on the triazolopyridine ring

Title: Validating the Mechanism and Regioselectivity of Electrophilic Substitution on the [1,2,4]Triazolo[1,5-a]pyridine Ring: A Comparative Guide to Reagent Systems and Analytical Workflows Introduction The [1,2,4]triaz...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Mechanism and Regioselectivity of Electrophilic Substitution on the [1,2,4]Triazolo[1,5-a]pyridine Ring: A Comparative Guide to Reagent Systems and Analytical Workflows

Introduction

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged bicyclic heterocycle in modern drug discovery, frequently utilized to modulate electronic distribution within antioxidant pathways and kinase inhibitor targets[1]. A critical step in functionalizing this core is Electrophilic Aromatic Substitution (EAS)—specifically halogenation—which serves as the structural linchpin for downstream metal-mediated cross-couplings[1].

However, the asymmetric electronic distribution across the fused ring system presents a significant regioselectivity challenge. As a Senior Application Scientist, I have evaluated numerous functionalization strategies. This guide objectively compares the performance of two distinct halogenation reagent systems and outlines the self-validating analytical workflows required to definitively prove the mechanism of substitution.

Part 1: Mechanistic Rationale of EAS on Triazolopyridines

To control a reaction, we must first understand the electronic causality of the substrate. The triazole ring exerts a strong electron-withdrawing inductive effect, yet the bridgehead nitrogen (N4) donates its lone pair into the pyridine π-system via resonance. This push-pull dynamic localizes electron density preferentially at the C-6 and C-8 positions.

Why does substitution preferentially occur at C-6?

  • Inductive Deactivation of C-8: The C-8 position is adjacent to the bridgehead carbon (C9), which is directly bonded to the electron-withdrawing triazole nitrogens. This proximity inductively strips electron density from C-8, raising the activation energy for electrophilic attack at this site.

  • Thermodynamic Stability of the Wheland Intermediate: Electrophilic attack at C-6 generates a sigma complex (Wheland intermediate) where the positive charge is efficiently stabilized by the bridgehead nitrogen without disrupting the aromaticity of the adjacent triazole ring.

EAS_Mechanism Start [1,2,4]Triazolo[1,5-a]pyridine (Electron-rich at C-6/C-8) Sigma6 C-6 Wheland Intermediate (Kinetically Favored) Start->Sigma6 Regioselective Attack Sigma8 C-8 Wheland Intermediate (Inductively Deactivated) Start->Sigma8 Competing Attack Elec Electrophile (Br+) from Reagent Elec->Sigma6 Elec->Sigma8 Prod6 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine (Major Product) Sigma6->Prod6 Fast Deprotonation (0-5 °C) Prod8 8-Bromo Isomer / Dibrominated (Trace Byproducts) Sigma8->Prod8 Slow Deprotonation

Figure 1: Mechanistic divergence of electrophilic aromatic bromination on the triazolopyridine core.

Part 2: Comparative Performance of Halogenation Reagent Systems

To validate this mechanism empirically, we compare the performance of a mild, precision electrophile against a harsh, traditional reagent.

Product A: N-Bromosuccinimide (NBS) System (The Precision Approach) Causality: NBS acts as a controlled depot for the bromonium ion (Br⁺). By maintaining a low, steady-state concentration of the active electrophile, the reaction is kinetically trapped at the highly nucleophilic C-6 position, achieving 85–90% incorporation[1]. This prevents thermodynamic equilibration that leads to C-8 bromination or the destructive ring-opening (loss of N₂) phenomena often seen in related [1,2,3]triazolo systems when exposed to harsh electrophiles[2].

Product B: Elemental Bromine (Br₂) System (The Brute-Force Approach) Causality: While Br₂ in glacial acetic acid is a classic EAS reagent, the high instantaneous concentration of Br₂ overwhelms the subtle electronic differences between C-6 and C-8. This results in significant over-bromination (yielding 6,8-dibromo artifacts) and reduces the isolated yield of the desired 6-bromo isomer.

ParameterProduct A: NBS Reagent SystemProduct B: Elemental Br₂ System
Active Electrophile Stabilized Br⁺ (low steady-state)Free Br₂ / Br⁺ (high concentration)
Solvent Matrix CCl₄ or DMFGlacial Acetic Acid
Reaction Temperature 0–5 °C25–60 °C
Regioselectivity (C-6 : C-8) > 95:5~ 70:30 (Significant dibromination)
Yield (6-Bromo Isomer) 85–90%45–55%
Mechanistic Artifacts Minimal ring-openingOxidative degradation of triazole core

Part 3: Experimental Protocols (Self-Validating Systems)

A robust protocol must build in its own validation checkpoints. Below is the optimized methodology for the superior Product A system.

Protocol: Precision Bromination using NBS

  • Initiation: Dissolve 10.0 mmol of [1,2,4]triazolo[1,5-a]pyridine in 25 mL of anhydrous CCl₄ (or DMF for a greener alternative) in a flame-dried round-bottom flask[1].

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of NBS into succinamic acid, ensuring the entire stoichiometric equivalent is available for the triazolopyridine core.

  • Kinetic Temperature Control: Cool the reaction matrix to 0–5 °C using an ice-water bath[1].

    • Causality: Lowering the thermal energy suppresses the activation energy required for C-8 attack, enforcing strict kinetic control and C-6 regioselectivity.

  • Electrophile Addition: Add 10.5 mmol of recrystallized NBS portion-wise over 15 minutes. Shield the flask from ambient light.

    • Causality: Light exclusion prevents the homolytic cleavage of NBS, ensuring the mechanism remains strictly electrophilic (ionic) rather than shifting to a chaotic radical-mediated pathway.

  • Validation Checkpoint (In-Process): After 2 hours, monitor via TLC (Silica, 7:3 Hexane/EtOAc). The disappearance of the highly fluorescent starting material under 254 nm UV indicates complete conversion.

  • Quenching & Isolation: Quench with saturated aqueous Na₂S₂O₃ to neutralize any residual Br⁺. Extract with dichloromethane, dry over MgSO₄, and concentrate.

    • Causality: The byproduct, succinimide, is highly water-soluble and is cleanly removed during the aqueous wash, leaving the crude 6-bromo-[1,2,4]triazolo[1,5-a]pyridine ready for downstream coupling[3].

Part 4: Analytical Validation Workflows

Synthesizing the molecule is only half the battle; rigorous structural validation is required to definitively prove the C-6 substitution mechanism.

Workflow A: 2D-NMR (1H-15N HMBC) Standard 1H-NMR is often insufficient due to overlapping aromatic signals and the quadrupolar relaxation of nitrogen atoms. Causality: By employing 1H-15N Heteronuclear Multiple Bond Correlation (HMBC) NMR, we can observe the critical 3-bond coupling (³J) between the C-5 proton and the bridgehead N-4 nitrogen. If the bromine were incorrectly positioned at C-5 or C-8, this specific coupling fingerprint to the triazole nitrogens would fundamentally shift or disappear.

Workflow B: Single-Crystal X-Ray Diffraction (SCXRD) For definitive mechanistic proof—especially critical in patent applications—SCXRD remains the gold standard. Causality: The heavy bromine atom provides strong anomalous dispersion during X-ray bombardment. This allows for an unambiguous electron density map that definitively anchors the halogen at the C-6 position in 3D space, eliminating any assignment ambiguity.

Analytical_Workflow Crude Crude Halogenated Mixture Purification Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Purification Remove Succinimide NMR 1H-15N HMBC NMR (Liquid-State Analysis) Purification->NMR Routine Validation SCXRD Single-Crystal XRD (Solid-State Analysis) Purification->SCXRD Rigorous Validation ValidNMR Confirm 3J C-H Couplings (C5-H to N4) NMR->ValidNMR ValidXRD Absolute Spatial Configuration (Heavy Atom Mapping) SCXRD->ValidXRD

Figure 2: Orthogonal analytical workflows for validating regioselectivity in triazolopyridines.

References

  • Smolecule. "6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine Chemical Reactions and Halogenation Techniques." Smolecule.com.
  • Google Patents. "WO2011015343A1 - Metabotropic glutamate receptor modulators.
  • Taylor & Francis. "The Chemistry of [1,2,3]Triazolo[1,5-a]pyridines.

Sources

Validation

Structure-activity relationship (SAR) studies of 4-Bromo-3-methyl-triazolo[1,5-a]pyridine derivatives

The following guide provides a technical deep-dive into the structure-activity relationships (SAR) of 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine , a privileged scaffold in medicinal chemistry. This guide is designed...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical deep-dive into the structure-activity relationships (SAR) of 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine , a privileged scaffold in medicinal chemistry. This guide is designed for researchers utilizing this building block for library generation and lead optimization.

Executive Summary: The Scaffold at a Glance

The [1,2,3]triazolo[1,5-a]pyridine ring system is a bioisostere of quinoline and imidazo[1,2-a]pyridine, offering unique electronic properties and metabolic stability profiles. The specific derivative, 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine , serves as a high-value intermediate. Its value lies in the 4-bromo substituent, which acts as a "universal handle" for cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig), allowing rapid access to diverse chemical space.

This guide analyzes the SAR of derivatives generated from this core, comparing its performance against standard heteroaromatic alternatives.

Chemical Synthesis & Structural Logic[1][2]

To understand the SAR, one must first master the synthesis. The presence of the bromine at the C4 position (peri-position) and the methyl at C3 creates a specific steric and electronic environment.

Mechanism of Assembly

The core is typically synthesized via the oxidative cyclization of hydrazones derived from 2-acylpyridines.

Key Causality:

  • Regiochemistry: The use of 2-acetyl-3-bromopyridine ensures the bromine ends up at the C4 position of the fused system.

  • Cyclization: The oxidative closure (often using MnO₂ or hypervalent iodine) forms the N1-N2 bond, locking the fused system.

Visualization: Synthesis Pathway

The following diagram illustrates the standard synthetic route to the scaffold and its downstream diversification.

SynthesisPath Start 2-Acetyl-3-bromopyridine (Precursor) Hydrazone Hydrazone Intermediate Start->Hydrazone + Tosylhydrazine (Condensation) Core 4-Bromo-3-methyl- [1,2,3]triazolo[1,5-a]pyridine (THE SCAFFOLD) Hydrazone->Core Oxidative Cyclization (MnO2 or Morpholine) Suzuki C4-Aryl Derivatives (Biaryl Scaffolds) Core->Suzuki Pd(0), Ar-B(OH)2 (Suzuki Coupling) Buchwald C4-Amino Derivatives (Kinase Inhibitors) Core->Buchwald Pd(0), HNR2 (C-N Coupling) Oxidation C3-Formyl/Carboxy (Polarity Tuning) Core->Oxidation SeO2 or KMnO4 (Benzylic Ox)

Figure 1: Synthetic workflow for accessing the 4-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine scaffold and its derivatives.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three distinct "zones" of modification.

Zone 1: The C4-Position (The "Warhead" Vector)

The bromine atom at C4 is the primary vector for SAR exploration.

  • Chemical Insight: This position is electronically coupled to the bridgehead nitrogen. Substituents here dramatically affect the dipole moment and pKa of the pyridine ring.

  • SAR Trend:

    • Aryl Groups: Introduction of phenyl or heteroaryl rings via Suzuki coupling typically improves potency against hydrophobic pockets (e.g., in PDE10A or kinase targets) by establishing

      
      -
      
      
      
      stacking interactions.
    • Amino Groups: Buchwald-Hartwig coupling to introduce morpholines or piperazines often improves solubility and pharmacokinetic (PK) profiles.

    • Steric Constraint: The C4 position is "peri" to the C3-methyl group. Bulky substituents (e.g., ortho-substituted aryls) may force a twisted conformation, breaking planarity. This can be exploited to induce atropisomerism or improve selectivity by avoiding flat intercalator-like binding.

Zone 2: The C3-Methyl Group (The "Anchor")
  • Metabolic Liability: The benzylic methyl group is susceptible to CYP450-mediated oxidation.

  • SAR Optimization:

    • Retention: Essential for filling small hydrophobic sub-pockets.

    • Modification: Oxidation to a primary alcohol or carboxylic acid can rapidly shift the molecule from a CNS-penetrant lead to a peripherally restricted compound.

    • Fluorination: Replacing -CH₃ with -CF₃ (via different starting materials) often improves metabolic stability and membrane permeability.

Zone 3: The Pyridine Backbone (C5, C6, C7)
  • Electronic Tuning: Substituents here (e.g., F, Cl, CN) modulate the basicity of the bridgehead nitrogen.

  • Impact: Electron-withdrawing groups (EWGs) at C6 decrease the basicity, potentially reducing hERG liability, a common issue with fused pyridine scaffolds.

Visualization: SAR Map

SARMap Center [1,2,3]Triazolo[1,5-a]pyridine Core C4 C4 Position (Br) Center->C4 C3 C3 Position (Methyl) Center->C3 Py Pyridine Ring (C5-C7) Center->Py C4_Effect Primary Diversity Vector (Cross-Coupling) C4->C4_Effect C3_Effect Metabolic Soft Spot Steric Anchor C3->C3_Effect Py_Effect Electronic Tuning (hERG / Solubility) Py->Py_Effect

Figure 2: SAR interaction map highlighting the three critical zones for optimization.

Comparative Performance Guide

When selecting a scaffold for drug discovery, it is crucial to compare the [1,2,3]triazolo[1,5-a]pyridine against its common isomers and analogs.

Feature[1,2,3]Triazolo[1,5-a]pyridine (Subject)[1,2,4]Triazolo[1,5-a]pyridine (Alternative)Imidazo[1,2-a]pyridine (Standard)
Electronic Character Electron-deficient (Pyridine-like).Highly electron-deficient (Pyrimidine-like).Electron-rich (Indole-like).
C4-Position Reactivity High (Activated for Pd-coupling).Low (C5 is the active position).Moderate (C3 is active).
Metabolic Stability Moderate (C3-Me is liable).High (Nitrogen rich).Moderate (C3 is oxidative hotspot).
Solubility Moderate.High (More polar).Low to Moderate.
Key Application Kinase & PDE Inhibitors (e.g., KDR, PDE10A).ROR

t Inverse Agonists
.
GABA Modulators (e.g., Zolpidem).
Hydrogen Bonding 2 Acceptors (N2, N3).3 Acceptors (N1, N2, N4).1 Acceptor (N1).

Scientist's Verdict: Choose the [1,2,3]-isomer when you need a scaffold that mimics the geometry of imidazopyridine but requires lower electron density to reduce oxidative metabolism or avoid off-target binding associated with electron-rich rings.

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are provided for the synthesis and functionalization of the scaffold.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of 4-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine.

  • Reagents: 2-acetyl-3-bromopyridine (1.0 eq), p-toluenesulfonyl hydrazide (1.1 eq), Ethanol (0.5 M).

  • Condensation: Reflux the ketone and hydrazide in ethanol with catalytic acetic acid for 4 hours. Cool to precipitate the hydrazone. Filter and dry.[1]

  • Cyclization: Dissolve the hydrazone in morpholine (solvent/base) and heat to 90°C for 6 hours.

    • Mechanism:[2][3][4] Morpholine promotes the elimination of the tosyl group and oxidative closure.

  • Workup: Pour into ice water. The product precipitates as a solid.

  • Purification: Recrystallization from EtOH/Water or flash chromatography (Hexane/EtOAc).

Protocol B: C4-Arylation via Suzuki Coupling

Objective: Derivatization for SAR library generation.

  • Reagents: Core Scaffold (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.

  • Reaction: Heat at 100°C (sealed tube) for 12 hours or Microwave at 120°C for 30 mins.

  • Validation: Monitor by LC-MS. The bromine peak (M/M+2 pattern) should disappear.

  • Note: The C3-methyl group provides steric bulk; highly hindered boronic acids may require S-Phos or X-Phos catalysts.

References

  • Synthesis of Triazolopyridines: Abarca, B., et al. "Triazolopyridines: A leitmotif of synthetic methods and pharmacological attributes." Arabian Journal of Chemistry, 2023. Link

  • Sulfoxide Synthesis Application: "Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters." MDPI Molecules, 2023. (Cites use of 4-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine).[5][6] Link

  • Rel

    
    t):  "Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent ROR
    
    
    
    t Inverse Agonists." ACS Medicinal Chemistry Letters, 2020. Link
  • General Triazole Bioactivity: "Biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and analogs." Medicinal Chemistry Research, 2020.[7] Link

  • Commercial Source Data: "4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine (CAS 1024741-95-4)."[5] PubChem / GuideChem. Link

Sources

Comparative

In Silico Prediction of ADMET Properties for Novel Triazolopyridine Derivatives

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Executive Summary: The "Fail Early" Imperative Triazolopyridine derivatives represent a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Executive Summary: The "Fail Early" Imperative

Triazolopyridine derivatives represent a privileged scaffold in modern medicinal chemistry, particularly for kinase inhibition (e.g., c-Met, VEGFR) and antimicrobial applications. However, their nitrogen-rich fused heterocyclic structure often introduces specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities, including poor aqueous solubility and high risk of CYP450 inhibition.

This guide objectively compares the three leading open-access in silico platforms—SwissADME , ADMETlab 2.0 , and pkCSM —specifically for evaluating triazolopyridine libraries. Rather than relying on a single tool, we advocate for a Consensus Modeling Approach to filter novel derivatives before synthesis.

Comparative Analysis of ADMET Platforms

For a triazolopyridine project, no single tool is sufficient. The following analysis breaks down the utility of each platform based on the specific physicochemical challenges of this scaffold.

Table 1: Platform Performance Matrix for Nitrogen-Rich Heterocycles
FeatureSwissADME ADMETlab 2.0 pkCSM Verdict for Triazolopyridines
Algorithm Core Multiple Linear Regression & SVMGraph Attention Networks (MGA)Graph-Based SignaturesADMETlab 2.0 offers superior handling of complex fused rings via deep learning.
Solubility (LogS) ESOL, Ali, & Silicos-IT (Consensus)Regression Model (Quantitative)Regression ModelSwissADME is best for initial solubility filtering due to its consensus scoring.
CYP Inhibition Binary (Yes/No) for 5 isoformsProbability Score (0-1)Binary + Substrate SpecificityADMETlab 2.0 provides probability scores, crucial for ranking derivatives.
Toxicity Profiling Limited (Boiled-Egg only)Extensive (hERG, AMES, DILI)Specific (Hepatotox, Skin Sens.)pkCSM excels in specific organ toxicity; ADMETlab 2.0 is best for hERG (cardiotoxicity).
Visual Output BOILED-Egg (Intuitive)Radar Plot & Color-coded TablesSimple Text/TableSwissADME wins for rapid visual communication to non-computational chemists.
Technical Insight: The "Scaffold Bias"
  • SwissADME is highly reliable for "Rule of 5" compliance but often underestimates the solubility of rigid, planar triazolopyridines because it relies heavily on topological descriptors that may not capture crystal lattice energy effectively.

  • pkCSM uses graph signatures which are excellent for predicting transporter interactions (e.g., P-gp substrate status), a common issue for this scaffold.

Strategic Workflow: The Consensus Protocol

To maximize predictive accuracy, do not use these tools in isolation. Follow this causality-driven workflow to filter your library.

Diagram 1: Consensus ADMET Screening Workflow

Caption: A logic-flow for filtering triazolopyridine derivatives, prioritizing solubility and toxicity checkpoints.

ADMET_Workflow Start Input: Novel Triazolopyridine SMILES List Prep Ligand Preparation (Canonicalization & Tautomer Check) Start->Prep Filter1 Filter 1: Physicochemical (SwissADME) MW < 500, TPSA < 140, Consensus LogP < 5 Prep->Filter1 Decision1 Passes RO5? Filter1->Decision1 Filter2 Filter 2: Toxicity & Metabolism (ADMETlab 2.0) hERG Probability < 0.5 CYP3A4 Inhibitor Probability < 0.7 Decision1->Filter2 Yes Discard Discard / Structural Modification Decision1->Discard No Decision2 Low Tox Risk? Filter2->Decision2 Filter3 Filter 3: Specific Endpoints (pkCSM) BBB Permeability & P-gp Substrate Decision2->Filter3 Yes Decision2->Discard No Final Prioritized Lead Candidates for Synthesis Filter3->Final

Experimental Validation: Case Study

To demonstrate the utility of this protocol, we compare the predicted profile of a generic Triazolopyridine c-Met Inhibitor (analogous to SGX523 precursors) against a standard reference drug, Crizotinib .

The Dataset
  • Compound A (Novel Derivative): 3-(triazolo[4,3-b]pyridazin-6-yl)pyridine derivative.

  • Reference (Crizotinib): c-Met/ALK inhibitor, known for vision disorders and specific solubility issues.

Table 2: Comparative In Silico Profiling
PropertyMetricReference (Crizotinib)Compound A (Triazolopyridine)Interpretation
Lipophilicity Consensus LogP (SwissADME)3.72.4Advantage Comp A: Lower LogP suggests better metabolic stability and lower promiscuity.
Solubility LogS (ESOL)-5.1 (Moderately Soluble)-3.8 (Soluble)Advantage Comp A: The triazole ring enhances polarity compared to the reference.
Absorption GI Absorption (BOILED-Egg)HighHighBoth compounds show excellent oral bioavailability potential.
Metabolism CYP3A4 Inhibition (ADMETlab 2.0)High Prob. (0.92)Medium Prob. (0.65)Risk: Triazolopyridines are prone to CYP inhibition via nitrogen coordination with heme; requires monitoring.
Cardiotoxicity hERG Blockade (pkCSM)YesNoCritical Win: Compound A is predicted to spare hERG, a common failure point for kinase inhibitors.
Analysis of Causality
  • Solubility vs. Permeability: The triazolopyridine core lowers LogP compared to the quinoline core of Crizotinib. While this improves solubility (LogS), one must ensure TPSA remains below 140 Ų to maintain cell membrane permeability.

  • hERG Toxicity: Many kinase inhibitors fail due to QT prolongation. The in silico prediction (via ADMETlab 2.0) suggests the triazolopyridine derivative lacks the specific pharmacophore features (basic amine + lipophilic tail) that typically trap drugs in the hERG channel.

Step-by-Step Protocol

Objective: Reproducible prediction of ADMET properties for a library of 50+ derivatives.

Step 1: Structure Preparation (Critical)

Inaccurate SMILES codes are the #1 cause of prediction errors.

  • Draw structures in ChemDraw or MarvinSketch .

  • Standardize: Explicitly define stereochemistry.

  • Canonicalize: Export as "Canonical SMILES".

    • Why? Different tautomers of triazolopyridine can yield vastly different LogP values in algorithms that are not tautomer-aware.

Step 2: Batch Processing
  • SwissADME: Use the "Import File" feature (max 50 molecules).

    • Action: Check the "BOILED-Egg" plot. Discard compounds outside the Yellow Ellipse (Low GI absorption) unless IV delivery is intended.

  • ADMETlab 2.0: Upload the same SMILES list.

    • Action: Focus on the hERG (Probability > 0.7 = Red Flag) and DILI (Drug-Induced Liver Injury) columns.

Step 3: Data Integration & Visualization

Export CSVs from both tools. Merge them in Excel/Python using the SMILES string as the primary key.

Diagram 2: Decision Logic for Lead Optimization

Caption: Structural modification strategies based on specific ADMET failures.

Optimization_Logic Issue Identified ADMET Defect Solubility Low Solubility (LogS < -6) Issue->Solubility Metabolism High CYP Inhibition Issue->Metabolism Permeability Low Permeability (P-gp Efflux) Issue->Permeability Sol_Fix Strategy: Introduce sp3 carbons (break planarity) or add morpholine/piperazine Solubility->Sol_Fix Met_Fix Strategy: Block metabolic soft spots (Fluorination) or reduce lipophilicity Metabolism->Met_Fix Perm_Fix Strategy: N-methylation to mask H-bond donors or reduce MW Permeability->Perm_Fix

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717.[1] [Link]

  • Xiong, G., Wu, Z., Yi, J., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[1][2] Nucleic Acids Research, 49(W1), W5-W14. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Gouda, M. A., et al. (2025). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. Journal of Biochemical and Molecular Toxicology. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.